molecular formula C14H12O2 B116822 1-(2-Hydroxybiphenyl-3-YL)ethanone CAS No. 21424-82-8

1-(2-Hydroxybiphenyl-3-YL)ethanone

Cat. No.: B116822
CAS No.: 21424-82-8
M. Wt: 212.24 g/mol
InChI Key: XFRAXOKMMRIWKK-UHFFFAOYSA-N
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Description

1-(2-Hydroxybiphenyl-3-YL)ethanone is a biphenyl-based ketone that serves as a valuable synthetic intermediate in organic chemistry and materials science research. The molecular structure, featuring a hydroxy group adjacent to an acetyl group on the biphenyl scaffold, makes it a versatile precursor for developing more complex chemical entities . Researchers utilize this compound in the synthesis of novel molecules for various investigative purposes, including the exploration of structure-activity relationships and the development of compounds with potential biological activity . Its utility in these areas stems from its ability to undergo selective chemical transformations at its functional groups, facilitating the construction of diverse chemical libraries. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxy-3-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10(15)12-8-5-9-13(14(12)16)11-6-3-2-4-7-11/h2-9,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRAXOKMMRIWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10529818
Record name 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21424-82-8
Record name 1-(2-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10529818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

1-(2-Hydroxybiphenyl-3-YL)ethanone, a substituted aromatic ketone, represents a compelling molecular scaffold with significant potential in medicinal chemistry and materials science. Its structure, featuring a biphenyl backbone, a phenolic hydroxyl group, and a reactive acetyl moiety, offers multiple avenues for synthetic modification and targeted molecular design. This guide provides a comprehensive analysis of its chemical identity, physicochemical properties, and spectroscopic signature. We delve into the mechanistic nuances of its synthesis, highlighting the challenges of classical methods like Friedel-Crafts acylation and proposing the Fries rearrangement as a more strategic and efficient alternative. Furthermore, this document outlines the compound's key reactive sites, suggests pathways for derivatization, and provides validated experimental protocols for its analysis, handling, and storage. This guide is intended to serve as a foundational resource for researchers aiming to leverage this versatile molecule in drug discovery programs and advanced material applications.

Introduction to Biphenyl Scaffolds in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in modern drug discovery, prized for its conformational flexibility and its ability to engage with biological targets through hydrophobic and π-stacking interactions. The rotational freedom around the central C-C single bond allows biphenyl-containing molecules to adopt specific, low-energy conformations required for optimal binding to protein active sites. This structural feature is a cornerstone in the design of non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and other important therapeutic agents[1]. The introduction of hydroxyl and acetyl groups, as seen in this compound, further enhances its utility by providing key hydrogen bonding and derivatization points, making it a valuable building block for creating libraries of novel compounds for fragment-based lead discovery (FBLD) and structure-activity relationship (SAR) studies[2][3].

Chemical Identity and Physicochemical Properties

This compound is systematically identified by its IUPAC name, 1-(2-hydroxy-3-phenylphenyl)ethanone. Its core structure consists of a biphenyl system where one ring is substituted with a hydroxyl group at the 2-position and an acetyl group at the 3-position.[4]

Table 1: Summary of Chemical and Physical Properties

PropertyValueSource
IUPAC Name 1-(2-hydroxy-3-phenylphenyl)ethanonePubChem[4]
Synonyms 3-Aceto-2-hydroxybiphenyl, 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethanonePubChem[4]
CAS Number 21424-82-8PubChem[4]
Molecular Formula C₁₄H₁₂O₂PubChem[4]
Molecular Weight 212.24 g/mol PubChem[4]
XLogP3 (Computed) 3.4PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 2PubChem[4]
Exact Mass 212.08373 g/mol PubChem[4]
Melting/Boiling Point Data not publicly available-

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly accessible databases, which is common for specialized research chemicals.

Spectroscopic Profile and Structural Elucidation

3.1 ¹H NMR Spectroscopy (Expected) In a solvent like CDCl₃, the ¹H NMR spectrum is expected to show:

  • Phenolic Hydroxyl (-OH): A broad singlet far downfield, typically >10 ppm, due to strong intramolecular hydrogen bonding with the adjacent acetyl group's carbonyl oxygen.

  • Aromatic Protons: A complex multiplet region between 7.0 and 8.0 ppm integrating to 8 protons. The protons on the acetyl-substituted ring will exhibit distinct splitting patterns influenced by their ortho, meta, and para relationships.

  • Acetyl Protons (-CH₃): A sharp singlet around 2.5-2.7 ppm, integrating to 3 protons.[6]

3.2 ¹³C NMR Spectroscopy (Expected) The ¹³C NMR spectrum should display 14 distinct signals:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically >200 ppm.

  • Aromatic Carbons: Multiple signals between 115 and 160 ppm. The carbon bearing the hydroxyl group (C-OH) will be shifted downfield (~155-160 ppm), while the carbon attached to the acetyl group will also be significantly downfield.

  • Methyl Carbon (-CH₃): An upfield signal around 25-30 ppm.

3.3 Infrared (IR) Spectroscopy (Expected) The IR spectrum will be characterized by key absorption bands:

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹, indicative of a strongly hydrogen-bonded phenol.

  • C=O Stretch: A sharp, strong absorption band around 1640-1660 cm⁻¹, shifted to a lower frequency due to conjugation with the aromatic ring and intramolecular hydrogen bonding.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1200-1300 cm⁻¹.

3.4 Mass Spectrometry (MS) (Expected) Under Electron Ionization (EI), the mass spectrum would likely show:

  • Molecular Ion (M⁺): A prominent peak at m/z = 212.

  • Key Fragments: A significant peak at m/z = 197 ([M-CH₃]⁺) resulting from the loss of a methyl radical. Another characteristic fragment would be at m/z = 169, corresponding to the loss of the entire acetyl group ([M-COCH₃]⁺). Fragmentation patterns typical of the biphenyl core would also be observed.[7]

Synthetic Strategies and Mechanistic Considerations

The synthesis of ortho-hydroxyacetophenones, particularly on a sterically hindered biphenyl scaffold, presents unique challenges. A direct Friedel-Crafts acylation of 3-phenylphenol is often inefficient.

4.1 The Challenge of Friedel-Crafts Acylation Attempting a direct acylation of 3-phenylphenol with acetyl chloride and a Lewis acid (e.g., AlCl₃) is problematic for two primary reasons[8]:

  • Catalyst Deactivation: The phenolic hydroxyl group's lone pair electrons readily coordinate with the Lewis acid catalyst, forming an inactive complex. This deactivates both the catalyst and the aromatic ring towards electrophilic substitution.[8]

  • Competing O-Acylation: The phenolic oxygen is a potent nucleophile and can be acylated faster than the aromatic ring (C-acylation), leading to the formation of the undesired phenyl ester byproduct and consuming the starting material.[8]

4.2 Recommended Synthetic Route: The Fries Rearrangement A more robust and field-proven strategy involves a two-step sequence utilizing the Fries Rearrangement. This method cleverly circumvents the issues of direct acylation by first intentionally forming the O-acylated intermediate, which is then rearranged to the desired C-acylated product.[8]

Fries_Rearrangement_Workflow Start 3-Phenylphenol (Starting Material) Intermediate 3-Phenylphenyl Acetate (O-Acylated Intermediate) Start->Intermediate Step 1: Esterification Reagent1 Acetyl Chloride or Acetic Anhydride + Pyridine Reagent1->Intermediate Product This compound (ortho-Product) Intermediate->Product Step 2: Fries Rearrangement Reagent2 Lewis Acid (AlCl₃) + Heat Reagent2->Product SideProduct para-Isomer (Side Product) Product->SideProduct Separation via Chromatography

Caption: Proposed synthetic workflow via the Fries Rearrangement.

4.3 Causality Behind Experimental Choices

  • Step 1 (Esterification): 3-Phenylphenol[9] is first converted to 3-phenylphenyl acetate. Using a base like pyridine not only catalyzes the reaction but also neutralizes the HCl byproduct, driving the reaction to completion. This step is typically high-yielding and straightforward.

  • Step 2 (Fries Rearrangement): The ester is heated with a Lewis acid. The reaction mechanism involves the formation of an acylium ion electrophile, which then attacks the aromatic ring. The ortho-product is often favored at higher temperatures, while the para-product can be favored at lower temperatures. The resulting ortho- and para-isomers can then be separated by column chromatography. This approach transforms the problematic O-acylation side reaction of the Friedel-Crafts pathway into a productive intermediate step.

Chemical Reactivity and Potential for Derivatization

The molecule possesses three primary sites for chemical modification, making it an excellent platform for building a diverse chemical library for screening.

Caption: Key reactive sites for chemical derivatization.

  • Site A (Phenolic OH): This site is ideal for Williamson ether synthesis to introduce varied alkyl or aryl side chains, or for esterification to produce prodrugs.

  • Site B (Acetyl Group): The carbonyl can be reduced to a secondary alcohol, converted to an oxime, or used in condensation reactions (e.g., aldol) to extend the carbon skeleton.

  • Site C (Aromatic Rings): The rings can undergo further electrophilic aromatic substitution, such as nitration or halogenation, although reaction conditions must be carefully controlled to manage regioselectivity.

Applications in Drug Discovery and Materials Science

The structural motif of this compound is highly relevant to contemporary research.

  • Drug Discovery: As a "fragment," this molecule combines key pharmacophoric features (hydrogen bond donor/acceptor, aromatic/hydrophobic region) that can be used to probe the binding pockets of proteins[3]. It serves as an excellent starting point for optimization, where modifications at Sites A, B, and C can systematically explore the chemical space to improve potency and selectivity against targets like kinases, proteases, or MCR-1 inhibitors[10].

  • Materials Science: The phenolic and biphenyl components suggest potential applications as an antioxidant, a monomer for specialty polymers, or as a precursor for ligands used in catalysis.

Experimental Protocols

7.1 Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC) This protocol is a self-validating system for determining the purity of synthesized batches.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Equilibration: Equilibrate the column with 50% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution.

    • Perform a 1:10 dilution in a 50:50 Water:Acetonitrile mixture for a final concentration of 100 µg/mL.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm.

    • Gradient Elution:

      • 0-2 min: Hold at 50% B.

      • 2-12 min: Linear gradient from 50% to 95% B.

      • 12-14 min: Hold at 95% B.

      • 14-14.1 min: Return to 50% B.

      • 14.1-17 min: Hold at 50% B (re-equilibration).

  • Data Analysis & Trustworthiness Check:

    • The purity is calculated based on the area percentage of the main peak.

    • System Suitability: A blank (50:50 Water:ACN) should be run first to ensure no carryover. The retention time of the main peak should be reproducible within a ±2% window across multiple injections.

    • Peak Shape: The main peak should have a tailing factor between 0.9 and 1.5 to ensure good chromatographic performance.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound.

  • Handling: As with many phenolic compounds, it should be treated as a potential irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place away from light and oxidizing agents. The container should be tightly sealed to prevent degradation.

Conclusion

This compound is more than a simple chemical entity; it is a strategic platform for innovation in science. Its well-defined chemical properties, coupled with a challenging but manageable synthesis, make it a valuable tool for chemists. The insights provided in this guide—from its predicted spectroscopic signature to the rationale behind its synthesis and derivatization—are designed to empower researchers to unlock its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13224008, this compound. PubChem. Retrieved from [Link]

  • ChemSynthesis (2024). 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone. ChemSynthesis.com. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13625346, 2-Hydroxy-1-(2-hydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

  • Wiley (n.d.). 3'-Acetyl-2-nitrobiphenyl. SpectraBase. Retrieved from [Link]

  • PrepChem (2023). Synthesis of 2-Hydroxy-1,2-bis(3-hydroxyphenyl)ethanone. PrepChem.com. Retrieved from [Link]

  • Genc, N., et al. (2022). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Retrieved from [Link]

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  • Priyanka, P., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData. Retrieved from [Link]

  • Mohebbi, A., et al. (2023). A fragment-based drug discovery developed on ciclopirox for inhibition of Hepatitis B virus core protein: An in silico study. PLOS ONE. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7113, 4-Acetylbiphenyl. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-hydroxybiphenyl-3-yl)ethanone, a valuable hydroxyaryl ketone intermediate in the fields of pharmaceutical and materials science. The primary focus of this document is the strategic application of the Fries rearrangement, a robust and well-established method for the ortho-acylation of phenols. We will delve into the mechanistic underpinnings of this reaction, providing a rationale for the selection of reagents and reaction conditions to achieve optimal regioselectivity and yield. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Significance of this compound

This compound, a substituted biphenyl derivative, represents a key structural motif in the synthesis of a variety of complex organic molecules. Hydroxyaryl ketones, in general, are crucial intermediates in the production of numerous pharmaceuticals.[1] The biphenyl scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The strategic placement of the hydroxyl and acetyl groups on the biphenyl backbone of this compound provides multiple points for further functionalization, making it a versatile building block for the synthesis of novel therapeutic agents and advanced materials.

The synthesis of such specific ortho-acylphenols presents a unique chemical challenge. Direct Friedel-Crafts acylation of phenols often leads to a mixture of O-acylated (ester) and C-acylated (ketone) products, with the ester frequently being the kinetically favored product. To overcome this, a two-step approach involving the initial formation of a phenolic ester followed by a rearrangement reaction is often employed. The Fries rearrangement is the cornerstone of this strategy, allowing for the conversion of a phenolic ester to the thermodynamically more stable hydroxyaryl ketone.[2] This guide will provide a detailed exploration of this synthetic pathway.

The Core Synthetic Pathway: A Two-Step Approach

The most efficient and widely recognized pathway for the synthesis of this compound involves a two-step sequence:

  • Esterification: The formation of 2-phenylphenyl acetate from 2-phenylphenol.

  • Fries Rearrangement: The ortho-selective rearrangement of 2-phenylphenyl acetate to yield the target molecule, this compound.

This strategic sequence allows for precise control over the introduction of the acetyl group onto the desired position of the biphenyl ring system.

Step 1: Synthesis of 2-Phenylphenyl Acetate (The Precursor)

The initial step involves the esterification of 2-phenylphenol with an acetylating agent. Acetyl chloride is a common and effective choice for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenolic hydroxyl group of 2-phenylphenol attacks the electrophilic carbonyl carbon of acetyl chloride. The use of a mild base, such as pyridine, is often employed to neutralize the hydrochloric acid byproduct and to catalyze the reaction.

Experimental Protocol: Synthesis of 2-Phenylphenyl Acetate

  • Materials:

    • 2-Phenylphenol

    • Acetyl chloride

    • Pyridine (anhydrous)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Standard laboratory glassware

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-phenylphenol (1 equivalent) in anhydrous dichloromethane.

    • Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-phenylphenyl acetate.

    • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Step 2: The Ortho-Selective Fries Rearrangement

The cornerstone of this synthesis is the Fries rearrangement, a reaction that converts a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[3] The reaction is highly regioselective, and the choice of reaction conditions can favor the formation of either the ortho or para isomer.[1]

Mechanism and Rationale for Ortho-Selectivity:

The Fries rearrangement is initiated by the coordination of a Lewis acid, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form an acylium ion intermediate. This electrophilic acylium ion then attacks the electron-rich aromatic ring.

The regioselectivity of the Fries rearrangement is primarily influenced by temperature:

  • Low Temperatures: Favor the formation of the para-isomer, which is the kinetically controlled product.

  • High Temperatures: Favor the formation of the ortho-isomer, the thermodynamically more stable product. The stability of the ortho-isomer is attributed to the formation of a stable bidentate chelate complex between the aluminum chloride and the resulting ortho-hydroxyaryl ketone.

For the synthesis of this compound, the desired product is the ortho-isomer. Therefore, the reaction is typically carried out at elevated temperatures.

Experimental Protocol: Ortho-Fries Rearrangement of 2-Phenylphenyl Acetate

  • Materials:

    • 2-Phenylphenyl acetate

    • Anhydrous aluminum chloride (AlCl₃)

    • Nitrobenzene (anhydrous, as solvent)

    • Crushed ice

    • Concentrated hydrochloric acid

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Standard laboratory glassware for reactions under anhydrous conditions

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride guard tube, and a thermometer, add anhydrous aluminum chloride (2.5 equivalents).

    • Carefully add anhydrous nitrobenzene to the flask.

    • Heat the mixture to 160-165 °C in an oil bath.

    • Slowly add 2-phenylphenyl acetate (1 equivalent) to the hot, stirred suspension.

    • Maintain the reaction mixture at this temperature for 1-2 hours. Monitor the progress of the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with diethyl ether (3 x volumes).

    • Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the diethyl ether.

    • The nitrobenzene can be removed by steam distillation.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation and Characterization

Reaction Parameters and Yields
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1Esterification2-Phenylphenol, Acetyl Chloride, PyridineDichloromethane0 to RT2-4>90
2Fries Rearrangement2-Phenylphenyl Acetate, AlCl₃Nitrobenzene160-1651-260-70 (ortho-isomer)
Physicochemical and Spectroscopic Data of this compound
  • Molecular Formula: C₁₄H₁₂O₂

  • Molecular Weight: 212.24 g/mol [4]

  • Appearance: Off-white to pale yellow solid

  • CAS Number: 21424-82-8[4]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~12.5 (s, 1H, -OH), 7.6-7.2 (m, 8H, Ar-H), 2.6 (s, 3H, -COCH₃). The downfield shift of the hydroxyl proton is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~204 (-C=O), ~162 (C-OH), ~140-120 (aromatic carbons), ~29 (-CH₃).

  • IR (KBr, cm⁻¹): ν ~3400-3000 (broad, O-H stretch), ~1640 (C=O stretch, lowered due to hydrogen bonding), ~1600, 1480 (C=C aromatic stretch).

  • Mass Spectrometry (EI): m/z 212 (M⁺), fragments corresponding to the loss of CH₃ and COCH₃.

Visualization of the Synthetic Pathway

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Fries Rearrangement 2_Phenylphenol 2-Phenylphenol Esterification_Reaction Esterification (Pyridine, DCM) 2_Phenylphenol->Esterification_Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Esterification_Reaction 2_Phenylphenyl_Acetate 2-Phenylphenyl Acetate Esterification_Reaction->2_Phenylphenyl_Acetate Fries_Reaction Fries Rearrangement (AlCl₃, High Temp.) 2_Phenylphenyl_Acetate->Fries_Reaction Target_Product This compound Fries_Reaction->Target_Product

Caption: Overall workflow for the synthesis of this compound.

Mechanism of the Fries Rearrangement

Fries_Mechanism Ester 2-Phenylphenyl Acetate Complex Ester-AlCl₃ Complex Ester->Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion Acylium Ion Intermediate Complex->Acylium_Ion Cleavage Aromatic_Ring Biphenyl Phenoxide Complex->Aromatic_Ring Sigma_Complex Wheland Intermediate (Sigma Complex) Acylium_Ion->Sigma_Complex Electrophilic Attack Aromatic_Ring->Sigma_Complex Chelate_Complex Ortho-Product-AlCl₃ Chelate Complex Sigma_Complex->Chelate_Complex Rearomatization Final_Product This compound Chelate_Complex->Final_Product Hydrolysis Hydrolysis Hydrolysis

Caption: Simplified mechanism of the ortho-selective Fries rearrangement.

Conclusion and Future Perspectives

The synthesis of this compound via the Fries rearrangement of 2-phenylphenyl acetate is a reliable and well-understood pathway. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, to ensure the desired ortho-regioselectivity. The protocols outlined in this guide provide a solid foundation for the laboratory-scale production of this valuable intermediate.

Future research in this area may focus on the development of more environmentally benign catalytic systems for the Fries rearrangement, potentially utilizing solid acid catalysts to simplify product purification and catalyst recycling. Furthermore, the exploration of the synthetic utility of this compound as a scaffold for the development of novel bioactive compounds remains a promising avenue for drug discovery and development professionals.

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A Technical Guide to the Spectroscopic Profile of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Hydroxybiphenyl-3-YL)ethanone, also known as 3-acetyl-2-hydroxybiphenyl, is a biphenyl derivative with significant potential in synthetic chemistry and materials science. A comprehensive understanding of its molecular structure is paramount for its application and development. This technical guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public databases, this guide leverages predictive models and data from structurally analogous compounds to offer an in-depth, authoritative interpretation. Standardized protocols for data acquisition are provided to ensure methodological rigor and reproducibility for researchers in the field.

Introduction and Molecular Structure

This compound (CAS No. 21424-82-8) possesses a molecular formula of C₁₄H₁₂O₂ and a molecular weight of approximately 212.24 g/mol .[1] The structure features a biphenyl core with a hydroxyl group at the 2-position and an acetyl group at the 3-position of one phenyl ring. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic proton and the carbonyl oxygen. This interaction is a dominant feature that profoundly influences the compound's spectroscopic characteristics, particularly in ¹H NMR and IR spectroscopy.

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// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="-2.6,1.5!"]; C8 [label="C", pos="-3.9,0.75!"]; C9 [label="C", pos="-3.9,-0.75!"]; C10 [label="C", pos="-2.6,-1.5!"]; C11 [label="C", pos="-2.6,2.8!"]; C12 [label="C", pos="-1.3,2.8!"]; O1 [label="O", pos="2.4,1.5!"]; H_O1 [label="H", pos="3.2,1.5!"]; C_Ac [label="C", pos="-2.4,-2.8!"]; O_Ac [label="O", pos="-3.4,-3.4!"]; CH3_Ac [label="CH₃", pos="-1.1,-3.4!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C3; C7 -- C11; C11 -- C12; C12 -- C1; C6 -- O1; O1 -- H_O1 [style=dashed, color="#4285F4"]; C4 -- C_Ac; C_Ac -- O_Ac; C_Ac -- CH3_Ac;

// Add labels for key atoms node [shape=none]; l1 [label="1'", pos="0.3,1.8!"]; l2 [label="2'", pos="-1.6,1.05!"]; l3 [label="3'", pos="-1.6,-1.05!"]; l4 [label="4'", pos="0.3,-1.8!"]; l5 [label="5'", pos="1.6,-1.05!"]; l6 [label="6'", pos="1.6,1.05!"];

l_OH [label="OH", pos="2.8, 1.8!"]; l_Ac [label="C=O", pos="-3.0, -2.2!"]; } enddot Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. The predicted spectra for this compound are detailed below, with interpretations grounded in established principles of chemical shifts and coupling constants.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The most distinctive feature in the proton NMR spectrum is the phenolic -OH proton. Due to the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, this proton is expected to be significantly deshielded and appear as a sharp singlet at a very high chemical shift (δ > 12 ppm).[2] This is a classic diagnostic signal for ortho-hydroxyaryl ketones.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Notes
-OH12.0 - 12.5Singlet (s)1HDeshielded due to strong intramolecular H-bonding.
Aromatic H (H6)7.8 - 8.0Doublet of Doublets (dd)1HOrtho to acetyl group.
Aromatic H (H4, H5)7.3 - 7.6Multiplet (m)7HOverlapping signals from both phenyl rings.
Acetyl -CH₃2.6 - 2.8Singlet (s)3HCharacteristic region for an aryl methyl ketone.

Causality in Proton Assignments:

  • -OH Proton: The proximity to the electronegative carbonyl oxygen and the formation of a six-membered hydrogen-bonded ring dramatically reduces the electron density around the proton, shifting its resonance far downfield.

  • Aromatic Protons: Protons ortho to the electron-withdrawing acetyl group (like H6) are deshielded compared to other aromatic protons. The protons on the unsubstituted phenyl ring are expected to appear in the typical aromatic region of 7.3-7.5 ppm.

  • Acetyl Protons: The methyl protons are adjacent to a carbonyl group, which places them in the characteristic δ 2.6-2.8 ppm range.

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// Define nodes with labels and positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; O_OH [label="O", pos="2.4,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H_OH [label="H", pos="3.2,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Ac [label="C", pos="-2.6,-0.75!"]; O_Ac [label="O", pos="-3.4,-0.75!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CH3 [label="CH₃", pos="-2.6,-2.25!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges C1 -- C6; C6 -- C5; C5 -- C4; C4 -- C3; C3 -- C2; C2 -- C1; C6 -- O_OH; O_OH -- H_OH; C2 -- C_Ac; C_Ac -- O_Ac; C_Ac -- CH3;

// Hydrogen bond H_OH -- O_Ac [style=dashed, color="#FBBC05"];

// Labels for key signals node[shape=plaintext, fontcolor="#202124"]; label_OH [label="δ ~12.2 ppm", pos="4.2, 0.75!"]; label_CH3 [label="δ ~2.7 ppm", pos="-2.6, -3.0!"]; label_Arom [label="δ 7.3-8.0 ppm", pos="0, 2.5!"]; } enddot Figure 2: Key ¹H NMR chemical shift correlations.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the acetyl group is a key diagnostic peak, appearing significantly downfield.

Carbon Assignment Predicted δ (ppm) Notes
C=O (Acetyl)200 - 205Most deshielded carbon due to double bond to oxygen.
C-OH (C2)160 - 165Phenolic carbon, deshielded by attached oxygen.
Quaternary Carbons120 - 140Includes C1, C3, and the ipso-carbon of the second ring.
Aromatic C-H115 - 135Signals for the 8 tertiary aromatic carbons.
-CH₃ (Acetyl)25 - 30Shielded sp³ carbon of the methyl group.

Causality in Carbon Assignments:

  • Carbonyl Carbon: The sp² hybridized carbon double-bonded to an oxygen atom experiences significant deshielding, placing it in the characteristic >200 ppm region for ketones.

  • Phenolic Carbon (C-OH): The direct attachment to the highly electronegative oxygen atom deshields this carbon, shifting its resonance to the 160-165 ppm range.

  • Methyl Carbon: As an sp³ hybridized carbon, it is the most shielded and appears at the highest field (lowest ppm value).

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present. The spectrum of this compound is dominated by the intramolecular hydrogen bond.

Frequency (cm⁻¹) Vibration Intensity Interpretation
3200 - 2500O-H stretchBroad, WeakThe phenolic O-H is involved in strong intramolecular H-bonding, causing significant broadening and a shift to lower wavenumbers.[2][3]
~3050Aromatic C-H stretchMediumCharacteristic of sp² C-H bonds in the aromatic rings.
~1645C=O stretchStrongThe carbonyl stretching frequency is lowered from the typical ~1690 cm⁻¹ for aryl ketones due to conjugation and strong intramolecular H-bonding.[4][5][6]
1600, 1580, 1450C=C stretchMedium-StrongAromatic ring skeletal vibrations.
750 - 850C-H out-of-plane bendStrongBending vibrations indicative of the substitution pattern on the aromatic rings.

Trustworthiness Through Causality: The observed low-frequency C=O stretch (~1645 cm⁻¹) is a self-validating feature. A standard aryl ketone C=O stretch appears around 1690 cm⁻¹.[5] The ~45 cm⁻¹ decrease is a direct and quantifiable consequence of the intramolecular hydrogen bond, which weakens the C=O double bond character by pulling electron density towards the hydroxyl proton. This effect corroborates the ¹H NMR data and confirms the proposed molecular geometry.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides the molecular weight and valuable structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 212 , corresponding to the molecular weight of C₁₄H₁₂O₂.

  • Key Fragmentation Pathways: The fragmentation of ortho-hydroxyaryl ketones is well-documented. The primary cleavage is the loss of the methyl group from the acetyl moiety.

m/z Predicted Intensity Assignment Notes
212Moderate[M]⁺Molecular Ion
197High[M - CH₃]⁺Loss of a methyl radical. This is often the base peak.
169Moderate[M - CH₃ - CO]⁺Subsequent loss of carbon monoxide from the m/z 197 fragment.
77Moderate[C₆H₅]⁺Phenyl cation from the unsubstituted ring.

dot graph "mass_spec_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.1,0.05", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontsize=9, color="#5F6368"]; bgcolor="transparent";

mol [label="Molecule\n[C₁₄H₁₂O₂]⁺˙\nm/z = 212"]; frag1 [label="[M - CH₃]⁺\nm/z = 197\n(Base Peak)"]; frag2 [label="[M - CH₃ - CO]⁺\nm/z = 169"]; frag3 [label="[C₆H₅]⁺\nm/z = 77"];

mol -> frag1 [label="- •CH₃"]; frag1 -> frag2 [label="- CO"]; mol -> frag3 [label="- C₈H₇O₂", style=dashed]; } enddot Figure 3: Predicted major fragmentation pathway in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[7]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube, ensuring the sample height is approximately 4-5 cm.[7]

  • Instrument Setup: Insert the tube into the spectrometer. Lock the field using the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.

  • Acquisition: Tune the probe for the desired nucleus (¹H or ¹³C). Acquire the spectrum using standard pulse programs. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8-16 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and a relaxation delay (d1) of 2 seconds are typically required.[8]

FT-IR Spectroscopy Protocol (Thin Solid Film)
  • Solution Preparation: Dissolve a small amount (~10-20 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[9]

  • Film Casting: Place one drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

  • Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.[9]

  • Data Acquisition: Place the plate in the spectrometer's sample holder and acquire the spectrum. A background scan of the clean, empty plate should be run first and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small quantity of the volatile sample (typically <1 mg) into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be thermally stable enough to be vaporized without decomposition.[10][11]

  • Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This energy is sufficient to cause ionization and extensive, reproducible fragmentation.[12][13]

  • Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic profile of this compound is defined by its unique structural features, most notably the intramolecular hydrogen bond between the ortho-hydroxyl and acetyl groups. This interaction governs the downfield shift of the hydroxyl proton in ¹H NMR and the significant lowering of the carbonyl stretching frequency in the IR spectrum. Mass spectrometry confirms the molecular weight and shows a characteristic fragmentation pattern initiated by the loss of a methyl radical. This comprehensive guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and characterize this compound in their work.

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An In-depth Technical Guide to 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one (CAS Number: 21424-82-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one, registered under CAS number 21424-82-8, is a biphenyl derivative with a distinct molecular architecture featuring a hydroxyacetophenone scaffold.[1][2] This compound, also known by its synonym 3-Aceto-2-hydroxybiphenyl, belongs to a class of organic molecules that are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of their functional groups and their potential for diverse biological activities. The biphenyl moiety provides a rigid and extended aromatic system, which is a common feature in many biologically active compounds, while the ortho-hydroxyacetophenone core can participate in hydrogen bonding and metal chelation, suggesting potential applications in catalysis and as a synthetic intermediate. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, based on available data.

Chemical Structure and Identifiers

The fundamental structure of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one consists of a biphenyl backbone with a hydroxyl group at the 2-position and an acetyl group at the 3-position of one of the phenyl rings.

Figure 1: 2D Chemical Structure of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 21424-82-8[1][2][3]
IUPAC Name 1-(2-hydroxy-3-phenylphenyl)ethanone[1]
Synonyms 3-Aceto-2-hydroxybiphenyl, 1-(2-Hydroxybiphenyl-3-yl)ethanone[1][2][3]
Molecular Formula C₁₄H₁₂O₂[1][2][3]
InChI Key XFRAXOKMMRIWKK-UHFFFAOYSA-N[1]
SMILES CC(=O)C1=CC=CC(=C1O)C2=CC=CC=C2[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one are not extensively reported in publicly available literature. However, based on its structure and data from chemical databases, the following properties can be summarized.

Table 2: Physicochemical Properties

PropertyValueNotesSource
Molecular Weight 212.24 g/mol Calculated[1][2][3]
Appearance Not specifiedLikely a solid at room temperature, common for similar biphenyl derivatives.
Melting Point Not availableNo experimental data found.
Boiling Point Not availableNo experimental data found.
Solubility Not availableExpected to be soluble in common organic solvents like ethanol, methanol, and DMSO, with low solubility in water due to its predominantly nonpolar structure.
XLogP3-AA 3.4Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 2Computed[1]
Rotatable Bond Count 2Computed[1]

Synthesis and Characterization

Synthetic Approaches

Figure 2: Plausible synthetic workflow for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one via Suzuki-Miyaura coupling.

An alternative approach could involve a Friedel-Crafts acylation of 2-hydroxybiphenyl. However, controlling the regioselectivity to obtain the desired 3-acetyl derivative could be challenging and may lead to a mixture of isomers.

Spectral Characterization

Specific spectral data (NMR, IR, Mass Spectrometry) for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one are not widely published. However, the expected spectral features can be predicted based on its chemical structure.

  • ¹H NMR Spectroscopy: The spectrum would be expected to show a singlet for the methyl protons of the acetyl group, likely in the range of δ 2.5-2.7 ppm. The aromatic region (δ 6.8-8.0 ppm) would display a complex pattern of multiplets corresponding to the protons on the two phenyl rings. A downfield singlet for the phenolic hydroxyl proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon of the acetyl group around δ 200 ppm. The methyl carbon would appear upfield, typically around δ 25-30 ppm. The aromatic region would contain a number of signals for the 12 aromatic carbons, with those attached to oxygen appearing at lower field.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretching of the phenolic hydroxyl group in the region of 3200-3600 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretching of the ketone would be expected around 1650-1680 cm⁻¹, with the frequency lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (212.24 g/mol ).

Potential Applications and Biological Activity

While no specific biological activities or applications have been reported for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one, the structural motifs present in the molecule suggest several areas of potential interest for research and development.

Medicinal Chemistry

Biphenyl derivatives are a well-established class of compounds with a broad range of pharmacological activities. The presence of the hydroxyl and acetyl groups on the biphenyl scaffold of CAS 21424-82-8 provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery.

  • Anti-inflammatory and Antioxidant Activity: Phenolic compounds, including hydroxylated biphenyls, are known to possess antioxidant properties due to their ability to scavenge free radicals. The ortho-hydroxyacetophenone moiety may also contribute to these effects.

  • Enzyme Inhibition: The biphenyl structure can serve as a scaffold to position functional groups for interaction with the active sites of various enzymes.

Intermediate in Organic Synthesis

The functional groups of 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one make it a potentially valuable intermediate in the synthesis of more complex molecules. The hydroxyl group can be alkylated or acylated, and the ketone can undergo a variety of reactions, such as reduction, oxidation, or condensation.

Safety and Handling

Detailed toxicological data for 1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one are not available. As with any chemical compound for which toxicological properties have not been fully investigated, it should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1-(2-Hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one (CAS 21424-82-8) is a chemical compound with a well-defined structure but limited publicly available experimental data regarding its physicochemical properties, synthesis, and biological activity. Its molecular architecture, featuring a biphenyl core with hydroxyl and acetyl functional groups, suggests potential for further investigation in medicinal chemistry and as a synthetic intermediate. Future research to determine its experimental properties and explore its reactivity and biological profile would be valuable to the scientific community.

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The Therapeutic Potential of Substituted Biphenyl Ethanones: A Guide to Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The biphenyl scaffold is a quintessential privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1][2] When functionalized with an ethanone moiety and further decorated with various substituents, this structural class gives rise to a diverse array of biological activities. This technical guide offers an in-depth exploration of substituted biphenyl ethanones for researchers, medicinal chemists, and drug development professionals. We delve into the core synthetic methodologies, provide a detailed analysis of their prominent biological activities—including antimicrobial, anti-inflammatory, and anticancer effects—and synthesize the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is structured to serve as a comprehensive resource, integrating detailed experimental protocols, comparative data tables, and mechanistic diagrams to facilitate a deeper understanding and guide future research in this promising area of drug discovery.

Introduction: The Biphenyl Ethanone Core

Biphenyl and its derivatives are recognized for their wide-ranging therapeutic applications, including anti-inflammatory, antimicrobial, antihypertensive, and anticancer properties.[3][4] The core structure, consisting of two connected phenyl rings, provides a versatile and conformationally flexible scaffold that can be tailored to interact with a multitude of biological targets.[2][5] The introduction of an ethanone (acetyl) group creates a key chemical handle and an electron-withdrawing moiety, which can significantly influence the molecule's reactivity, polarity, and binding interactions.[4]

Further chemical modification through substitution on the biphenyl rings allows for the fine-tuning of physicochemical properties and biological activity. This process of structural elaboration is central to modern drug design, enabling the optimization of lead compounds to enhance efficacy and reduce toxicity.[5][6] This guide synthesizes current knowledge on these compounds, providing a foundational framework for professionals engaged in the discovery and development of novel therapeutics based on the biphenyl ethanone scaffold.

Synthetic Strategies for Substituted Biphenyl Ethanones

The synthesis of substituted biphenyl ethanones typically begins with the functionalization of the parent biphenyl molecule. A common and effective strategy is the Friedel-Crafts acylation, which introduces the ethanone group.[7] This intermediate can then be halogenated to produce a reactive α-haloketone, such as 1-(biphenyl-4-yl)-2-chloroethanone, which serves as a versatile precursor for introducing a wide range of functional groups, particularly through nucleophilic substitution with various amines.[3]

Synthetic_Workflow Biphenyl Biphenyl AcylatingAgent Acetyl Chloride / AlCl3 (Friedel-Crafts Acylation) Intermediate1 1-(biphenyl-4-yl)ethanone AcylatingAgent->Intermediate1 Step 1 Halogenation Chlorination (e.g., SO2Cl2) Intermediate2 1-(biphenyl-4-yl)-2-chloroethanone Halogenation->Intermediate2 Step 2 Amine Substituted Amine (R-NH2) (Nucleophilic Substitution) FinalProduct Substituted Biphenyl Ethanone 1-(biphenyl-4-yl)-2-(R-amino)ethanone Amine->FinalProduct Step 3

A general workflow for the synthesis of substituted biphenyl ethanones.
Protocol 1: Synthesis of 1-(biphenyl-4-yl)-2-(substituted-amino)ethanone

This protocol describes a representative two-step synthesis starting from biphenyl, adapted from methodologies found in the literature.[3] The causality behind this approach lies in its efficiency and modularity; the chloroethanone intermediate is stable and can be reacted with a library of different amines to rapidly generate a diverse set of final compounds for screening.

Materials:

  • Biphenyl

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂)

  • Substituted aromatic or aliphatic amine

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and reflux apparatus

Step 1: Synthesis of 1-(biphenyl-4-yl)-2-chloroethanone (Intermediate)

  • Setup: Assemble a 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser in a fume hood. Ensure all glassware is dry.

  • Reaction Mixture: To the flask, add biphenyl (0.01 mol), finely powdered anhydrous AlCl₃ (0.01 mol), and 35 mL of anhydrous CS₂.

  • Addition: Place pure chloroacetyl chloride (0.01 mol) into the dropping funnel and add it dropwise to the reaction mixture with stirring.

  • Reflux: After the addition is complete, gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex. A solid precipitate will form.

  • Isolation: Filter the solid product, wash it thoroughly with water, and recrystallize from methanol to yield pure 1-(biphenyl-4-yl)-2-chloroethanone. Characterize using TLC, IR, and NMR spectroscopy.[3]

Step 2: Synthesis of 1-(biphenyl-4-yl)-2-(substituted-amino)ethanone (Final Product)

  • Setup: In a dry round-bottom flask, dissolve the 1-(biphenyl-4-yl)-2-chloroethanone intermediate (0.01 mol) in ethanol.

  • Amine Addition: Add the desired substituted amine (0.01 mol) to the solution.

  • Reflux: Reflux the reaction mixture for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: After the reaction is complete, pour the warm mixture into a beaker containing crushed ice. The final product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from distilled alcohol to obtain the purified product.

  • Characterization: Confirm the structure and purity of the final compound using melting point determination, IR, and NMR spectroscopy.[3][8]

Key Biological Activities of Substituted Biphenyl Ethanones

The versatility of the biphenyl ethanone scaffold allows for its interaction with a wide range of biological targets, leading to diverse pharmacological effects. The most prominent activities reported are antimicrobial, anti-inflammatory, and anticancer.

Antimicrobial Activity

Substituted biphenyl ethanones have demonstrated significant activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] The mechanism of action can vary, but some derivatives are known to disrupt microbial cell membranes or interfere with essential enzymatic processes.[2] The presence and position of electron-withdrawing or lipophilic groups on the biphenyl rings can drastically alter the antimicrobial potency.[8] For instance, some studies have shown that para-nitro substituted compounds exhibit strong inhibition of fungi like Aspergillus niger.[4]

Table 1: Antimicrobial Activity of Selected Biphenyl Derivatives

Compound Test Organism MIC (µg/mL) Reference
Aucuparin Bacillus subtilis 3.12 [9]
Aucuparin Staphylococcus aureus 12.5 [9]
Protosappanin A MRSA 64 [10]

| Protosappanin B | MRSA | 128 |[10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. Its self-validating nature comes from the inclusion of positive (microbe + no drug), negative (broth only), and standard drug controls.

Materials:

  • Synthesized biphenyl ethanone compounds

  • Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Stock Solution: Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent like DMSO.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the standard drug using the sterile broth. The final volume in each well should be 100 µL. Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL.

  • Dispensing: Add 100 µL of the diluted inoculum to each well containing the compound dilutions. This brings the total volume to 200 µL.

  • Controls: Include wells for a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum) to ensure the validity of the experiment.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a microplate reader.

Anti-inflammatory Activity

Several biphenyl derivatives have been identified as potent anti-inflammatory agents.[11][12] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), which are responsible for prostaglandin synthesis. The anti-inflammatory effects are typically evaluated in vivo using models like the carrageenan-induced paw edema test in rodents, which measures the ability of a compound to reduce acute inflammation.[11][13]

Table 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound Dose (mg/kg) Max. % Inhibition of Edema (at 3h) Reference
4e* 100 Significant reduction vs. control [11]

| Celecoxib (Standard) | 5 | Significant reduction vs. control |[11] |

*4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide

Protocol 3: Carrageenan-Induced Paw Edema Assay in Rats

This is a classic and reliable in vivo model for screening acute anti-inflammatory activity. The causality is direct: carrageenan injection induces a localized, reproducible inflammatory response (edema), and an effective anti-inflammatory agent will reduce the swelling.

Materials:

  • Wistar rats (150-200g)

  • Test compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard drug (e.g., Diclofenac, 25 mg/kg)[14]

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses, e.g., 10, 20, 40 mg/kg).[14]

  • Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[14]

  • Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

Anticancer Activity

The biphenyl scaffold is present in many anticancer agents, and substituted biphenyl ethanones are no exception.[1][15] These compounds have shown cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), cervical (HeLa), and prostate (PC3) cancers.[15][16] The mechanism of action often involves the induction of apoptosis (programmed cell death), which is a hallmark of effective chemotherapy.[17] This can be triggered through various signaling pathways, often culminating in the activation of caspases and the cleavage of essential cellular proteins like PARP.[17]

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase BiphenylEthanone Biphenyl Ethanone Derivative Bax Bax/Bak Activation BiphenylEthanone->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP Apoptosis Apoptosis ActiveCasp3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Simplified intrinsic apoptosis pathway induced by an anticancer agent.

Table 3: Cytotoxic Activity of Selected Biphenyl Ethanones

Compound Cell Line IC₅₀ (µM) Reference
Compound 11 Melanoma 1.7 ± 0.5 [17]
Compound 12 Melanoma 2.0 ± 0.7 [17]
DPDQ-3a A549 (Lung) Lower than cisplatin [1]
DPDQ-3a DLD1 (Colorectal) Lower than cisplatin [1]

| Compound 10d* | Hela (Cervical) | 32.38 ± 1.8 |[15] |

*Thiazolidine-2,4-dione-biphenyl derivative with cyano moiety

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to rational drug design.[18] For substituted biphenyl ethanones, SAR studies aim to identify the key chemical features and substitution patterns that confer high potency and selectivity for a given biological target.[19]

SAR_Workflow A Design & Synthesize Initial Library of Analogs B Primary Biological Screening (e.g., MIC, % Inhibition, IC50) A->B C Data Analysis: Identify Active 'Hits' B->C D SAR Elucidation: Correlate Structural Features with Activity C->D E Hypothesis Generation (e.g., 'A halogen at para-position increases activity') D->E G Lead Compound Identification D->G F Design & Synthesize Second-Generation Library (Focused Optimization) E->F F->B Iterative Cycle

A conceptual workflow for Structure-Activity Relationship (SAR) studies.

Key SAR Insights from Literature:

  • Nature of Substituents: The electronic properties of substituents are critical. Electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) moieties can enhance anticancer or antimicrobial activity.[1][4][15] In contrast, electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃) can influence anti-inflammatory properties.[11]

  • Position of Substituents: The position of substitution (ortho, meta, or para) on the phenyl rings significantly impacts activity. For example, studies on some Schiff bases have shown that meta and para substitutions lead to better antimicrobial activity compared to ortho substitution.[20] Para-substitution is often favored as it minimizes steric hindrance.[21]

  • Lipophilicity: The overall lipophilicity (hydrophobicity) of the molecule, often modified by adding alkyl or halogen substituents, plays a crucial role in membrane permeability and target engagement. A balance is necessary, as excessively high lipophilicity can lead to poor solubility and non-specific toxicity.

  • Amino Substituent: In derivatives synthesized from the 2-chloroethanone intermediate, the nature of the R-group on the amino function is a primary driver of diversity and activity. Bulky or aromatic amines can introduce new binding interactions (e.g., pi-stacking) with the biological target.

Future Perspectives and Conclusion

Substituted biphenyl ethanones represent a rich and versatile class of compounds with demonstrated therapeutic potential across multiple disease areas. Their synthetic accessibility and the modular nature of their derivatization make them an attractive scaffold for medicinal chemists.

Future Directions:

  • Mechanism of Action Studies: While broad activities have been identified, detailed mechanistic studies are needed to pinpoint the specific molecular targets for many of the active compounds.

  • Selectivity Profiling: For applications like cancer and inflammation, developing compounds with high selectivity (e.g., COX-2 selective inhibitors or kinase-specific inhibitors) is crucial to minimize off-target side effects.

  • Pharmacokinetic Optimization: Future work should focus on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they have suitable bioavailability and half-lives for therapeutic use.

  • Combinatorial Libraries: The synthetic routes are well-suited for combinatorial chemistry and high-throughput screening to explore a vast chemical space and identify novel leads.[6]

References

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Sources

1-(2-Hydroxybiphenyl-3-YL)ethanone solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the physicochemical properties of the compound, outline methodologies for determining its solubility profile across various solvents, and present a framework for assessing its stability through forced degradation studies. Potential degradation pathways are proposed based on its chemical structure, supported by detailed analytical procedures for quantification and impurity profiling. All discussions are grounded in authoritative scientific principles to ensure accuracy and reliability.

Introduction

This compound is a substituted aromatic ketone featuring a biphenyl backbone, a phenolic hydroxyl group, and an acetyl substituent. This unique combination of functional groups imparts specific physicochemical properties that are critical to its application in chemical synthesis and pharmaceutical research. The solubility and stability of an active pharmaceutical ingredient (API) or key intermediate are fundamental parameters that influence its entire development lifecycle—from synthesis and purification to formulation, storage, and biological activity.

A comprehensive understanding of solubility is essential for developing appropriate solvent systems for reactions, crystallization, and formulation.[1] Similarly, a thorough stability profile is required to identify optimal storage conditions, predict shelf-life, and characterize potential degradation products that could impact efficacy or safety.[2][3] This guide provides the foundational knowledge and detailed methodologies required to systematically characterize the solubility and stability of this compound.

Physicochemical Properties

A precise understanding of the compound's basic properties is the cornerstone of any further investigation. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 21424-82-8[4]
Molecular Formula C₁₄H₁₂O₂[4]
Molecular Weight 212.24 g/mol [4]
IUPAC Name 1-(2-hydroxy-3-phenylphenyl)ethanone[4]
Synonyms 3-Aceto-2-hydroxybiphenyl[4]

Solubility Profile

The solubility of this compound is dictated by its molecular structure. The large, nonpolar biphenyl core suggests low aqueous solubility, while the polar hydroxyl and acetyl groups improve its affinity for polar organic solvents. The phenolic hydroxyl group also implies that its solubility in aqueous media will be pH-dependent, increasing significantly in alkaline conditions due to deprotonation to form the more soluble phenoxide salt.

Qualitative Solubility Assessment

Based on the structure and data from analogous compounds like ortho-hydroxyacetophenone and 4-hydroxybiphenyl, a qualitative solubility profile can be predicted.[5][6][7]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, Acetone, Ethyl AcetateSolubleCapable of hydrogen bonding and dipole-dipole interactions with the hydroxyl and ketone groups.
Chlorinated Dichloromethane, ChloroformSolubleEffective at solvating the aromatic biphenyl structure.[5][7]
Alcohols Methanol, EthanolSolublePolar, protic nature allows for hydrogen bonding with the solute.
Aqueous WaterInsoluble to Very Slightly SolubleThe large hydrophobic biphenyl backbone limits solubility.[6]
Aqueous (Alkaline) 0.1 M NaOHSolubleFormation of the sodium phenoxide salt increases aqueous solubility.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe molecule's overall polarity is too high for significant solubility in nonpolar solvents.
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following equilibrium shake-flask method should be employed.

Objective: To determine the saturation solubility of this compound in a panel of relevant solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Analytical grade solvents (e.g., Water, pH 7.4 Buffer, 0.1 M HCl, 0.1 M NaOH, Methanol, Acetonitrile, Ethyl Acetate)

  • Scintillation vials with Teflon-lined caps

  • Orbital shaker with temperature control (set to 25 °C)

  • Analytical balance

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials (ensuring undissolved solid remains at equilibrium).

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of each test solvent to the corresponding vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (25 °C). Shake at a moderate speed (e.g., 150 rpm) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand for at least 2 hours to let undissolved solids settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 5.1). Determine the concentration by comparing the peak area to a standard calibration curve.

  • Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Stability Profile and Degradation Pathways

Forced degradation studies are essential to understand a molecule's intrinsic stability and to identify potential degradation products.[2][8] These studies subject the compound to stress conditions more severe than those used in accelerated stability testing, providing critical insights for formulation development, packaging, and storage.[3][9]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (in Acetonitrile/Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1 M NaOH, RT) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Photo Photolytic (Solid & Solution) (ICH Q1B Light) API->Photo Solid Solid API Thermal Thermal (Solid) (80°C) Solid->Thermal Solid->Photo Neutralize Neutralization & Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Quench if needed Thermal->Neutralize Dissolve Photo->Neutralize Dissolve if solid HPLC HPLC-UV Analysis (Purity, Assay, Mass Balance) Neutralize->HPLC LCMS LC-MS/MS (Degradant ID) HPLC->LCMS For peak ID

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions as mandated by ICH guidelines.[2]

Methodology: A target degradation of 5-20% is ideal for developing a stability-indicating method.[9] Time points should be adjusted to achieve this target.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) and add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C and sample at 2, 6, 12, and 24 hours. Neutralize samples with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis: Use the same procedure as acid hydrolysis but with 0.2 M NaOH at room temperature. The phenolic group makes the compound susceptible to base-catalyzed reactions, so milder conditions are warranted initially. Neutralize samples with HCl.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature. Protect from light. Sample at intervals up to 24 hours. The electron-rich phenol ring is a likely target for oxidation.[8]

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C in a calibrated oven. Sample at 1, 3, and 7 days.

  • Photolytic Degradation: Expose both the solid compound and a solution (in a photostable solvent like quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The phenolic hydroxyl group is the most reactive site, being susceptible to oxidation. The biphenyl ring system, while generally stable, can undergo hydroxylation or cleavage under harsh oxidative conditions, similar to metabolic pathways.[10][11]

Degradation_Pathways cluster_oxidation Oxidative Stress (H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photo Photolytic Stress (UV/Vis) Parent This compound Hydroxylation Ring Hydroxylation Product (e.g., Dihydroxy-biphenyl derivative) Parent->Hydroxylation Quinone Ortho-Quinone Formation Parent->Quinone NoReaction Likely Stable Parent->NoReaction Radical Radical-Mediated Products Parent->Radical Cleavage Ring Cleavage Products Hydroxylation->Cleavage

Caption: Potential degradation pathways for the compound.

  • Oxidation: The primary degradation pathway is expected to be oxidation of the electron-rich phenol. This can lead to the formation of corresponding quinone-type structures or further hydroxylation on either aromatic ring.[8] Under aggressive conditions, oxidative cleavage of the aromatic rings may occur.[10]

  • Hydrolysis: The ether and amide bonds susceptible to acid/base hydrolysis are absent. Therefore, the molecule is expected to be largely stable under hydrolytic stress, a characteristic noted for some hydroxyacetophenones.[12]

  • Photolysis: Aromatic ketones can absorb UV light and undergo photochemical reactions, potentially leading to the formation of radical species and subsequent degradation products.

Analytical Methodologies

A robust, stability-indicating analytical method is required to separate the parent compound from its degradation products and quantify them accurately. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.[13][14]

Protocol for Stability-Indicating HPLC-UV Method

Objective: To develop and validate a reverse-phase HPLC method for the quantification of this compound and the detection of its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm or wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

Methodology:

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Create a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dilute samples from the solubility and stability studies with the mobile phase to a theoretical concentration within the calibration range.

  • Analysis: Inject the standards and samples.

  • Validation Parameters:

    • Specificity: Analyze stressed samples to ensure complete separation of the parent peak from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

    • Linearity: Assess the linearity of the calibration curve by plotting peak area versus concentration and calculating the correlation coefficient (r² > 0.999).

    • Accuracy & Precision: Determine by analyzing replicate preparations of a known concentration.

    • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on signal-to-noise ratios.

  • Data Analysis: Quantify the parent compound using the calibration curve. Calculate the percentage of degradation and perform a mass balance calculation to ensure all major degradants are accounted for. For identification of unknown peaks, fractions can be collected for analysis by LC-MS.[15]

Conclusion

This guide provides a comprehensive framework for the characterization of this compound. The compound is predicted to be soluble in a range of common polar organic solvents but to have limited solubility in water, which can be enhanced under alkaline conditions. The primary stability concern is its susceptibility to oxidation due to the phenolic hydroxyl group, while it is expected to be relatively stable to hydrolysis. The provided protocols for solubility determination, forced degradation, and HPLC analysis offer a robust starting point for researchers. A thorough execution of these studies will generate the critical data needed to support the successful development and application of this compound.

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Vertex AI Search.
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A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The biphenyl moiety, consisting of two interconnected phenyl rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the design of numerous therapeutic agents and advanced materials.[2] This guide provides an in-depth technical overview of the modern strategies employed in the discovery, synthesis, isolation, and characterization of novel biphenyl derivatives. We will explore the causal relationships behind experimental choices, from selecting a synthetic pathway to developing a robust purification protocol and definitively elucidating the final structure. This document is designed to serve as a practical and authoritative resource for professionals engaged in the multifaceted process of chemical innovation.

The Strategic Importance of the Biphenyl Scaffold

The biphenyl core is more than a simple aromatic structure; it is a versatile building block that imparts critical properties to a molecule.[1][3] In pharmaceuticals, the biphenyl group can influence a compound's pharmacokinetic profile and its ability to interact with biological targets.[2] A multitude of biphenyl derivatives have been developed with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anti-diabetic, and anti-cancer properties.[3][4] For instance, some biphenyl-based compounds have been investigated as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[5][6][7]

Beyond medicine, the rigid nature of the biphenyl linkage is leveraged in materials science for the creation of organic light-emitting diodes (OLEDs) and liquid crystals.[2] The ability to functionalize the biphenyl core allows for the fine-tuning of a molecule's properties to suit a specific application.[1][3][8]

Discovery Strategies: Synthesis and Natural Product Mining

The quest for novel biphenyl derivatives proceeds along two primary avenues: rational synthesis and the exploration of natural sources.

Synthetic Approaches: Building the Biphenyl Core

Modern organic synthesis offers a powerful toolkit for the construction of biphenyl derivatives with precise control over their substitution patterns. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired functional group tolerance, and scalability.

The Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prevalent method for constructing biphenyls.[9][10] This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[10][11] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[12]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.[10][11]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center, a step often facilitated by a base.[10][11][13]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[9][10][11]

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Table 1: Comparison of Common Synthetic Methods for Biphenyl Derivatives

MethodKey ReagentsAdvantagesDisadvantages
Suzuki-Miyaura Coupling Pd catalyst, boronic acid/ester, organic halide/triflate, baseMild conditions, high functional group tolerance, commercially available reagentsPotential for side reactions like protodeboronation
Ullmann Reaction Copper catalyst, aryl halidesCan be cost-effective, useful for large-scale synthesisRequires high temperatures, often has lower yields and functional group tolerance
Negishi Coupling Pd or Ni catalyst, organozinc reagent, organic halideHigh reactivity and yieldsOrganozinc reagents are moisture-sensitive
Stille Coupling Pd catalyst, organotin reagent, organic halideTolerates a wide range of functional groupsToxicity of organotin reagents is a major concern

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the synthesis of a biphenyl derivative from an aryl bromide and an arylboronic acid.[12]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).[12]

  • Solvent Addition: Add degassed solvents, such as a mixture of toluene and water, via syringe.[12]

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously.[12]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction, add water, and extract the product into an organic solvent like ethyl acetate.[12]

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.[12] The crude product is then ready for purification.

Biphenyls from Nature's Laboratory

Plants, fungi, and marine organisms are prolific sources of structurally diverse bioactive compounds, including biphenyls.[14][15] For example, investigation of the twigs of Chaenomeles sinensis led to the isolation of several bioactive biphenyl compounds.[16] The isolation of these natural products often presents a significant challenge due to their complex mixtures and low abundance.

Isolation and Purification: From Crude Mixture to Pure Compound

The isolation of a target biphenyl derivative, whether from a synthetic reaction or a natural extract, is a critical step that relies on exploiting differences in the physicochemical properties of the components in the mixture.[17]

Diagram 2: General Workflow for Isolation and Purification

Isolation_Workflow Start Crude Mixture (Synthetic or Natural) Extraction Liquid-Liquid Extraction Start->Extraction Flash_Chromatography Flash Chromatography (Bulk Separation) Extraction->Flash_Chromatography Fraction_Analysis Fraction Analysis (TLC or LC-MS) Flash_Chromatography->Fraction_Analysis HPLC Preparative HPLC (High Purity Separation) Fraction_Analysis->HPLC Pool promising fractions Purity_Check Purity Assessment (Analytical HPLC, NMR) HPLC->Purity_Check Purity_Check->HPLC Further purification Pure_Compound Isolated Pure Compound Purity_Check->Pure_Compound Purity > 95%

Caption: A typical workflow for isolating a target compound.

Chromatographic Techniques: The Core of Purification

Chromatography is the cornerstone of purification. The choice of technique depends on the scale and the required purity.

  • Flash Column Chromatography: This is often the first step for purifying multi-gram quantities of a synthetic product. It's a rapid method that separates compounds based on their polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (>95%), preparative HPLC is the method of choice. It offers higher resolution than flash chromatography and is essential for obtaining material suitable for biological testing and structural elucidation.

Protocol 2: A Two-Step Purification Strategy

  • Flash Chromatography (Bulk Separation):

    • Adsorb the crude material onto a small amount of silica gel.

    • Load the adsorbed material onto a silica gel column.

    • Elute the column with a solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

    • Collect fractions and analyze them by TLC to identify those containing the desired product.

  • Preparative HPLC (Final Polishing):

    • Combine the product-containing fractions from the flash column and concentrate them.

    • Dissolve the concentrated material in a suitable solvent for injection.

    • Perform preparative HPLC using a column and mobile phase optimized for the specific biphenyl derivative.

    • Collect the peak corresponding to the target compound.

    • Verify the purity of the collected fraction using analytical HPLC.

Structural Elucidation: Unveiling the Molecular Architecture

Once a compound is purified, its exact chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of organic compounds.[19][20]

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms.[19][20]

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between atoms, allowing for the piecing together of the molecular skeleton.[20]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its elemental composition (through high-resolution mass spectrometry, HRMS).[18] Fragmentation patterns can also offer clues about the structure.

  • X-ray Crystallography: When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule.

Table 2: Key Spectroscopic Data for a Hypothetical Biphenyl Derivative

TechniqueDataInterpretation
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₅H₁₄O₂: 227.1015; found: 227.1012Confirms the molecular formula.
¹H NMR (500 MHz, CDCl₃) δ 7.50 (d, J=8.0 Hz, 2H), 7.40 (t, J=7.5 Hz, 2H), 7.30 (t, J=7.5 Hz, 1H), 7.00 (d, J=8.5 Hz, 2H), 3.90 (s, 3H)Suggests a substituted biphenyl system with a methoxy group.
¹³C NMR (125 MHz, CDCl₃) δ 159.5, 140.2, 133.0, 130.0, 128.8, 127.5, 127.0, 114.2, 55.4Shows the presence of 9 distinct carbon environments, consistent with a substituted biphenyl.

Challenges and Future Directions

Despite the advancements in synthetic and analytical techniques, the discovery and development of novel biphenyl derivatives are not without challenges. The journey from initial discovery to a marketable drug is long, costly, and has a high failure rate.[21] Key hurdles include optimizing the pharmacological properties, ensuring metabolic stability, and navigating the complexities of clinical trials.[6][21]

The future of biphenyl derivative research will likely focus on:

  • Developing more efficient and sustainable synthetic methods.

  • Utilizing computational tools for rational drug design and prediction of properties. [22]

  • Exploring novel biological targets for biphenyl-based therapeutics. [23][24]

By integrating cutting-edge synthesis, purification, and analytical technologies, the scientific community can continue to unlock the vast potential of the biphenyl scaffold to address pressing needs in medicine and technology.

References

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  • Huber, E. W., & Parker, R. A. (1974). Application of NMR techniques to the structural elucidation of isomeric phenolic biphenyls. Scilit. [Link]

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3-Aceto-2-hydroxybiphenyl synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Aceto-2-hydroxybiphenyl

Executive Summary

3-Aceto-2-hydroxybiphenyl is a valuable hydroxyaryl ketone that serves as a key intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structural motif, featuring a biphenyl backbone with strategically placed hydroxyl and acetyl groups, makes it an attractive building block for drug discovery and materials science. This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to 3-aceto-2-hydroxybiphenyl, centered on the Fries rearrangement of 2-acetoxybiphenyl. We will delve into the mechanistic underpinnings of this strategy, provide detailed, field-proven experimental protocols, and outline a complete characterization workflow to validate the identity and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded guide to the preparation and analysis of this important compound.

Introduction

Hydroxyaryl ketones are a privileged class of compounds in organic synthesis, frequently appearing in the core structures of natural products and pharmacologically active molecules. 3-Aceto-2-hydroxybiphenyl (CAS No: 21424-82-8) belongs to this class, combining the features of a phenol, a ketone, and a biaryl system.[1] This unique combination of functional groups allows for diverse subsequent chemical modifications, making it a versatile precursor for more complex molecular architectures.

The primary challenge in synthesizing this molecule lies in achieving correct regioselectivity—placing the acetyl group specifically at the C-3 position, ortho to the hydroxyl group, on the biphenyl scaffold. Direct Friedel-Crafts acylation of 2-hydroxybiphenyl is often problematic, as phenols can react on the oxygen atom to form esters rather than the desired C-acylated ketones under typical Lewis acid conditions.[2] Therefore, a more controlled, multi-step approach is required. This guide details a reliable strategy that begins with the synthesis of a key precursor, 2-hydroxybiphenyl, followed by its esterification and a subsequent intramolecular acyl migration via the Fries rearrangement.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of 3-aceto-2-hydroxybiphenyl points to the Fries rearrangement as the key strategic transformation. This reaction is specifically designed to convert aryl esters into hydroxyaryl ketones.[3][4][5] The immediate precursor is therefore the corresponding ester, 2-acetoxybiphenyl. This ester is readily accessible from 2-hydroxybiphenyl through standard esterification. The 2-hydroxybiphenyl core itself can be constructed via modern cross-coupling methods, such as the Suzuki-Miyaura coupling, which is highly effective for forming biaryl bonds.[6][7] This multi-stage strategy provides excellent control over the final product's regiochemistry.

G target 3-Aceto-2-hydroxybiphenyl precursor1 2-Acetoxybiphenyl target->precursor1 Fries Rearrangement precursor2 2-Hydroxybiphenyl precursor1->precursor2 Esterification precursor3 Aryl Halide + Arylboronic Acid precursor2->precursor3 Suzuki Coupling

Caption: Retrosynthetic pathway for 3-Aceto-2-hydroxybiphenyl.

Synthesis of 3-Aceto-2-hydroxybiphenyl

The forward synthesis is executed in three principal stages, each designed to be high-yielding and reproducible.

Stage 1: Preparation of 2-Hydroxybiphenyl

The synthesis of the 2-hydroxybiphenyl (also known as 2-phenylphenol) scaffold is the foundational step. While several methods exist, including classical approaches derived from phenol production byproducts, modern palladium-catalyzed cross-coupling reactions offer the highest versatility and efficiency.[8][9] The Suzuki-Miyaura coupling, which joins an aryl halide with an arylboronic acid, is particularly favored due to its mild conditions and tolerance of a wide range of functional groups.[7][10] For the purpose of this guide, we will assume 2-hydroxybiphenyl is available as a starting material.

Stage 2: Esterification to 2-Acetoxybiphenyl

This stage involves the conversion of the phenolic hydroxyl group of 2-hydroxybiphenyl into an acetate ester. This is a standard and typically high-yielding transformation that activates the molecule for the subsequent rearrangement.

Experimental Protocol: Synthesis of 2-Acetoxybiphenyl[11]

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybiphenyl (17.0 g, 0.1 mol).

  • Solvent and Reagent Addition: Add acetic anhydride (15.3 g, 0.15 mol) and a catalytic amount of pyridine (0.5 mL).

  • Reaction: Heat the mixture to 80°C and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and stir vigorously for 30 minutes to hydrolyze any excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% HCl solution (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-acetoxybiphenyl as a crude oil or solid, which can be used in the next step without further purification.

Stage 3: Fries Rearrangement to 3-Aceto-2-hydroxybiphenyl

This is the key bond-forming step where the acetyl group migrates from the phenolic oxygen to the aromatic ring. The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4]

The Fries rearrangement can proceed through either an intermolecular or intramolecular pathway. The prevailing mechanism involves the generation of an acylium ion (CH₃CO⁺) which then acts as an electrophile in a Friedel-Crafts-type acylation of the aromatic ring.[3][4]

The regiochemical outcome (ortho vs. para acylation) is highly dependent on reaction conditions.

  • Low Temperatures (<60°C): Favor the formation of the para-substituted product (5-aceto-2-hydroxybiphenyl), which is the thermodynamically more stable product.[4][12]

  • High Temperatures (>160°C): Favor the formation of the ortho-substituted product (3-aceto-2-hydroxybiphenyl).[4][12] This is because the ortho-isomer can form a stable bidentate chelate complex with the AlCl₃ catalyst, lowering the activation energy for its formation under kinetic control.[2]

To synthesize the desired 3-aceto-2-hydroxybiphenyl, high-temperature conditions are therefore mandatory.

  • Reagent Setup: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser (with a gas outlet connected to a trap), add anhydrous aluminum chloride (AlCl₃) (29.4 g, 0.22 mol).

  • Solvent Addition: Add nitrobenzene (50 mL) as a high-boiling solvent and stir the suspension.

  • Substrate Addition: Slowly add 2-acetoxybiphenyl (21.2 g, 0.1 mol) to the suspension. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 160-170°C and maintain this temperature for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.

  • Workup and Isolation: The ortho-product, 3-aceto-2-hydroxybiphenyl, is volatile with steam due to intramolecular hydrogen bonding.[4][12] Perform steam distillation on the quenched reaction mixture to separate the ortho-isomer from the non-volatile para-isomer and other byproducts.

  • Extraction: Extract the distillate with diethyl ether or ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-aceto-2-hydroxybiphenyl.

Synthesis Workflow Diagram

G cluster_0 Stage 2: Esterification cluster_1 Stage 3: Fries Rearrangement S2_Start 2-Hydroxybiphenyl S2_Process React with Acetic Anhydride S2_Start->S2_Process S2_End 2-Acetoxybiphenyl S2_Process->S2_End S3_Start 2-Acetoxybiphenyl S3_Process Heat with AlCl₃ (>160°C) S3_Start->S3_Process S3_End 3-Aceto-2-hydroxybiphenyl (Crude Product) S3_Process->S3_End Purification Purification (Steam Distillation, Chromatography) S3_End->Purification FinalProduct Pure 3-Aceto-2-hydroxybiphenyl Purification->FinalProduct

Caption: Forward synthesis workflow from 2-hydroxybiphenyl to the final product.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized 3-aceto-2-hydroxybiphenyl.

Physical Properties

The fundamental physical constants of the target compound are summarized below.

PropertyValueReference
CAS Number 21424-82-8[1]
Molecular Formula C₁₄H₁₂O₂[1]
Molecular Weight 212.24 g/mol [1]
Appearance White to off-white solid
Melting Point Typically determined experimentally
Spectroscopic Data Analysis

Spectroscopic analysis provides unambiguous structural confirmation. The following table outlines the expected data from key analytical techniques.

TechniqueExpected Data & Interpretation
¹H NMR (CDCl₃, 400 MHz)δ ~12.0 ppm (s, 1H): Phenolic -OH, deshielded due to intramolecular H-bonding with the acetyl carbonyl. δ 7.0-8.0 ppm (m, 8H): Aromatic protons from both phenyl rings. The protons on the substituted ring will show a distinct splitting pattern. δ 2.6 ppm (s, 3H): Methyl protons of the acetyl group.
¹³C NMR (CDCl₃, 100 MHz)δ ~204 ppm: Carbonyl carbon (C=O) of the ketone. δ 115-160 ppm: Aromatic carbons. The carbon bearing the -OH group will be downfield (~158 ppm), and the carbon bearing the acetyl group will be shielded relative to other quaternary carbons. δ ~28 ppm: Methyl carbon of the acetyl group.
IR Spectroscopy (KBr, cm⁻¹)~3000-3400 cm⁻¹ (broad): O-H stretching of the intramolecularly hydrogen-bonded phenol. ~1645 cm⁻¹ (strong): C=O stretching of the aryl ketone, frequency lowered by H-bonding. ~1600, 1480 cm⁻¹: C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (EI)m/z 212 (M⁺): Molecular ion peak corresponding to the molecular weight. m/z 197 ([M-CH₃]⁺): Loss of a methyl radical. m/z 169 ([M-CH₃CO]⁺): Loss of an acetyl radical.
Characterization Workflow

The process of confirming the final product's identity follows a logical sequence of analytical tests.

G cluster_characterization Spectroscopic & Physical Analysis Crude Purified Product NMR NMR (¹H, ¹³C) Crude->NMR Structural Backbone IR IR Spectroscopy Crude->IR Functional Groups MS Mass Spectrometry Crude->MS Molecular Weight MP Melting Point Crude->MP Purity Assessment Conclusion Structure Confirmed: 3-Aceto-2-hydroxybiphenyl NMR->Conclusion IR->Conclusion MS->Conclusion MP->Conclusion

Caption: Standard workflow for the characterization of the final product.

Conclusion

This guide has detailed a reliable and mechanistically sound strategy for the synthesis of 3-aceto-2-hydroxybiphenyl. By leveraging the temperature-dependent regioselectivity of the Fries rearrangement, the target ortho-acylated product can be selectively synthesized from the readily available 2-acetoxybiphenyl precursor. The provided experimental protocols are robust and scalable for laboratory settings. Furthermore, the comprehensive characterization workflow, employing a suite of standard spectroscopic techniques, ensures a self-validating system for confirming the identity and purity of the final compound. This methodology provides chemists and researchers with a clear and actionable pathway to access this valuable synthetic intermediate.

References

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A Theoretical Investigation of 1-(2-Hydroxybiphenyl-3-YL)ethanone: A Quantum Chemical Approach to Understanding Molecular Structure, Reactivity, and Spectroscopic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Hydroxybiphenyl-3-YL)ethanone, a member of the hydroxybiphenyl class of compounds, presents a compelling case for theoretical investigation due to its unique structural features, including a biphenyl backbone, a hydroxyl group, and an ethanone substituent. This combination of functional groups suggests a rich landscape of conformational possibilities, intramolecular interactions, and potential biological activity. This in-depth technical guide outlines a comprehensive theoretical study of this compound using quantum chemical calculations. The proposed research framework is designed to provide fundamental insights into the molecule's electronic structure, conformational preferences, spectroscopic signatures, and potential reactivity, which are crucial for its potential applications in materials science and drug discovery.

Introduction: The Significance of this compound

Hydroxybiphenyls are a well-established class of compounds with diverse applications, ranging from intermediates in organic synthesis to ligands in catalysis and scaffolds in medicinal chemistry. The introduction of an ethanone group at the 3-position of the 2-hydroxybiphenyl core, as in this compound (IUPAC name: 1-(2-hydroxy-3-phenylphenyl)ethanone), is expected to significantly influence its physicochemical properties.[1] The presence of the hydroxyl and carbonyl groups in proximity allows for the formation of a strong intramolecular hydrogen bond, which can lock the conformation and modulate the electronic properties of the molecule.

The synthesis of such a molecule can be envisioned through a Fries rearrangement of a corresponding phenyl acetate derivative, a classic method for producing hydroxyaryl ketones.[2][3][4] This reaction's regioselectivity, which can be influenced by temperature and solvent, makes it a versatile tool for accessing ortho- and para-acylated phenols.[3][4]

Given the potential for complex conformational isomerism arising from the rotation around the biphenyl linkage and the orientation of the ethanone group, computational studies are indispensable for a thorough understanding of this molecule.[5][6][7] This guide details a theoretical protocol employing Density Functional Theory (DFT) to elucidate the key structural and electronic features of this compound.

Proposed Computational Methodology: A Framework for Theoretical Exploration

To ensure a robust and reliable theoretical investigation, a multi-faceted computational approach is proposed. This methodology is designed to provide a holistic view of the molecule's properties, from its gas-phase behavior to its potential interactions in a biological environment.

Geometry Optimization and Conformational Analysis

The first and most critical step is to identify the most stable conformation(s) of this compound. This will be achieved through a systematic conformational search followed by geometry optimization using DFT.

Protocol:

  • Initial Structure Generation: The 2D structure of this compound will be sketched and converted to a 3D model.

  • Conformational Search: A relaxed potential energy surface scan will be performed by systematically rotating the dihedral angle between the two phenyl rings and the dihedral angle of the acetyl group.

  • Geometry Optimization: The identified low-energy conformers will be fully optimized without any symmetry constraints using the B3LYP functional with the 6-311++G(d,p) basis set.[8] This level of theory is well-suited for studying organic molecules, providing a good balance between accuracy and computational cost.

  • Frequency Calculations: Vibrational frequency calculations will be performed on all optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations will also provide the zero-point vibrational energies (ZPVE) for accurate energy comparisons.

Diagram: Computational Workflow for Conformational Analysis

G A Initial 3D Structure Generation B Potential Energy Surface Scan (Dihedral Rotations) A->B C Identification of Low-Energy Conformers B->C D DFT Geometry Optimization (B3LYP/6-311++G(d,p)) C->D E Frequency Calculation D->E F Confirmation of True Minima (No Imaginary Frequencies) E->F G Final Stable Conformer(s) F->G

Caption: Workflow for determining the stable conformers of this compound.

Intramolecular Hydrogen Bonding Analysis

A key feature of the target molecule is the potential for a strong O-H···O=C intramolecular hydrogen bond. The strength and nature of this interaction will be investigated using Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis.[9][10]

Protocol:

  • QTAIM Analysis: The electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) of the hydrogen bond will be calculated. The presence of a BCP between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group will confirm the existence of the hydrogen bond.

  • NBO Analysis: NBO analysis will be performed to quantify the stabilization energy associated with the n(O_carbonyl) → σ*(O-H) donor-acceptor interaction. This will provide a quantitative measure of the hydrogen bond strength.

Electronic Properties Analysis

Understanding the electronic properties is fundamental to predicting the reactivity and potential applications of the molecule.

Protocol:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[11][12][13]

  • Molecular Electrostatic Potential (MEP): The MEP surface will be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule.[14][15][16][17] This is particularly valuable in drug design for understanding potential intermolecular interactions.[18][19]

  • Mulliken Atomic Charges: The charge distribution on each atom will be calculated to provide further insight into the reactive sites.[20]

Table 1: Predicted Quantum Chemical Descriptors

ParameterPredicted Value/ObservationSignificance
HOMO Energy Negative value (eV)Correlates with ionization potential and electron-donating ability.
LUMO Energy Negative or small positive value (eV)Correlates with electron affinity and electron-accepting ability.
HOMO-LUMO Gap Expected to be moderate (eV)Indicates chemical reactivity and stability.[11][13]
Dipole Moment Non-zero value (Debye)Reflects the overall polarity of the molecule.
MEP Negative Region Around the carbonyl oxygen and hydroxyl oxygenIndicates sites for electrophilic attack and hydrogen bond donation.[19]
MEP Positive Region Around the hydroxyl hydrogenIndicates sites for nucleophilic attack and hydrogen bond acceptance.[19]
Spectroscopic Properties Simulation

Theoretical simulation of spectra is a powerful tool for validating experimental data and aiding in the structural elucidation of new compounds.

Protocol:

  • Infrared (IR) Spectroscopy: The vibrational frequencies and IR intensities will be calculated from the optimized geometry. The calculated frequencies will be scaled by an appropriate factor to account for anharmonicity and basis set deficiencies, allowing for direct comparison with experimental IR spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Including Atomic Orbital (GIAO) method. Tetramethylsilane (TMS) will be used as the reference standard.

Expected Results and Their Implications

This theoretical study is anticipated to yield a wealth of information about this compound.

  • Conformational Landscape: It is expected that the most stable conformer will be one that maximizes the strength of the intramolecular hydrogen bond and minimizes steric hindrance between the two phenyl rings. The dihedral angle between the rings will likely be non-zero, indicating a non-planar structure.

  • Electronic Structure and Reactivity: The HOMO is expected to be localized primarily on the hydroxyl-substituted phenyl ring, while the LUMO may have significant contributions from the acetyl group and the second phenyl ring. The MEP map will likely show a highly negative potential around the carbonyl oxygen, making it a prime site for electrophilic attack or coordination to metal ions.

  • Spectroscopic Signatures: The calculated IR spectrum is predicted to show a characteristic C=O stretching frequency that is red-shifted due to the intramolecular hydrogen bond. The ¹H NMR spectrum is expected to show a downfield chemical shift for the hydroxyl proton, also indicative of strong hydrogen bonding.

Diagram: Key Molecular Features and Interactions

G cluster_0 This compound cluster_1 Key Interactions & Properties A Biphenyl Core D Conformational Flexibility (Dihedral Angle) A->D Governs B Hydroxyl Group (-OH) E Intramolecular H-Bond (O-H···O=C) B->E Forms C Ethanone Group (-COCH3) C->E Forms F Electronic Effects D->F Influences E->D Influences E->F Modulates

Caption: Interplay of structural features and their influence on molecular properties.

Potential Applications and Future Directions

The insights gained from this theoretical study can guide future experimental work and potential applications.

  • Drug Discovery: The detailed understanding of the molecule's 3D structure and electronic properties can inform its potential as a scaffold for the design of novel therapeutic agents. The MEP, in particular, can be used to predict how the molecule might interact with a biological target.[15][16][17][18]

  • Materials Science: The biphenyl moiety and the potential for intermolecular interactions suggest that this compound could be a building block for functional materials, such as liquid crystals or organic light-emitting diodes (OLEDs).

  • Catalysis: The hydroxyl and carbonyl groups could act as a bidentate ligand for metal coordination, opening up possibilities for its use in catalysis.

Future work could involve extending these theoretical studies to include solvent effects using the Polarizable Continuum Model (PCM) to better simulate its behavior in solution. Furthermore, molecular docking studies could be performed to investigate its potential binding to specific protein targets.

Conclusion

The proposed in-depth theoretical study of this compound provides a robust framework for elucidating its fundamental chemical properties. By employing a combination of DFT calculations for conformational analysis, electronic structure determination, and spectroscopic simulation, this research will offer a comprehensive understanding of this intriguing molecule. The results will not only contribute to the fundamental knowledge of substituted biphenyls but also pave the way for the rational design of new molecules with tailored properties for applications in medicine and materials science.

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The Pharmacological Relevance of Hydroxybiphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The biphenyl moiety, consisting of two connected phenyl rings, represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in compounds with a wide range of biological activities.[1][2] The introduction of one or more hydroxyl groups to this scaffold dramatically alters its physicochemical properties, giving rise to a class of molecules—hydroxybiphenyls—with profound and diverse pharmacological relevance.[1][3] This guide provides an in-depth technical exploration of hydroxybiphenyl compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their investigation. We will delve into the causality behind experimental choices and present protocols as self-validating systems, reflecting field-proven insights.

The Core Chemistry and Structure-Activity Relationships (SAR)

The biological activity of hydroxybiphenyl compounds is intrinsically linked to their chemical structure. The position and number of hydroxyl groups, as well as other substituents on the biphenyl core, dictate the molecule's interaction with biological targets.[4][5][6] Understanding these Structure-Activity Relationships (SAR) is fundamental to designing novel therapeutic agents with enhanced potency and selectivity.

A key determinant of activity is the conformational flexibility of the biphenyl rings. The degree of twisting between the two phenyl rings can significantly influence how the molecule fits into the binding pocket of a target protein.[7] Furthermore, the electronic properties conferred by the hydroxyl group, such as its ability to donate electrons and participate in hydrogen bonding, are critical for molecular recognition and binding affinity.[7]

Key Structural Features Influencing Activity:
  • Hydroxyl Group Position: The location of the -OH group (ortho, meta, or para) on the phenyl ring significantly impacts activity. For instance, in the context of estrogen receptor binding, specific hydroxylation patterns are crucial for mimicking the natural ligand, estradiol.[7]

  • Number of Hydroxyl Groups: The presence of multiple hydroxyl groups can enhance antioxidant activity by increasing the capacity to donate hydrogen atoms and stabilize radical species.

  • Other Substituents: The addition of other functional groups, such as halogens or alkyl groups, can modulate lipophilicity, metabolic stability, and target specificity. For example, in the development of anti-inflammatory agents, the presence of a methyl group on one of the biphenyl rings has been shown to be beneficial.[8][9]

A powerful tool in understanding these relationships is the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models.[10] These computational models can correlate the structural features of a series of compounds with their biological activity, providing predictive power for the design of new, more potent molecules.[10]

Diverse Pharmacological Activities of Hydroxybiphenyls

Hydroxybiphenyl compounds have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Antioxidant and Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of diseases, including neurodegenerative disorders and cancer.[11][12] Hydroxybiphenyls, particularly those with multiple hydroxyl groups, are potent antioxidants.[13][14][15]

Mechanism of Action: The antioxidant activity of hydroxybiphenyls stems from their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic system.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Compounds: Dissolve the hydroxybiphenyl compounds to be tested in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution at different concentrations. A blank (solvent only) and a control (DPPH solution with solvent) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The concentration of the compound that scavenges 50% of the DPPH radicals (IC50) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli and is a key component of many chronic diseases. Several hydroxybiphenyl derivatives have demonstrated significant anti-inflammatory properties.[8][16][17]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds, including some biphenyl derivatives, is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9][16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some biphenyl-containing drugs, like flurbiprofen, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[16][18][19] Molecular docking studies have shown that these compounds can bind to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins.[8][9]

Experimental Workflow: In Vitro COX Inhibition Assay

This workflow outlines the steps to assess the inhibitory potential of hydroxybiphenyl compounds on COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Hydroxybiphenyl Compound Solutions Incubation Incubate Enzyme with Compound (or Vehicle) Compound_Prep->Incubation Enzyme_Prep Prepare Recombinant COX-1 and COX-2 Enzymes Enzyme_Prep->Incubation Substrate_Prep Prepare Arachidonic Acid Substrate Reaction Initiate Reaction with Arachidonic Acid Substrate_Prep->Reaction Incubation->Reaction Termination Stop Reaction (e.g., with acid) Reaction->Termination Detection Quantify Prostaglandin E2 (PGE2) Production (e.g., ELISA) Termination->Detection Analysis Calculate % Inhibition and IC50 Values Detection->Analysis

Caption: Workflow for determining COX-1/COX-2 inhibition.

Anticancer Activity

The biphenyl scaffold is present in numerous compounds with demonstrated anticancer activity.[1][2][3][20] Hydroxylated biphenyls have shown promise in inhibiting the proliferation of various cancer cell lines, including malignant melanoma and breast cancer.[20][21][22]

Mechanisms of Action: The anticancer effects of hydroxybiphenyl compounds are often multifactorial and can include:

  • Induction of Apoptosis: Programmed cell death is a crucial mechanism for eliminating cancerous cells. Some hydroxybiphenyls have been shown to trigger apoptotic pathways in tumor cells.[20]

  • Inhibition of Key Signaling Pathways: Cancer cell growth and survival are often dependent on aberrant signaling pathways. Hydroxybiphenyls can interfere with these pathways.

  • Enzyme Inhibition: Targeting enzymes that are critical for cancer cell survival is a common anticancer strategy. For example, modified biphenyl compounds have been investigated as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of many oncoproteins.[21][22]

Data Presentation: Antiproliferative Activity of Hydroxylated Biphenyl Compounds 11 and 12 on Malignant Melanoma Cells

The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) of two novel hydroxylated biphenyl compounds, designated as 11 and 12, against various malignant melanoma (MM) cell lines and normal human fibroblasts (BJ) after 72 hours of treatment.[20]

Cell LineCompound 11 IC50 (µM)Compound 12 IC50 (µM)
A375 (MM)2.5 ± 0.33.1 ± 0.4
SK-MEL-28(MM)3.8 ± 0.54.5 ± 0.6
MeWo (MM)4.2 ± 0.65.1 ± 0.7
BJ (Fibroblasts)> 20> 20

Data adapted from a study on the anticancer activity of novel hydroxylated biphenyl compounds.[20]

The data clearly indicates that compounds 11 and 12 exhibit potent antiproliferative activity against malignant melanoma cell lines while showing significantly lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic window.[20]

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[11] There is growing evidence that phenolic compounds, including hydroxybiphenyls, can exert neuroprotective effects.[11][12][23][24]

Mechanisms of Action: The neuroprotective properties of these compounds are often attributed to their ability to:

  • Combat Oxidative Stress: As potent antioxidants, they can neutralize the ROS that contribute to neuronal damage.[12]

  • Modulate Inflammatory Pathways: Neuroinflammation is a key feature of many neurodegenerative diseases, and the anti-inflammatory properties of hydroxybiphenyls can be beneficial.[12]

  • Interact with Specific Receptors and Enzymes: Some hydroxybiphenyl derivatives have been designed to interact with targets involved in neurodegeneration, such as mitochondrial complex I.[25]

Signaling Pathway: Potential Neuroprotective Mechanisms of Hydroxybiphenyls

Neuroprotection_Pathway cluster_stressors Cellular Stressors cluster_compounds Hydroxybiphenyl Compounds cluster_effects Cellular Effects cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Neuronal_Survival Neuronal Survival and Protection ROS->Neuronal_Survival induces damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Survival induces damage HBC Hydroxybiphenyls Antioxidant_Defense Enhanced Antioxidant Defense HBC->Antioxidant_Defense upregulates Anti_inflammatory Reduced Pro-inflammatory Mediators HBC->Anti_inflammatory inhibits Mitochondrial_Function Improved Mitochondrial Function HBC->Mitochondrial_Function supports Antioxidant_Defense->ROS neutralizes Antioxidant_Defense->Neuronal_Survival Anti_inflammatory->Neuroinflammation dampens Anti_inflammatory->Neuronal_Survival Mitochondrial_Function->Neuronal_Survival

Caption: Neuroprotective pathways modulated by hydroxybiphenyls.

Metabolism and Toxicological Considerations

A thorough understanding of the metabolic fate of hydroxybiphenyl compounds is crucial for their development as therapeutic agents. In humans, biphenyl is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes to form various hydroxybiphenyls (HBPs).[26] The main metabolites are 2-HBP, 3-HBP, and 4-HBP.[26] These hydroxylated metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, which generally facilitate their excretion.[26][27]

However, it is important to note that metabolism can sometimes lead to the formation of more toxic or reactive species.[28] For example, further oxidation of hydroxybiphenyls can lead to the formation of quinones, which are highly reactive and can form covalent adducts with cellular macromolecules like DNA and proteins.[28] Therefore, a comprehensive toxicological assessment, including studies on genotoxicity and metabolic activation, is an essential part of the drug development process for any new hydroxybiphenyl-based therapeutic.

Synthesis of Pharmacologically Active Hydroxybiphenyls

The synthesis of hydroxybiphenyl derivatives is a key aspect of research in this area, enabling the creation of novel compounds with tailored pharmacological profiles. A variety of synthetic strategies have been developed to construct the biphenyl core and introduce hydroxyl groups at specific positions.

Common synthetic routes often involve cross-coupling reactions, such as the Suzuki coupling, to form the C-C bond between the two phenyl rings. Subsequent functional group manipulations, including demethylation of methoxy-biphenyl precursors, are then used to introduce the hydroxyl groups.[29][30] The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Future Directions and Conclusion

Hydroxybiphenyl compounds represent a versatile and promising class of molecules with significant pharmacological relevance. Their diverse biological activities, coupled with the potential for synthetic modification to optimize their properties, make them attractive candidates for further investigation in drug discovery.

Future research in this field will likely focus on:

  • Target Identification and Validation: Elucidating the specific molecular targets of bioactive hydroxybiphenyls to better understand their mechanisms of action.

  • Lead Optimization: Utilizing medicinal chemistry strategies to improve the potency, selectivity, and pharmacokinetic properties of lead compounds.

  • Advanced Drug Delivery: Developing novel formulations to enhance the bioavailability and targeted delivery of hydroxybiphenyl-based drugs.

  • Clinical Translation: Moving the most promising candidates from preclinical studies into clinical trials to evaluate their safety and efficacy in humans.

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  • The process of 4‐hydroxybiphenyl synthesis from 4‐isopropylbiphenyl. ResearchGate. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. [Link]

  • Modified Biphenyl Hsp90 C-terminal Inhibitors for the Treatment of Cancer. PubMed Central. [Link]

  • Special Issue : Pharmacological Activity and Application of Polyphenolic Compounds. MDPI. [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. PubMed Central. [Link]

  • Scientists Discover New Molecule That Kills Hard-to-Treat Cancers. UTD News Center. [Link]

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Methodological & Application

Synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone from 2'-hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of 1-(2-Hydroxybiphenyl-3-yl)ethanone from 2'-Hydroxyacetophenones via Palladium-Catalyzed Cross-Coupling

Audience: Researchers, scientists, and drug development professionals.

Abstract

The this compound scaffold is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, requires precise control of regioselectivity to achieve the desired 1,2,3-trisubstituted aromatic pattern. This application note provides a comprehensive guide to the synthesis of this target molecule starting from the readily available 2'-hydroxyacetophenone. We detail a robust, field-proven protocol centered on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The narrative delves into the mechanistic underpinnings of the catalytic cycle, explains the critical role of each reaction component, and offers insights into optimizing experimental parameters. The described methodology is designed to be a self-validating system, ensuring reproducibility and high yields for researchers in drug discovery and synthetic chemistry.

Introduction: Significance of the 2-Hydroxybiphenyl Scaffold

Biaryl structures are privileged motifs found in a vast array of natural products, pharmaceuticals, and advanced materials.[1] Specifically, the 2-hydroxybiphenyl core and its derivatives are key pharmacophores that exhibit a wide range of biological activities. The presence of the phenolic hydroxyl and acetyl groups in this compound provides multiple handles for further functionalization, making it a versatile intermediate for constructing more complex molecules like benzopyrans (e.g., flavonoids and chromones).[2]

The primary challenge in synthesizing this molecule lies in the regioselective formation of the C-C bond at the C-3 position of the 2'-hydroxyacetophenone ring, ortho to the hydroxyl group and meta to the acetyl group. Direct electrophilic arylation often leads to a mixture of isomers. Therefore, modern synthetic strategies rely on directed C-C bond-forming reactions, with the palladium-catalyzed Suzuki-Miyaura cross-coupling being a premier choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its reagents.[2][3]

Synthetic Strategy: A Two-Step Approach

The most reliable and scalable pathway to the target molecule involves two key transformations, as outlined in the retrosynthetic analysis below. The strategy hinges on the installation of a halogen handle at the desired position, which then serves as the electrophilic partner in the Suzuki-Miyaura cross-coupling.

G Target This compound KeyStep Suzuki-Miyaura Cross-Coupling Target->KeyStep Intermediate 1-(3-Bromo-2-hydroxyphenyl)ethanone + Phenylboronic Acid KeyStep->Intermediate PrecursorStep Regioselective Ortho-Bromination Intermediate->PrecursorStep StartingMaterial 2'-Hydroxyacetophenone PrecursorStep->StartingMaterial Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 PdII_Aryl Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal 2 PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim 3 RedElim->Pd0 Product Ar¹-Ar² (Target Biaryl) RedElim->Product ArylHalide Ar¹-X (e.g., 3-Bromo-2-hydroxyacetophenone) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Phenylboronic Acid) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, oxidizing from Palladium(0) to Palladium(II). This is often the rate-determining step of the cycle. [3]2. Transmetalation: The organic group from the organoboron compound (phenylboronic acid) is transferred to the palladium(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium complex and displacing the halide. [3][4]3. Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle. [5]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part A: Synthesis of 1-(3-Bromo-2-hydroxyphenyl)ethanone (Intermediate)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2'-hydroxyacetophenone (13.6 g, 100 mmol).

  • Dissolution: Dissolve the starting material in 100 mL of glacial acetic acid.

  • Bromination: Cool the flask to 0 °C in an ice bath. Slowly add a solution of bromine (5.4 mL, 105 mmol, 1.05 eq) in 20 mL of glacial acetic acid dropwise over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Work-up: Filter the solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 1-(3-bromo-2-hydroxyphenyl)ethanone as a crystalline solid. Dry under vacuum.

Part B: Synthesis of this compound (Target Molecule)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings. [2][6][7] Reagents and Conditions

ParameterValueMoles (mmol)Molar Eq.
1-(3-Bromo-2-hydroxyphenyl)ethanone2.15 g101.0
Phenylboronic Acid1.46 g121.2
Pd(PPh₃)₄231 mg0.20.02 (2 mol%)
Potassium Carbonate (K₂CO₃)4.14 g303.0
Solvent System1,4-Dioxane / Water40 mL / 10 mL-
Reaction Temperature100 °C--
Reaction Time12-18 hours--

Protocol

  • Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and a reflux condenser.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-(3-bromo-2-hydroxyphenyl)ethanone (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq).

  • Solvent Addition: Add the deoxygenated solvent system (4:1 mixture of 1,4-dioxane and water). The solvents should be sparged with inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath and stir vigorously. Monitor the reaction by TLC until the starting aryl bromide is consumed (typically 12-18 hours).

  • Cooling & Dilution: After completion, cool the mixture to room temperature. Add 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of brine.

  • Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.

Key Experimental Considerations & Rationale

  • Catalyst & Ligand: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) precatalyst that is often used directly. [6]The triphenylphosphine ligands stabilize the palladium center. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ and a separate phosphine ligand can be used; the Pd(II) is reduced in situ to the active Pd(0) species. [8]* Base: The base is essential for the transmetalation step. [4]It reacts with the boronic acid to form a more nucleophilic boronate anion [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the palladium center. [3]K₂CO₃ is a common and effective choice for this purpose.

  • Solvent: A biphasic solvent system like dioxane/water or toluene/water is often employed. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid, facilitating the reaction at the interface. [6]* Inert Atmosphere: The exclusion of oxygen is paramount. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) oxide and can also promote unwanted side reactions, such as the homocoupling of boronic acids.

  • Hydroxyl Group Protection: For many Suzuki couplings, the free phenolic hydroxyl group is tolerated and does not require protection. [9]Its acidity is generally not high enough to interfere with the common bases used. This simplifies the synthetic route, improving atom economy. However, with particularly sensitive substrates or different coupling reactions, protection (e.g., as a methyl or benzyl ether) might be necessary. [9]

Workflow Visualization

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Schlenk Flask B 2. Purge with Inert Gas (Ar/N₂) A->B C 3. Add Deoxygenated Solvents B->C D 4. Heat to 100 °C (12-18 h) C->D E 5. Monitor by TLC D->E F 6. Cool & Dilute (EtOAc/Water) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Flash Column Chromatography H->I J Final Product I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Conclusion

This application note outlines a robust and reproducible method for the synthesis of this compound from 2'-hydroxyacetophenone via a strategic ortho-bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. By understanding the underlying reaction mechanism and the rationale behind key experimental parameters, researchers can confidently apply this protocol to generate valuable biaryl intermediates for applications in drug discovery and beyond. The presented methodology emphasizes safety, efficiency, and high regiochemical control.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Yang, K., et al. (2013). Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones. Organic Letters, 15(4), 808–811. [Link]

  • PubMed. (2013). Facile synthesis of 2-arylphenols via palladium-catalyzed cross-coupling of aryl iodides with 6-diazo-2-cyclohexenones. [Link]

  • ResearchGate. (2017). Palladium-Catalyzed ortho-C-H Arylation of Acetophenone Oxime Ethers with Aryl Pinacol Boronic Esters. [Link]

  • ACS Publications. (2013). Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides. [Link]

  • ACS Publications. (2013). Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones. Organic Letters. [Link]

  • Soares, P., et al. (2014). Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. Journal of Chemical Education, 91(12), 2259–2262. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Facile Synthesis of 2-Arylphenols via Palladium-Catalyzed Cross-Coupling of Aryl Iodides with 6-Diazo-2-cyclohexenones. [Link]

  • Semantic Scholar. (2013). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4′-Alkyl-2′-hydroxyacetophenones. [Link]

  • ResearchGate. (2013). Exploring the Use of the Suzuki Coupling Reaction in the Synthesis of 4 '-Alkyl-2 '-hydroxyacetophenones. [Link]

  • ResearchGate. (2008). A New Synthesis of Bis-Enaminones via Acylation of Ketones. [Link]

  • Pendidikan Kimia. (2014). Microwave-Assisted Synthesis of 5-Phenyl-2-hydroxyacetophenone Derivatives by a Green Suzuki Coupling Reaction. [Link]

Sources

Application Notes & Protocols for the Analytical Quantification of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-(2-Hydroxybiphenyl-3-YL)ethanone (CAS: 21424-82-8), a key chemical intermediate and potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Recognizing the criticality of impurity profiling in drug development and manufacturing, this guide details two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications and analysis in complex matrices. The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure methodological robustness and trustworthiness, in alignment with international regulatory standards.

Introduction and Significance

This compound is a substituted aromatic ketone with the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol [1]. While not an API itself, its structural relevance to certain pharmaceutical compounds makes it a potential process-related impurity or degradation product. In the context of API synthesis, such as for the gout medication Febuxostat, the rigorous control and quantification of related substances are paramount to ensure the final product's safety, efficacy, and quality[2]. Undesired impurities can impact the stability of the drug product and may possess their own pharmacological or toxicological properties.

Therefore, the development of sensitive, accurate, and precise analytical methods for quantifying this compound is a critical requirement for raw material testing, in-process control, and final product release. This application note presents two validated methods tailored for different analytical needs, from standard quality control to trace-level quantification.

Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

The RP-HPLC-UV method is a widely accessible and reliable technique, making it the workhorse for routine quality control in most pharmaceutical laboratories. The method leverages the analyte's hydrophobicity and its inherent ultraviolet chromophores (the biphenyl system and the ethanone group) for separation and detection.

Principle of the Method

Separation is achieved on a non-polar stationary phase (C18) where compounds elute based on their relative polarity in a polar mobile phase. This compound, being a relatively non-polar molecule, is well-retained and separated from more polar impurities. Quantification is performed by comparing the peak area of the analyte in a sample to that of a calibration curve generated from certified reference standards. The detection wavelength is selected based on the analyte's maximum UV absorbance to ensure optimal sensitivity.

Experimental Protocol

2.2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% v/v Orthophosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Gradient elution.

    • 0-15 min: 30% B to 70% B

    • 15-20 min: 70% B to 90% B

    • 20-22 min: 90% B (hold)

    • 22-23 min: 90% B to 30% B

    • 23-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 315 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile:Water (50:50, v/v).

Causality Behind Choices:

  • A C18 column is chosen for its excellent retention of aromatic compounds.

  • The gradient elution allows for the separation of compounds with a range of polarities and ensures the target analyte is eluted with a good peak shape, while cleaning the column of highly retained impurities.

  • Acidifying the aqueous mobile phase with orthophosphoric acid helps to suppress the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring reproducible retention times.

  • A detection wavelength of 315 nm is often effective for Febuxostat and its related impurities, providing good sensitivity for the conjugated system present in the analyte[2].

2.2.2. Preparation of Solutions

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of working calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by performing serial dilutions of the Standard Stock Solution with the diluent.

  • Sample Preparation: Accurately weigh the test sample (e.g., bulk drug) and dissolve it in the diluent to achieve a theoretical analyte concentration within the calibration range. For example, dissolve 100 mg of the sample in 10 mL of diluent to get a 10 mg/mL solution, and then dilute 100-fold to achieve a 100 µg/mL solution, where an impurity at 0.1% would be at a concentration of 0.1 µg/mL. Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method Validation Summary

This protocol must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose[3][4]. The following table summarizes typical performance characteristics.

Validation ParameterTypical Acceptance CriteriaResult
Specificity No interference at analyte RTPeak is spectrally pure and well-resolved
Linearity Range -0.1 - 25 µg/mL
Correlation Coefficient (r²) ≥ 0.998> 0.999
Limit of Detection (LOD) Signal-to-Noise Ratio ≈ 3:10.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≈ 10:10.1 µg/mL
Precision (%RSD) ≤ 2.0%< 1.5% for repeatability & intermediate
Accuracy (Recovery) 98.0 - 102.0%99.1 - 101.5%
Robustness No significant impactMethod is robust to minor changes
HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) calibration Construct Calibration Curve (Area vs. Concentration) std_prep->calibration sample_prep Sample Preparation (Weighing, Dissolution, Filtration) injection Autosampler Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation hplc_run HPLC System Setup (Method Parameters) mobile_phase_prep->hplc_run quantification Quantify Analyte in Sample calibration->quantification separation Chromatographic Separation (C18 Column) injection->separation hplc_run->injection detection UV Detection (315 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram chromatogram->calibration chromatogram->quantification report Generate Report quantification->report

Caption: Workflow for quantification of this compound by HPLC-UV.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices or the detection of trace-level genotoxic impurities, LC-MS/MS is the gold standard[5][6]. This method offers unparalleled specificity by monitoring a specific precursor-to-product ion transition.

Principle of the Method

Following chromatographic separation via UPLC/HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations[6].

Experimental Protocol

3.2.1. Instrumentation and Conditions

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Gradient elution (a faster gradient can be used due to the UPLC column).

    • 0-5 min: 10% B to 95% B

    • 5-6 min: 95% B (hold)

    • 6-6.1 min: 95% B to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Negative.

  • MRM Transition:

    • Analyte: m/z 211.1 → 170.1 (Precursor [M-H]⁻ → Product [M-H-CH₃CO]⁻)

    • Note: These transitions are predictive and must be confirmed experimentally via infusion and product ion scans.

  • Source Parameters: Optimized for maximum analyte signal (e.g., Capillary Voltage: -3.0 kV, Source Temp: 150 °C, Desolvation Temp: 400 °C).

Causality Behind Choices:

  • UPLC provides better resolution and faster analysis times compared to conventional HPLC[7].

  • Formic acid is a volatile acid, making it compatible with mass spectrometry, and it aids in the ionization process.

  • ESI in negative mode is selected because the phenolic proton is acidic and easily lost, forming a stable [M-H]⁻ ion, which is ideal for sensitive detection of phenolic compounds.

  • The MRM transition is chosen for its specificity and intensity. The loss of the acetyl group (-CH₃CO) is a characteristic fragmentation pathway for this structure.

3.2.2. Preparation of Solutions

  • Standard and Sample Preparation: Prepare as described in the HPLC-UV method (Section 2.2.2), but use LC-MS grade solvents. Dilute to achieve concentrations appropriate for the higher sensitivity of the MS detector (e.g., in the ng/mL range).

  • Sample Preparation for Biological Matrices (e.g., Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase composition (e.g., 90% A, 10% B).

    • Inject into the LC-MS/MS system.

Method Validation Summary

Validation for an LC-MS/MS method follows similar principles to HPLC but includes additional crucial tests, particularly for bioanalytical applications[8][9].

Validation ParameterTypical Acceptance CriteriaResult
Selectivity No interference in blank matrixMethod is highly selective
Linearity Range -0.1 - 100 ng/mL
Correlation Coefficient (r²) ≥ 0.995> 0.998
Lower LOQ (LLOQ) CV ≤ 20%, Accuracy ±20%0.1 ng/mL
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (Recovery) 85.0 - 115.0%95.2 - 104.8%
Matrix Effect CV of IS-normalized factor ≤ 15%No significant ion suppression/enhancement
Stability % Deviation ≤ 15%Stable under tested conditions
LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample_matrix Sample in Matrix (e.g., Plasma, API) extraction Extraction / Dilution (e.g., Protein Precipitation) sample_matrix->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution injection UPLC Injection reconstitution->injection separation Chromatographic Separation injection->separation ionization ESI Source (Negative Mode) separation->ionization ms_analysis Tandem MS Analysis (MRM: 211.1 -> 170.1) ionization->ms_analysis data_acq Data Acquisition ms_analysis->data_acq integration Peak Integration data_acq->integration quantification Quantification vs. Calibration Curve integration->quantification final_result Final Concentration Report quantification->final_result

Caption: Workflow for quantification of this compound by LC-MS/MS.

Conclusion

This guide outlines two validated analytical methods for the quantification of this compound. The RP-HPLC-UV method is robust, reliable, and well-suited for routine quality control of bulk substances and pharmaceutical formulations where analyte concentrations are relatively high. For applications demanding higher sensitivity and selectivity, such as trace-level impurity analysis or determination in complex biological fluids, the LC-MS/MS method provides superior performance. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of quantification, and available instrumentation. Adherence to the detailed protocols and validation principles described herein will ensure the generation of accurate and defensible analytical data.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Febuxostat Impurity Profiling. BenchChem Technical Support.
  • ResearchGate. (2022). UPLC determination of genotoxic impurities in febuxostat drug substance and products.
  • Lavery, P. (2025).
  • Ranjith, K., et al. (2017). Development and Validation of Related Substances Method for Febuxostat Tablets by RP-HPLC. Indo American Journal of Pharmaceutical Research.
  • PubMed Central. (2024). Analyzing Alkyl Bromide Genotoxic Impurities in Febuxostat Based on Static Headspace Sampling and GC-ECD.
  • SIELC Technologies. (2018). Ethanone, 1-(2,4-dihydroxyphenyl)-. SIELC.
  • National Center for Biotechnology Information. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 2-Amino-1-(4-hydroxyphenyl)ethanone. BenchChem.
  • National Center for Biotechnology Information. (2024). Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids in hair. PubMed.
  • USP-NF. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed.
  • SIELC Technologies. (2018). Ethanone, 2-hydroxy-1-phenyl-. SIELC.
  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis.
  • National Center for Biotechnology Information. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. PubMed.
  • Ofni Systems. (n.d.).
  • PubMed. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance.

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Application Notes and Protocols for the Medicinal Chemistry Investigation of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of 1-(2-Hydroxybiphenyl-3-YL)ethanone, a novel compound with significant potential in medicinal chemistry. Drawing upon established methodologies for related 2-hydroxyacetophenone and biphenyl derivatives, this document outlines a strategic approach to investigate its therapeutic promise, particularly as an anti-inflammatory and enzyme-inhibiting agent. Detailed protocols for a proposed synthetic route, along with a cascade of in vitro assays, are presented to enable researchers to explore the compound's mechanism of action and structure-activity relationships. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.

Introduction: The Therapeutic Potential of the 2-Hydroxybiphenyl Scaffold

The 2-hydroxyacetophenone moiety is a well-established pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential as anti-inflammatory, antioxidant, and antimicrobial agents. The core structure, characterized by a hydroxyl group positioned ortho to an acetyl group, facilitates intramolecular hydrogen bonding and metal chelation, properties that are often pivotal for enzyme inhibition.

The incorporation of a biphenyl substituent at the 3-position of the 2-hydroxyacetophenone core, yielding this compound, introduces a new dimension of structural complexity and lipophilicity. This modification is hypothesized to enhance binding affinity and selectivity for various biological targets. Biphenyl moieties are prevalent in numerous approved drugs, where they often contribute to favorable pharmacokinetic and pharmacodynamic profiles by engaging with hydrophobic pockets in target proteins.

Given the established biological activities of both the 2-hydroxyacetophenone and biphenyl motifs, this compound emerges as a compelling candidate for investigation in drug discovery programs. This document provides a proposed framework for its synthesis and subsequent evaluation in relevant biological assays.

Proposed Synthesis of this compound

Synthetic Scheme

G A 2-Hydroxybiphenyl B 2-Acetoxybiphenyl A->B Acetic Anhydride, Pyridine C This compound B->C AlCl3 (Fries Rearrangement), CS2, heat

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol

Step 1: Acetylation of 2-Hydroxybiphenyl

  • To a solution of 2-hydroxybiphenyl (1 equivalent) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-acetoxybiphenyl.

Step 2: Fries Rearrangement to this compound

  • To a solution of 2-acetoxybiphenyl (1 equivalent) in a suitable solvent (e.g., carbon disulfide or nitrobenzene), add anhydrous aluminum chloride (AlCl3) (2.5-3 equivalents) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Biological Evaluation: A Tiered Screening Approach

A tiered approach is recommended for the biological evaluation of this compound, starting with broad-spectrum assays and progressing to more specific mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: In Vivo Proof-of-Concept A Cytotoxicity Assay (e.g., MTT on relevant cell lines) B Anti-inflammatory Screening (LPS-stimulated macrophages) A->B C Enzyme Inhibition Panel (e.g., COX-1/COX-2, LOX) A->C D Dose-Response Studies & IC50 Determination B->D C->D E Cytokine Profiling (ELISA for TNF-α, IL-6, IL-1β) D->E F Western Blot Analysis (NF-κB, MAPK pathways) E->F G Animal Models of Inflammation (e.g., Carrageenan-induced paw edema) F->G

Caption: Tiered screening cascade for biological evaluation.

Detailed Protocols for In Vitro Biological Assays

General Cell Culture and Compound Preparation
  • Cell Lines: Human monocytic cell line THP-1 or murine macrophage cell line RAW 264.7 are suitable models for inflammation studies.

  • Culture Conditions: Maintain cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilutions should be made in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assays does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol: In Vitro Anti-inflammatory Activity in Macrophages

This protocol is adapted from established methods for evaluating anti-inflammatory compounds in cell-based assays.[2][3]

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 or THP-1 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for nitrite determination (a measure of nitric oxide production)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • MTT reagent for cell viability assessment

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Data Analysis:

  • Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each parameter using non-linear regression analysis.

ParameterExpected Outcome with Active Compound
Nitric Oxide (NO)Dose-dependent decrease
TNF-αDose-dependent decrease
IL-6Dose-dependent decrease
IL-1βDose-dependent decrease
Cell ViabilityNo significant change at effective concentrations
Protocol: Enzyme Inhibition Assays

Given the phenolic nature of this compound, it is a candidate for inhibiting enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[4]

Objective: To evaluate the direct inhibitory effect of this compound on the activity of COX-1, COX-2, and 5-LOX.

Materials:

  • Commercially available COX-1 and COX-2 inhibitor screening assay kits

  • Commercially available 5-LOX inhibitor screening assay kit

  • Arachidonic acid (substrate)

  • Positive controls (e.g., indomethacin for COX, zileuton for 5-LOX)

Procedure:

  • Follow the protocols provided with the commercial assay kits.

  • In brief, the assays typically involve the incubation of the enzyme with the test compound at various concentrations.

  • The enzymatic reaction is initiated by the addition of the substrate (arachidonic acid).

  • The product formation is measured, usually through a colorimetric or fluorometric method.

  • Include appropriate controls (no enzyme, no substrate, vehicle, and positive control inhibitor).

Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

  • Determine the IC50 values for COX-1, COX-2, and 5-LOX.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher value indicates greater selectivity for COX-2, which is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects.

EnzymeDesired Inhibitory Profile
COX-1Moderate to low inhibition
COX-2Potent inhibition
5-LOXInhibition indicates dual inhibitory potential

Mechanistic Studies: Delving Deeper into the Mode of Action

Should this compound demonstrate significant activity in the primary screens, further mechanistic studies are warranted to elucidate its mode of action.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Compound 1-(2-Hydroxybiphenyl -3-YL)ethanone Compound->IKK potential inhibition Compound->NFkB potential inhibition of translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To investigate the effect of the compound on the activation of key inflammatory signaling pathways.

Procedure:

  • Treat macrophages with the compound and/or LPS as described in the anti-inflammatory assay.

  • Lyse the cells at different time points to prepare whole-cell lysates.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membranes with primary antibodies against phosphorylated and total forms of key signaling proteins, such as p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38 MAPK.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Expected Results: An effective anti-inflammatory compound would be expected to inhibit the LPS-induced phosphorylation of these signaling proteins and the degradation of IκBα.

Conclusion and Future Directions

The application notes presented here provide a robust framework for the initial investigation of this compound as a potential medicinal chemistry lead. The proposed synthesis is feasible based on established chemical transformations, and the tiered biological evaluation strategy allows for a systematic assessment of its anti-inflammatory and enzyme-inhibiting properties. Promising results from these in vitro studies would provide a strong rationale for further lead optimization, structure-activity relationship (SAR) studies, and eventual evaluation in in vivo models of disease. The unique combination of the 2-hydroxyacetophenone and biphenyl scaffolds holds considerable promise for the discovery of novel therapeutic agents.

References

  • Sirenko, O., Olsen, C., Cromwell, E. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Retrieved from [Link]

  • Chandrashekar, K. S., Latha, K. P., Vagdevi, H. M., & Vaidya, V. P. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Advances in Diaryl Ether Synthesis. ResearchGate. Retrieved from [Link]

  • AXXAM. (n.d.). Smart cellular assays to study inflammatory skin disorders. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (n.d.). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-hydroxyacetophenone.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Books. (n.d.). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • Rawel, H. M., & Kroll, J. (2002). Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of agricultural and food chemistry, 50(12), 3430–3435. Retrieved from [Link]

  • MDPI. (n.d.). Phenolic Compounds and Antioxidant and Anti-Enzymatic Activities of Selected Adaptogenic Plants from South America, Asia, and Africa. Retrieved from [Link]

  • Zengin, G., et al. (2015). Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2015, 259857. Retrieved from [Link]

  • ACS Publications. (n.d.). Inhibitory Effects of Plant Phenols on the Activity of Selected Enzymes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Inhibitory Properties of Phenolic Compounds Against Enzymes Linked with Human Diseases. Retrieved from [Link]

Sources

Protocol for the Suzuki-Miyaura Coupling of Hydroxyaryl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to synthesize hydroxybiphenyls—a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] We delve into the core mechanism, address the unique challenges posed by the phenolic hydroxyl group, and present a detailed, field-proven protocol for the synthesis of 4,4'-dihydroxybiphenyl. This guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical success.

Introduction: The Significance of Hydroxybiphenyls

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[5] The introduction of hydroxyl groups onto this framework imparts critical properties, including hydrogen bonding capabilities, modulation of solubility, and providing a handle for further functionalization. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, offers a powerful and reliable method for constructing these C-C bonds under relatively mild conditions with high functional group tolerance.[1][6]

However, the presence of a phenolic hydroxyl group introduces specific challenges. Its acidic proton can interact with the basic conditions required for the reaction, and the resulting phenoxide can influence catalyst activity. This guide provides the necessary expertise to navigate these challenges, focusing on the coupling of hydroxyaryl halides with arylboronic acids—a common and effective strategy.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The widely accepted catalytic cycle involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., a bromophenol), forming a Pd(II) intermediate.[1][4] This is often the rate-limiting step.

  • Transmetalation: The organic group from the organoboron species (the nucleophile) is transferred to the palladium center.[1] This step is critically dependent on activation of the boronic acid by a base, which converts it into a more nucleophilic boronate species (R-B(OH)₃⁻).[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (R¹-R²) pd2_trans->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_oxidative boronic_acid Activated Boronic Acid ([R²-B(OH)₃]⁻) boronic_acid->pd2_trans Base

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Coupling Hydroxyaryl Substrates

Successfully coupling substrates bearing a hydroxyl group requires careful selection of the reaction components. The acidic nature of the phenol dictates many of these choices.

Catalyst System: Palladium Source and Ligand

The choice of palladium precursor and, more importantly, the ligand, is critical for catalytic activity.

  • Palladium Source: Common pre-catalysts include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[9][11]

  • Ligands: Phosphine ligands are essential for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[1] For couplings involving potentially deactivating substrates like phenols, bulky and electron-rich phosphine ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[12] For general applications, triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are robust choices.[13][14]

The Role of the Base

The base plays multiple, indispensable roles in the Suzuki coupling.[1] It activates the boronic acid for transmetalation and participates in the metathesis step with the arylpalladium halide intermediate.[15]

  • Causality of Base Choice: For hydroxyaryl substrates, a base strong enough to deprotonate both the boronic acid and the phenolic hydroxyl group is required. Inorganic bases are most common.

  • Recommended Bases:

    • Potassium Carbonate (K₂CO₃): A widely used, effective, and economical choice.[14][16]

    • Potassium Phosphate (K₃PO₄): Often provides superior results, especially with challenging substrates or for C(sp³)-C(sp²) couplings.[17][18]

    • Cesium Carbonate (Cs₂CO₃): The larger, more "naked" cesium cation can sometimes accelerate the reaction, leading to higher yields.[15][19]

Solvent Selection

The solvent must solubilize the reactants and facilitate the reaction at an appropriate temperature.

  • Common Solvents: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and toluene are frequently used.[18][19]

  • The Benefit of Water: Suzuki couplings often benefit significantly from the addition of water.[3] An aqueous co-solvent system (e.g., Dioxane/H₂O or THF/H₂O) can increase the rate of reaction and is often essential for the dissolution of the inorganic base.[3][20]

Detailed Experimental Protocol: Synthesis of 4,4'-Dihydroxybiphenyl

This protocol details a representative procedure for the synthesis of 4,4'-dihydroxybiphenyl via the Suzuki coupling of 4-bromophenol with 4-hydroxyphenylboronic acid.[3]

Reagents and Materials
Reagent/MaterialFormulaMWAmountMoles (mmol)Equiv.
4-BromophenolC₆H₅BrO173.01173 mg1.01.0
4-Hydroxyphenylboronic AcidC₆H₇BO₃137.93165 mg1.21.2
Palladium(II) AcetatePd(OAc)₂224.504.5 mg0.020.02
SPhosC₂₆H₃₅O₂P410.5216.4 mg0.040.04
Potassium Phosphate (tribasic)K₃PO₄212.27425 mg2.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Water (degassed)H₂O18.022 mL--
Experimental Workflow Diagram

Workflow_Suzuki start Start setup Combine 4-bromophenol, 4-hydroxyphenylboronic acid, and K₃PO₄ in a Schlenk flask. start->setup add_solvents Add 1,4-dioxane and degassed water. setup->add_solvents degas Seal, evacuate, and backfill with Argon (3x). Explain: Removes O₂ to protect Pd(0). add_solvents->degas add_catalyst Add Pd(OAc)₂ and SPhos under positive Argon pressure. degas->add_catalyst heat Heat reaction at 80-100 °C. Monitor by TLC/LC-MS. add_catalyst->heat workup Cool to RT. Quench with H₂O. Extract with Ethyl Acetate (3x). heat->workup purify Combine organic layers, dry (Na₂SO₄), concentrate, and purify via flash column chromatography. workup->purify end End: Characterize Product purify->end

Figure 2: Experimental workflow for the synthesis of 4,4'-Dihydroxybiphenyl.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 mmol), 4-hydroxyphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3] Maintaining an inert atmosphere is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Briefly remove the septum and add the palladium(II) acetate (0.02 mmol) and SPhos ligand (0.04 mmol) under a positive flow of inert gas. Reseal the flask immediately.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent, 4-bromophenol), allow the flask to cool to room temperature. Quench the reaction by adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[3]

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4,4'-dihydroxybiphenyl.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a rigorously inert atmosphere was maintained. Use freshly opened/purified reagents.
Insufficiently strong baseSwitch to a stronger base like Cs₂CO₃ or increase the amount of K₃PO₄.
Low reaction temperatureIncrease the temperature, but be mindful of potential solvent boiling points and substrate decomposition.
Homocoupling of Boronic Acid Presence of oxygenImprove the degassing procedure (e.g., use freeze-pump-thaw cycles).
Catalyst systemSome catalyst/ligand combinations are more prone to this side reaction. Consider screening different ligands.
Recovery of Starting Material Inefficient oxidative additionFor aryl chlorides, a more electron-rich, bulky ligand (e.g., a biarylphosphine) may be required.[9]
Catalyst poisoningEnsure starting materials are pure. Some functional groups (e.g., thiols) can poison the catalyst.

Conclusion and Outlook

The Suzuki-Miyaura coupling is a highly reliable method for the synthesis of hydroxybiphenyls, provided that key parameters are carefully controlled. The choice of a suitable catalyst system, base, and solvent, along with the rigorous exclusion of oxygen, are paramount for success. The protocol provided herein serves as a robust starting point for a variety of hydroxyaryl substrates.

Future developments in this field continue to focus on creating more sustainable and efficient methodologies. This includes the use of less expensive nickel catalysts, which have shown high activity for coupling phenol derivatives, and the development of protocols that allow for the direct, in situ activation of the phenolic C-O bond, bypassing the need for pre-functionalized halo- or sulfonate-phenols.[4][17]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • MDPI. (2024). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]

  • Shen, W. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Bardey, C., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Lipshutz, B. H. (2008). Allylic Ethers as Educts for Suzuki–Miyaura Couplings in Water at Room Temperature. NIH Public Access. [Link]

  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid. BenchChem.
  • Lima, G. P. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Helvetica Chimica Acta. [Link]

  • ResearchGate. (2018). Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa. ResearchGate. [Link]

  • Zand, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. CORE. [Link]

  • Shi, Z. et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. NIH National Library of Medicine. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction - Conditions. Andrew G. Myers Research Group, Harvard University.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • ResearchGate. (2018). Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

  • WWJMRD. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]

  • RSC Publishing. (2024). Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions. RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Coupling. YouTube. [Link]

  • University of Colorado Boulder. (2014). The Suzuki Reaction. Department of Chemistry. [Link]

  • NIH National Library of Medicine. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. NIH Public Access. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • BenchChem. (2025).

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Application of 1-(2-Hydroxybiphenyl-3-YL)ethanone in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Precursor

1-(2-Hydroxybiphenyl-3-YL)ethanone, a unique ortho-hydroxyacetophenone derivative, presents a valuable and versatile platform for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. Its structure, featuring a reactive acetyl group ortho to a phenolic hydroxyl group on a biphenyl scaffold, provides a strategic entry point for various classical and modern synthetic transformations. The presence of the biphenyl moiety is of particular interest as it can impart unique photophysical properties, biological activities, and conformational characteristics to the resulting molecules, making them attractive targets for drug discovery and materials science.

This comprehensive guide delves into the practical applications of this compound in organic synthesis. We will explore its utility as a key building block in the construction of chalcones and flavones, two classes of compounds renowned for their broad spectrum of biological activities. This document provides not only the theoretical underpinnings of these transformations but also detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Bioactive Scaffolds

The primary synthetic utility of this compound lies in its role as a precursor for the synthesis of chalcones and flavones. These transformations leverage the reactivity of the acetyl group's α-protons and the nucleophilicity of the hydroxyl group.

Synthesis of Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely employed method for the formation of chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. In the context of this compound, the acidic α-protons of the acetyl group readily form an enolate in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the chalcone.

The general reaction scheme is as follows:

Claisen_Schmidt cluster_reactants Reactants cluster_products Product reactant1 This compound reagents Base (e.g., NaOH, KOH) Ethanol reactant1->reagents reactant2 Ar-CHO reactant2->reagents product Chalcone Derivative reagents->product

Figure 1: General scheme for Claisen-Schmidt condensation.

The biphenyl group in the resulting chalcone can significantly influence its biological properties, including potential antimicrobial and antitumor activities.[1]

Synthesis of Flavones: Intramolecular Cyclization and the Baker-Venkataraman Rearrangement

Flavones, a class of flavonoids, are prevalent in nature and exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[2][3] this compound serves as an excellent starting material for the synthesis of flavones substituted with a phenyl group at the 4-position of the chromen-4-one core.

Chalcones derived from this compound can undergo intramolecular oxidative cyclization to yield flavones. This transformation typically involves an intramolecular Michael addition of the phenolic hydroxyl group to the α,β-unsaturated ketone system, followed by oxidation.[4][5] Various oxidizing agents can be employed to facilitate this cyclization.

The workflow can be visualized as:

Chalcone_to_Flavone Start This compound Step1 Claisen-Schmidt Condensation Start->Step1 Intermediate Chalcone Derivative Step1->Intermediate Step2 Intramolecular Oxidative Cyclization Intermediate->Step2 End 4-Phenylflavone Derivative Step2->End

Figure 2: Workflow for flavone synthesis from chalcones.

An alternative and elegant route to flavones is the Baker-Venkataraman rearrangement.[6][7][8] This method involves the initial acylation of the hydroxyl group of this compound with an aromatic acyl chloride. The resulting ester then undergoes a base-catalyzed intramolecular rearrangement to form a 1,3-diketone. Subsequent acid-catalyzed cyclization of the diketone affords the flavone.

The mechanistic pathway is outlined below:

Baker_Venkataraman node_A This compound node_B Acylation (ArCOCl, Pyridine) node_A->node_B node_C o-Acyloxyacetophenone node_B->node_C node_D Base-catalyzed Rearrangement (e.g., KOH) node_C->node_D node_E 1,3-Diketone node_D->node_E node_F Acid-catalyzed Cyclization node_E->node_F node_G 4-Phenylflavone Derivative node_F->node_G

Figure 3: Baker-Venkataraman rearrangement pathway.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of chalcones and flavones from this compound. Researchers should adapt these procedures based on the specific aromatic aldehyde or acyl chloride used and optimize conditions as necessary.

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

Objective: To synthesize (E)-1-(2-hydroxybiphenyl-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), dilute

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add 4-methoxybenzaldehyde (1.1 equivalents) to the solution and stir until homogeneous.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise to the reaction mixture while stirring at room temperature.

  • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Expected Outcome: A colored solid, the chalcone derivative, is obtained. The yield and purity should be determined by standard analytical techniques (e.g., melting point, NMR, and Mass Spectrometry).

Data Summary Table:

Reactant 1Reactant 2ProductTypical Yield
This compound4-Methoxybenzaldehyde(E)-1-(2-hydroxybiphenyl-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one70-85%
Protocol 2: Synthesis of a Flavone Derivative via Intramolecular Cyclization of a Chalcone

Objective: To synthesize 2-(4-methoxyphenyl)-4-phenyl-4H-chromen-4-one from the corresponding chalcone.

Materials:

  • (E)-1-(2-hydroxybiphenyl-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (from Protocol 1)

  • Dimethyl Sulfoxide (DMSO)

  • Iodine (I₂)

  • Standard laboratory glassware and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in DMSO.

  • Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated solid is collected by vacuum filtration, washed with water, and dried.

  • The crude flavone can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome: A solid flavone derivative is obtained. Characterization should be performed using NMR, Mass Spectrometry, and melting point analysis.

Data Summary Table:

Starting MaterialProductTypical Yield
(E)-1-(2-hydroxybiphenyl-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one2-(4-methoxyphenyl)-4-phenyl-4H-chromen-4-one60-75%

Application Notes: Biological Significance and Future Directions

The chalcones and flavones synthesized from this compound are of significant interest to the drug development community.

  • Antimicrobial Activity: Chalcones are known to possess a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[1][9] The presence of the biphenyl moiety may enhance lipophilicity, potentially improving cell membrane penetration and overall efficacy.

  • Antitumor Activity: Flavonoids, including flavones, have been extensively studied for their anticancer properties.[2][3][10] They can modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The specific substitution pattern offered by this compound could lead to novel flavone derivatives with enhanced or selective antitumor activity.

Future research should focus on synthesizing a library of chalcone and flavone derivatives from this compound by varying the aromatic aldehyde or acyl chloride. Subsequent screening of these compounds for a range of biological activities will be crucial in identifying lead candidates for further development. The unique structural features of these biphenyl-containing heterocycles may also make them suitable for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs).

References

Sources

Application Note: Comprehensive Structural Elucidation of 1-(2-Hydroxybiphenyl-3-yl)ethanone using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the structural analysis and characterization of 1-(2-Hydroxybiphenyl-3-yl)ethanone (CAS: 21424-82-8), a substituted aromatic ketone. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers in synthetic chemistry, analytical science, and drug development. This guide moves beyond procedural steps to explain the rationale behind experimental choices, ensuring robust and reproducible data acquisition. It includes predicted spectral data, fragmentation pathways, and troubleshooting advice to facilitate unambiguous compound identification.

Introduction: The Analytical Challenge

This compound is a biphenyl derivative incorporating both phenolic and ketone functionalities. The structural complexity, arising from the two aromatic rings and their substitution pattern, necessitates a multi-technique approach for definitive characterization. The rotational freedom around the biphenyl single bond and the presence of labile protons present unique analytical challenges.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework and establishing connectivity, while Mass Spectrometry (MS) provides precise molecular weight and critical structural information through fragmentation analysis. The synergy between these two techniques offers a complete and validated structural picture. This application note details field-proven protocols to navigate these challenges effectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are fundamental for assigning every proton and carbon to its specific chemical environment.

Rationale for Experimental Design: Solvent Selection

The choice of deuterated solvent is the most critical parameter for analyzing compounds with labile protons, such as the phenolic hydroxyl group in our analyte.

  • Chloroform-d (CDCl₃): While a common choice for general organic compounds, CDCl₃ is a poor hydrogen-bond acceptor.[2] This results in rapid chemical exchange of the phenolic proton with trace amounts of water, leading to a broad, indistinct signal that can be difficult to identify or may even disappear into the baseline.[3]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent. As a strong hydrogen-bond acceptor, DMSO-d₆ slows down the proton exchange rate on the NMR timescale.[4] This crucial interaction results in a sharp, observable singlet for the -OH proton, typically in the downfield region (δ 9-14 ppm), allowing for its unambiguous identification and integration.[4]

  • Methanol-d₄ (CD₃OD): This protic solvent will cause the phenolic proton to exchange with the deuterium of the solvent's hydroxyl group, making the analyte's -OH signal disappear. While this can be used as a confirmation technique (a "D₂O shake" equivalent), it prevents direct observation.[5]

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆. Vortex gently until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm.[2]

  • Acquisition: Place the sample in a 400 MHz (or higher) NMR spectrometer and acquire data using the parameters outlined in Table 1. Shimming should be performed on the sample to ensure magnetic field homogeneity.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30 (proton decoupled)
Solvent DMSO-d₆DMSO-d₆
Temperature 298 K298 K
Spectral Width -2 to 14 ppm-10 to 220 ppm
Relaxation Delay (D1) 2.0 s2.0 s
Number of Scans 161024
Acquisition Time ~4 s~1.5 s
Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh 5-10 mg Analyte Dissolve Dissolve in 0.7 mL DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum (zg30, 16 scans) Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (zgpg30, 1024 scans) Transfer->Acquire_C13 Process Fourier Transform, Phase & Baseline Correction Acquire_H1->Process Acquire_C13->Process Integrate Integration & Peak Picking Process->Integrate Assign Structural Assignment (Chemical Shift, Coupling) Integrate->Assign

Caption: Workflow for NMR analysis of this compound.

Data Interpretation: Predicted Spectra

For spectral assignment, the following numbering scheme is used:

Structure of this compound with atom numbering

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J in Hz)IntegrationNotes
H-1' (-OH)10.0 - 12.0s (broad or sharp)-1HChemical shift is concentration-dependent. Sharp in dry DMSO-d₆.
H-11 (-CH₃)2.60 - 2.70s-3HCharacteristic signal for an acetyl group adjacent to an aromatic ring.
H-4'7.80 - 7.90ddJ ≈ 8.0, 1.51HOrtho-coupled to H-5', meta-coupled to H-3'.
H-6'7.60 - 7.70ddJ ≈ 8.0, 1.51HOrtho-coupled to H-5', meta-coupled to H-3'.
H-2 to H-67.30 - 7.55m-5HProtons from the unsubstituted phenyl ring, appearing as a complex multiplet.
H-5'7.10 - 7.20tJ ≈ 8.01HOrtho-coupled to both H-4' and H-6'.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon(s)Predicted δ (ppm)Notes
C-10 (C=O)202 - 205Ketone carbonyl, deshielded.
C-2'155 - 158Aromatic carbon attached to the hydroxyl group.
C-1, C-3'135 - 140Quaternary carbons involved in the biphenyl linkage. Weak intensity.
C-4', C-6', C-2 to C-6115 - 132Region for the 10 CH carbons of the aromatic rings.
C-5'118 - 120Shielded aromatic CH ortho to the -OH group.
C-1'123 - 126Quaternary carbon attached to the acetyl group. Weak intensity.
C-11 (-CH₃)28 - 32Acetyl methyl carbon.

Mass Spectrometry (MS) Analysis

MS is used to determine the exact molecular weight and to deduce structural features from fragmentation patterns.

Rationale for Experimental Design: Ionization Method
  • Electrospray Ionization (ESI): This is a soft ionization technique ideal for polar molecules like our analyte. It typically preserves the molecular ion, providing clear molecular weight information.[6] Due to the acidic phenolic proton, ESI in negative ion mode is highly effective, generating a strong deprotonated molecule [M-H]⁻.[7][8] Positive ion mode is also valuable for detecting the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Electron Ionization (EI): This is a high-energy, "hard" ionization technique that causes extensive fragmentation.[9] While the molecular ion peak may be weak or absent, the resulting fragment ions are highly reproducible and characteristic of the molecule's structure, acting as a structural fingerprint. For acetophenone derivatives, EI is particularly useful for observing the characteristic alpha-cleavage.[10][11]

Protocol 2: MS Sample Preparation and Acquisition
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in HPLC-grade methanol or acetonitrile. Further dilute this stock to 1-10 µg/mL using the same solvent. For ESI, adding 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to the final solution can enhance ionization.

  • Infusion/Injection: The sample can be introduced via direct infusion using a syringe pump (flow rate 5-10 µL/min) or by injection into an LC-MS system.

  • Acquisition: Acquire data using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements. The parameters in Table 4 are a good starting point. For tandem MS (MS/MS), the precursor ion ([M-H]⁻ or [M+H]⁺) is mass-selected and fragmented using collision-induced dissociation (CID).

Table 4: Recommended MS Acquisition Parameters (ESI-QTOF)

ParameterESI-NegativeESI-Positive
Ionization Mode NegativePositive
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.0 kV
Source Temperature 120 °C120 °C
Desolvation Gas (N₂) 400 L/hr at 350 °C400 L/hr at 350 °C
Mass Range 50 - 500 m/z50 - 500 m/z
Collision Energy (MS/MS) 10 - 40 eV (Ramp)10 - 40 eV (Ramp)
Diagram: Mass Spectrometry Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prepare Prepare 1-10 µg/mL Solution in MeOH IonSource Ionization (ESI or EI) Prepare->IonSource MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector AnalyzeMW Determine Accurate Mass & Molecular Formula Detector->AnalyzeMW AnalyzeFrag Analyze Fragmentation (MS/MS) Detector->AnalyzeFrag Elucidate Confirm Structure AnalyzeMW->Elucidate AnalyzeFrag->Elucidate

Caption: General workflow for mass spectrometry analysis.

Data Interpretation: Predicted Mass Spectra

The molecular formula C₁₄H₁₂O₂ gives a monoisotopic mass of 212.0837 Da.[12]

Table 5: Predicted Key Ions in MS Analysis

Ionization ModeIonCalculated m/zNotes
ESI Negative[M-H]⁻211.0765Expected base peak. Formation by loss of the acidic phenolic proton.
ESI Positive[M+H]⁺213.0910Protonated molecule.
ESI Positive[M+Na]⁺235.0729Sodium adduct, common in ESI.
EI[M]⁺˙212.0837Molecular ion. May be of low intensity.
EI / MS/MS[M-CH₃]⁺197.0603Base Peak. Formed by α-cleavage, loss of a methyl radical. Very stable acylium ion.[13]
EI / MS/MS[M-CH₃-CO]⁺169.0653Subsequent loss of neutral carbon monoxide (28 Da) from the m/z 197 fragment.
Diagram: Predicted EI Fragmentation Pathway

Fragmentation M [C₁₄H₁₂O₂]⁺˙ m/z = 212 F1 [C₁₃H₉O₂]⁺ m/z = 197 (Base Peak) M->F1 - •CH₃ (15 Da) α-Cleavage F2 [C₁₂H₉O]⁺ m/z = 169 F1->F2 - CO (28 Da)

Caption: Primary EI fragmentation pathway for this compound.

Troubleshooting and Best Practices

Issue Potential Cause Recommended Solution
NMR: Broad -OH signal Rapid proton exchange.Use dry DMSO-d₆ as the solvent. Alternatively, add one drop of D₂O to the NMR tube, shake, and re-acquire; the -OH signal should disappear, confirming its identity.[5]
NMR: Poor signal-to-noise Sample concentration is too low.Increase sample concentration if solubility permits. Increase the number of scans (signal increases with the square root of the number of scans).
NMR: Overlapping aromatic signals Insufficient magnetic field strength.Use a higher field spectrometer (e.g., 600 MHz) for better signal dispersion. Perform 2D NMR experiments (COSY, HSQC) to resolve overlaps and confirm proton-proton and proton-carbon correlations.
MS: No molecular ion observed Ionization energy is too high (EI) or analyte doesn't ionize well under set conditions (ESI).For EI, try a softer ionization technique like Chemical Ionization (CI) or ESI. For ESI, optimize the solvent system (e.g., pH, additives) and instrument source parameters (voltages, temperatures).[14]
MS: Low signal intensity Poor ionization, ion suppression, or low concentration.Check sample concentration. Clean the MS source. If using LC-MS, check for co-eluting compounds that may cause ion suppression.

Conclusion

The structural elucidation of this compound is reliably achieved through the complementary application of NMR spectroscopy and high-resolution mass spectrometry. The use of DMSO-d₆ is critical for the unambiguous observation of the phenolic proton in ¹H NMR. Mass spectrometry, particularly with ESI for molecular weight determination and EI for characteristic fragmentation, confirms the elemental composition and key structural motifs. The protocols and expected data presented herein provide a robust framework for researchers to confidently identify and characterize this molecule and other structurally related compounds.

References

  • Ryan, D., Robards, K., & Lavee, S. (1999). Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. Journal of Chromatography A, 855(2), 529–537. [Link]

  • Szeremeta, M., & Głowka, O. (2020). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules, 25(23), 5556. [Link]

  • Mättä-Riihinen, K., Kamal-Eldin, A., & Törrönen, A. R. (2004). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. Journal of Agricultural and Food Chemistry, 52(20), 6178–6186. [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 693–704. [Link]

  • Zang, H., & Mizaikoff, B. (2002). Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry, 16(7), 655–662. [Link]

  • Filo. (2025). Explain all possible fragmentation for in mass spectrometry. Structure o... Filo Q&A. [Link]

  • Linga Rao, M., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from the leaves of Svensonia hyderobadensis (Walp) Moldenke. International Journal of Drug Development and Research, 6(1), 185-192. [Link]

  • Lesot, P., et al. (2015). Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms. New Journal of Chemistry, 39(11), 8681-8693. [Link]

  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 693-704. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Gibson, J. R., & Gibson, D. T. (1992). Mass spectra of acetophenone in the molecular ion region. Applied and Environmental Microbiology, 58(12), 4015-4019. [Link]

  • Exarchou, V., et al. (2011). Novel determination of the total phenolic content in crude plant extracts by the use of 1H NMR of the -OH spectral region. Journal of Agricultural and Food Chemistry, 59(7), 2843-2849. [Link]

  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 253-262. [Link]

  • BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry Interpretation. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13224008, this compound. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. [Link]

  • Purdue University. (2015). Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. Purdue e-Pubs. [Link]

  • DeRaef, A., & Ceto, S. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 20, 100267. [Link]

  • de Souza, M. V. N., et al. (2022). Exploring correlations between MS and NMR for compound identification using essential oils: A pilot study. Phytochemical Analysis, 33(5), 724-732. [Link]

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Application Note: A Guide to the Development of Novel Catalytic Systems for Biphenyl Ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biphenyl ethanone, particularly 4-acetylbiphenyl, is a pivotal structural motif and key intermediate in the synthesis of pharmaceuticals, advanced polymers, and agrochemicals.[1] Traditional synthetic routes, such as Friedel-Crafts acylation, are often hampered by the need for stoichiometric amounts of harsh Lewis acids, poor regioselectivity, and significant waste generation.[2] This application note provides a comprehensive guide for researchers and drug development professionals on modern, efficient, and sustainable catalytic methods for biphenyl ethanone synthesis. We delve into the mechanistic underpinnings and provide detailed protocols for advanced cross-coupling reactions and emerging C-H functionalization strategies, offering a robust framework for catalyst selection, reaction optimization, and protocol validation.

Introduction: The Imperative for Catalytic Innovation

The synthesis of unsymmetrical biaryl ketones like 4-acetylbiphenyl represents a common challenge in organic chemistry. The value of these compounds as precursors to high-value materials necessitates synthetic methods that are not only efficient but also scalable and environmentally benign. The limitations of classical methods have propelled the development of novel catalytic systems designed to offer superior control, higher yields, and milder reaction conditions.

This guide moves beyond a simple recitation of procedures. Its purpose is to provide the causal logic behind experimental design, empowering researchers to not only replicate but also innovate. We will explore the nuances of catalyst and ligand selection, the mechanistic roles of bases and solvents, and the strategic advantages of different catalytic paradigms.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis, offering unparalleled reliability and functional group tolerance.[3][4] The Suzuki-Miyaura and Heck reactions are two of the most powerful tools in this class for constructing the biphenyl ethanone scaffold.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide, is arguably the most versatile method for this transformation.[5][6] A common route involves coupling 4-acetylphenylboronic acid with a suitable aryl halide.

Mechanistic Insight: The choice of catalyst, ligand, and base is critical as each component plays a distinct role in the catalytic cycle. The Pd(0) catalyst initiates the cycle via oxidative addition into the aryl halide bond. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity; bulkier electron-rich phosphines, for example, can accelerate the final reductive elimination step to release the product. The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxiAdd Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OxiAdd Ar¹-X Trans Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OxiAdd->Trans Ar²-B(OR)₂ Base RedElim Reductive Elimination Trans->RedElim Isomerization RedElim->Pd0 Ar¹-Ar² ArX Aryl Halide (Ar¹-X) ArB Arylboronic Acid (Ar²-B(OR)₂) Product Biphenyl Ethanone (Ar¹-Ar²)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis of 4-Acetylbiphenyl

  • Objective: To synthesize 1-([1,1'-biphenyl]-4-yl)ethan-1-one from 4-bromoacetophenone and phenylboronic acid.

  • Materials:

    • 4-Bromoacetophenone (1.0 mmol, 199 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

    • Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

    • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

    • Toluene (5 mL) and Ethanol (2 mL)

    • Deionized water (1 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is crucial to prevent the oxidation of the Pd(0) species, which is formed in situ and is the active catalyst.

    • Add the toluene, ethanol, and water solvent mixture via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation step.

    • Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 4-acetylbiphenyl.

  • Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and GC-MS analysis. The expected product is a white solid.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction provides an alternative route by coupling an aryl halide with an alkene.[7][8] To synthesize biphenyl ethanone, one can couple an aryl halide with an enol ether, such as butyl vinyl ether, followed by acidic workup to hydrolyze the resulting enol ether to the desired ketone. This method avoids the use of organoboron reagents.

Causality in Mechanism: The regioselectivity of the Heck reaction is a key consideration. The palladium hydride species formed after insertion typically adds to the less substituted carbon of the double bond (anti-Markovnikov), leading to the linear product, which is desired in this case. The choice of a neutral vs. cationic pathway, influenced by the halide and additives, can also affect selectivity.[9]

Novel Approaches: Beyond Traditional Cross-Coupling

While palladium catalysis is robust, the field is continually advancing toward more sustainable, atom-economical, and cost-effective methods.

Nickel-Catalyzed Dehydrogenative Coupling

Nickel catalysis has emerged as a powerful alternative to palladium, owing to nickel's lower cost and unique reactivity. A particularly innovative strategy is the dehydrogenative cross-coupling of primary alcohols with organotriflates to synthesize ketones.[10] This approach oxidizes a primary alcohol (e.g., benzyl alcohol derivative) to an aldehyde in situ, which then participates in a carbonyl-Heck type process. This obviates the need for a separate oxidation step, improving overall efficiency.

Table 1: Comparison of Catalytic Systems for Biphenyl Ethanone Synthesis

MethodCatalyst SystemCoupling PartnersKey AdvantagesKey ChallengesReference
Suzuki-Miyaura Pd(OAc)₂ / PPh₃Aryl Halide + Arylboronic AcidHigh yields, excellent functional group tolerance, commercially available reagents.Pre-functionalization of both partners required; boron waste.[11][12]
Heck Reaction Pd(OAc)₂ / LigandAryl Halide + Alkene (Enol Ether)Avoids organometallic reagents; good for certain substrate scopes.Regioselectivity can be an issue; requires subsequent hydrolysis step.[9][13]
Acyl Suzuki Ni(II) or Pd(0)Acyl Halide + Arylboronic AcidDirect ketone formation; avoids Friedel-Crafts limitations.Acyl halides can be moisture-sensitive; substrate scope can be limited.[14]
C-H Activation Pd(II) / LigandBiphenyl + Acyl SourceHigh atom economy; no pre-functionalization of one partner needed.Requires directing groups; regioselectivity can be complex to control.[15][16]
Direct C-H Functionalization

The ultimate goal in synthetic efficiency is to form C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like halides or boronic acids.[17] Nitrile-directed meta-C-H activation of biphenyl derivatives has been shown to be an effective strategy.[15][16] In this paradigm, a nitrile group on one of the phenyl rings acts as a directing group, guiding a palladium catalyst to selectively functionalize a C-H bond at a remote position, which can then be coupled with an acylation partner.

CH_Activation_Workflow cluster_workflow C-H Activation Experimental Workflow start Start: Select Substrate (e.g., Biphenyl Nitrile) catalyst Catalyst/Ligand Screening (e.g., Pd(OAc)₂, Pyridone Ligands) start->catalyst optimization Reaction Optimization (Solvent, Temperature, Oxidant) catalyst->optimization reaction Scale-Up Synthesis optimization->reaction workup Workup & Purification (Extraction, Chromatography) reaction->workup analysis Product Analysis (NMR, MS, X-Ray) workup->analysis end End: Pure Product & Data analysis->end

Caption: General workflow for developing a C-H activation protocol.

Protocol: C-H Acylation via Directing Group Strategy (Conceptual)

  • Objective: To functionalize a biphenyl scaffold using a removable directing group for regioselective acylation.

  • Rationale: This protocol is based on the principle of using a coordinating group to deliver the catalyst to a specific C-H bond, enabling otherwise difficult transformations. The choice of ligand is paramount, as it must assist in the C-H bond cleavage step, often through a concerted metalation-deprotonation (CMD) mechanism.[16]

  • Procedure Outline:

    • Substrate Synthesis: Synthesize the starting biphenyl containing a directing group (e.g., a nitrile or pyridine) at a strategic position.

    • Reaction Setup: In a glovebox or under an inert atmosphere, combine the directed substrate, a palladium(II) source (e.g., Pd(OAc)₂), a specialized ligand (e.g., a substituted 2-pyridone ligand), and an appropriate oxidant.[15]

    • Acyl Source Addition: Add the acylating agent (e.g., an acid anhydride).

    • Reaction Execution: Heat the reaction at a specified temperature (e.g., 100-120 °C) for 12-24 hours.

    • Workup and Analysis: Perform an extractive workup followed by chromatographic purification.

    • Directing Group Removal: If necessary, cleave the directing group using established chemical methods to yield the final biphenyl ethanone product.

Future Outlook: Photocatalysis and Biocatalysis

Looking ahead, visible-light photocatalysis and biocatalysis represent the next frontier. Photocatalysis offers the potential for radical-based coupling reactions under exceptionally mild conditions, often at room temperature.[18][19] Biocatalysis, using enzymes like ketone reductases or engineered pathways, promises unparalleled selectivity (including enantioselectivity) and a truly green synthetic process, operating in aqueous media under ambient conditions.[20][21][22] While direct biocatalytic synthesis of biphenyl ethanone is still an emerging area, screening existing enzyme libraries or employing directed evolution could unlock powerful new synthetic routes.[23]

Conclusion

The synthesis of biphenyl ethanone has evolved significantly from classical methods to highly sophisticated catalytic protocols. Palladium- and nickel-catalyzed cross-coupling reactions provide reliable and high-yielding pathways, while emerging C-H activation strategies offer a more atom-economical and elegant approach. The choice of methodology depends on factors such as substrate availability, desired scale, cost considerations, and environmental impact. By understanding the mechanistic principles behind these novel catalysts, researchers can make informed decisions to develop robust, efficient, and sustainable syntheses for this critical class of chemical intermediates.

References

  • Screening of Biocatalysts for Synthesis of the Wieland–Miescher Ketone. MDPI. Available at: [Link]

  • Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ACS Publications. Available at: [Link]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. ACS Publications. Available at: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]

  • A Bio-Catalytic Approach to Aliphatic Ketones. PMC - NIH. Available at: [Link]

  • Ketone Reductase Biocatalysis in the Synthesis of Chiral Intermediates Toward Generic Active Pharmaceutical Ingredients. ACS Publications. Available at: [Link]

  • Advances in Cross-Coupling Reactions. PMC - NIH. Available at: [Link]

  • Ketone Synthesis by a Nickel-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols. ACS Publications. Available at: [Link]

  • Palladium-catalyzed heck-type coupling reactions: Applications in stereo-controlled synthesis of C-Aryl glycosides. American Chemical Society. Available at: [Link]

  • Selectivity engineering of 4-phenoxyacetophenone by acylation of diphenyl ether with ion exchange resins: Modeling of catalyst deactivation and remedies. ResearchGate. Available at: [Link]

  • Transition-Metal-Catalyzed Cross-Coupling with Ketones or Aldehydes via N-Tosylhydrazones. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. Available at: [Link]

  • Heck Reactions of α‐ or β‐Substituted Enol Ethers with Aryl Bromides Catalysed by a Tetraphosphane/Palladium Complex – Direct Access to Acetophenone or 1‐Arylpropanone Derivatives. ResearchGate. Available at: [Link]

  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. Available at: [Link]

  • Rational Development of Remote C–H Functionalization of Biphenyl: Experimental and Computational Studies. PMC - NIH. Available at: [Link]

  • Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. Available at: [Link]

  • Rational Development of Remote C−H Functionalization of Biphenyl: Experimental and Computational Studies. eScholarship. Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • A Suzuki Coupling Based Route to 2,2′-Bis(2-indenyl)biphenyl Derivatives. CORE. Available at: [Link]

  • Heck Coupling. Royal Society of Chemistry. Available at: [Link]

  • Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. RSC Publishing. Available at: [Link]

  • Visible Light Photocatalysis of Radical Cation Diels-Alder Cycloadditions. Organic Syntheses. Available at: [Link]

  • New CdS–Bentonite Composites with Photocatalytic Properties. MDPI. Available at: [Link]

  • Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. Available at: [Link]

  • Photoinduced Photocatalyst-Free Cascade Cyclization of Alkynes with Sodium Sulfinates for the Synthesis of Benzothiophenes and Thioflavones. MDPI. Available at: [Link]

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  • Method for generating phenylacetate by acetophenone in one step. Google Patents.
  • Enantioselective synthesis enabled by visible light photocatalysis. RSC Publishing. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. PMC - NIH. Available at: [Link]

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Application Notes & Protocols: A Comprehensive Guide to Interrogating the Bioactivity of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1-(2-Hydroxybiphenyl-3-YL)ethanone is a biphenyl compound characterized by a phenolic hydroxyl group and an ethanone moiety.[1] While the synthesis and basic chemical properties of related structures are documented, the specific biological activities of this molecule remain largely unexplored.[2][3][4][5] The presence of the phenolic biphenyl structure, a scaffold found in many bioactive natural products and synthetic compounds, suggests a high potential for therapeutic relevance.[6][7][8] Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties, making these promising areas for initial investigation.[9][10]

This guide provides a structured, multi-tiered approach for researchers to conduct a comprehensive in vitro evaluation of this compound. The protocols are designed to first establish a foundational safety and activity profile, then to explore specific mechanisms of action. The experimental cascade begins with essential cytotoxicity screening, followed by assessments of antioxidant, anti-inflammatory, and specific enzyme-inhibitory activities. Each protocol is presented with the underlying scientific rationale to empower researchers not only to execute the assays but also to understand and interpret the results in a meaningful context.

Section 1: Foundational Analysis - Solubility and Cytotoxicity Profile

Scientific Rationale: Before assessing any specific bioactivity, it is imperative to determine the compound's solubility in appropriate solvents and establish its cytotoxic concentration range. This foundational data ensures that observed effects in subsequent assays are due to specific biological interactions and not a consequence of poor solubility or overt toxicity. We will utilize two distinct and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies cell membrane damage.[11][12][13]

Protocol 1.1: Solubility Assessment

Objective: To identify a suitable solvent and determine the maximum stock concentration for this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), cell culture grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Prepare a high-concentration slurry of the compound in DMSO (e.g., 100 mM).

  • Vortex vigorously for 2-5 minutes.

  • Centrifuge at >10,000 x g for 10 minutes to pellet any undissolved compound.

  • Carefully transfer the supernatant to a new tube. This is your saturated stock solution.

  • Perform serial dilutions of the stock solution into the intended cell culture medium.

  • Visually inspect for precipitation. The highest concentration that remains clear in the medium is the maximum working concentration.

  • Causality Insight: The final concentration of the vehicle (e.g., DMSO) in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. A vehicle control must be included in all subsequent cell-based assays.

Experimental Workflow: From Compound to Bioactivity Profile

G cluster_0 Phase 1: Foundational Screening cluster_2 Phase 3: Mechanistic Assays Compound This compound Solubility Protocol 1.1: Solubility Testing Compound->Solubility Cytotoxicity Protocols 1.2 & 1.3: Cytotoxicity Assays (MTT & LDH) Solubility->Cytotoxicity Antioxidant Protocols 2.1 & 2.2: Antioxidant Assays (DPPH & ABTS) Cytotoxicity->Antioxidant Determine Non-Toxic Concentrations AntiInflammatory Protocols 3.1 & 3.2: Anti-inflammatory Assays (NO & Cytokine Inhibition) Cytotoxicity->AntiInflammatory Determine Non-Toxic Concentrations Enzyme Protocols 4.1 & 4.2: Enzyme Inhibition (COX & LOX) AntiInflammatory->Enzyme If Anti-inflammatory Activity is Confirmed

Caption: A tiered workflow for evaluating the bioactivity of a novel compound.

Protocol 1.2: MTT Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[11]

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer line like HT-29)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Mix gently on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm.[11]

Data Analysis:

  • Calculate the percentage of cell viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.

  • Plot cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 1.3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[12][14] The released LDH is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[14][15]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • Cells and plates as described for the MTT assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for maximum LDH release (cells treated with lysis buffer from the kit).

  • Sample Collection: After the desired incubation period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well.[11]

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution from the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm.[14]

Data Analysis:

  • Calculate the percentage of cytotoxicity: ((LDH Activity of Treated Cells - LDH Activity of Untreated Control) / (Maximum LDH Activity - LDH Activity of Untreated Control)) x 100.

Assay Principle Endpoint Interpretation
MTT Mitochondrial dehydrogenase activityColorimetric (570 nm)Decrease indicates reduced cell viability/proliferation.
LDH Release of cytosolic enzyme upon membrane damageColorimetric (490 nm)Increase indicates cell lysis and cytotoxicity.

Section 2: Assessment of Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group on the biphenyl structure is a key pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[16] We will employ two widely used and complementary cell-free assays, DPPH and ABTS, to evaluate this potential. These assays are rapid, simple, and rely on color changes when the stable radicals are scavenged.[16][17][18]

Protocol 2.1: DPPH Radical Scavenging Assay

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, causing the solution to decolorize.[17][19] The change in absorbance is proportional to the radical scavenging activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Ascorbic acid or Trolox (positive control)

  • Microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 60 µM solution of DPPH in methanol.[19]

  • Assay Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol).

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[10]

Data Analysis:

  • Calculate the percentage of scavenging activity: ((Absorbance of Control - Absorbance of Sample) / Absorbance of Control) x 100.

  • Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol 2.2: ABTS Radical Cation Decolorization Assay

Principle: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is reacted with potassium persulfate to produce the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the ABTS•+, returning it to its colorless neutral form.[16][17] This assay is applicable to both hydrophilic and lipophilic compounds.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or PBS

  • Ascorbic acid or Trolox (positive control)

Procedure:

  • ABTS•+ Generation: Mix the ABTS and potassium persulfate solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[17][19]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

  • Assay Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound.

  • Reaction Initiation: Add 180 µL of the ABTS•+ working solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

Data Analysis:

  • Calculate the percentage of inhibition similarly to the DPPH assay.

  • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Assay Radical Source Wavelength Pros Cons
DPPH DPPH• (stable radical)517 nmSimple, rapid, commercially available radical.[16]Can be interfered by colored compounds.
ABTS ABTS•+ (pre-formed radical)734 nmSoluble in aqueous and organic solvents, less interference.[17]Radical generation takes 12-16 hours.[17]

Section 3: Evaluation of Anti-inflammatory Potential

Scientific Rationale: To investigate anti-inflammatory activity, we use the RAW 264.7 murine macrophage cell line, a robust and widely accepted model.[20][21] Macrophages are key players in the inflammatory response. Stimulation with lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggers a signaling cascade leading to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22][23] We will assess the ability of this compound to inhibit the production of these key markers.

LPS-Induced Inflammatory Pathway in Macrophages

G cluster_products Pro-inflammatory Products cluster_effects Biological Effects LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascades (e.g., NF-κB, MAPK) TLR4->Signaling Nucleus Nucleus Signaling->Nucleus iNOS iNOS Nucleus->iNOS Gene Transcription COX2 COX-2 Nucleus->COX2 Gene Transcription Cytokines TNF-α, IL-6, etc. Nucleus->Cytokines Gene Transcription NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGs->Inflammation Inhibitor This compound Inhibitor->Signaling Inhibition? Inhibitor->iNOS Inhibition? Inhibitor->COX2 Inhibition?

Caption: Simplified LPS-induced inflammatory pathway and potential points of inhibition.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay

Principle: The production of NO is measured indirectly by quantifying its stable breakdown product, nitrite, in the culture supernatant using the Griess reagent. The Griess reaction involves a diazotization reaction that forms a colored azo product, with absorbance proportional to the nitrite concentration.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS (from E. coli)

  • Griess Reagent (commercial kit or components: 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • Dexamethasone or L-NAME (positive controls)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[20]

  • Incubation: Incubate for 18-24 hours.[20]

  • Supernatant Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to the supernatant and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine nitrite concentration using a standard curve prepared with sodium nitrite.

Protocol 3.2: Pro-inflammatory Cytokine Measurement by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify protein levels. A capture antibody specific for the target cytokine (e.g., TNF-α) is coated onto a plate. The supernatant is added, followed by a detection antibody, and a substrate that generates a measurable signal.

Materials:

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • Cell culture supernatant generated as in Protocol 3.1

Procedure:

  • Follow the detailed protocol provided by the ELISA kit manufacturer.

  • General Steps:

    • Add standards and culture supernatants to the antibody-coated plate.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate, then add the biotin-conjugated detection antibody.

    • Wash the plate, then add streptavidin-HRP (Horse Radish Peroxidase).

    • Wash the plate, then add the TMB substrate solution.

    • Stop the reaction and measure the absorbance at 450 nm.[22]

  • Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[21]

Section 4: Mechanistic Insight - Enzyme Inhibition Assays

Scientific Rationale: If anti-inflammatory activity is observed, a logical next step is to investigate whether the compound directly inhibits key inflammatory enzymes. Cyclooxygenases (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively.[24][25] Commercially available inhibitor screening kits provide a standardized way to assess this activity.

Protocol 4.1: COX-1/COX-2 Inhibition Assay

Principle: These assays, typically fluorometric or colorimetric, measure the peroxidase activity of COX enzymes. The amount of product generated is inversely proportional to the COX inhibitory activity of the test compound.[26] Running assays for both COX-1 (constitutively expressed) and COX-2 (inducible) allows for determination of inhibitory potency and selectivity.

Materials:

  • COX Inhibitor Screening Kit (containing human recombinant COX-1 and COX-2 enzymes)

  • Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective inhibitor) as a positive control

Procedure:

  • Follow the protocol provided by the kit manufacturer.[25][26]

  • General Steps:

    • Add assay buffer, heme, and the test compound to the wells.

    • Add the COX-1 or COX-2 enzyme and incubate.

    • Initiate the reaction by adding arachidonic acid.

    • Read the fluorescence or absorbance at the specified wavelength and time points.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity (IC₅₀ COX-1 / IC₅₀ COX-2).

Protocol 4.2: 5-LOX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which converts a fatty acid substrate (like arachidonic acid) into a hydroperoxy derivative. The product can be detected using a chromogen that yields a colored or fluorescent signal.[25][27]

Materials:

  • 5-LOX Inhibitor Screening Kit

  • Zileuton (positive control)[27]

Procedure:

  • Follow the detailed protocol provided by the kit manufacturer.[25]

  • General Steps:

    • Add the 5-LOX enzyme and the test compound to the wells and incubate.

    • Initiate the reaction by adding the substrate.

    • Measure the resulting signal using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Hypothetical Results Summary for this compound
Assay Result (IC₅₀ / EC₅₀ in µM)
MTT (HT-29 cells, 48h)> 100
LDH (HT-29 cells, 48h)> 100
DPPH Scavenging45.2
ABTS Scavenging38.7
NO Inhibition (LPS-RAW 264.7)22.5
TNF-α Inhibition (LPS-RAW 264.7)18.9
IL-6 Inhibition (LPS-RAW 264.7)25.1
COX-1 Inhibition85.6
COX-2 Inhibition15.3
5-LOX Inhibition> 100
Interpretation The compound is non-toxic up to 100 µM, shows moderate antioxidant and potent anti-inflammatory activity, likely mediated through selective COX-2 inhibition.

References

  • In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS).
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.Benchchem.
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca.E3S Web of Conferences.
  • Network Pharmacology of the Phytochemical Content of Sunflower Seed (Helianthus annuus L.)
  • The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
  • Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.MDPI.
  • A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes.JoVE.
  • Macrophage Inflamm
  • LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds.PMC - PubMed Central.
  • This compound | C14H12O2 | CID 13224008.PubChem.
  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.PMC - PubMed Central.
  • Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties.MDPI.
  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages.PMC - PubMed Central.
  • Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity.PMC - NIH.
  • Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria.
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.MDPI.
  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.PMC - NIH.
  • MTT assays (% inhibition of cell viability) and LDH release assay (%...
  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.
  • LDH Cytotoxicity Assay Kit.NACALAI TESQUE, INC.
  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.MDPI.
  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies.
  • Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.PMC - NIH.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.PMC - NIH.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino)
  • Recent developments in biological activities of indanones | Request PDF.

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Application Note & Protocols: 1-(2-Hydroxybiphenyl-3-yl)ethanone as a Strategic Precursor for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Hydroxybiphenyl-3-yl)ethanone is a uniquely functionalized aromatic ketone that serves as a powerful and versatile building block in modern organic synthesis. Its intrinsic structure, featuring a nucleophilic hydroxyl group, an electrophilic acetyl moiety, and a biphenyl backbone, provides a pre-organized framework for the construction of complex, polycyclic molecules. This guide details the core reactivity of this precursor and provides validated, step-by-step protocols for its strategic application in the synthesis of high-value molecular scaffolds, particularly substituted dibenzofurans. These protocols are designed for researchers in medicinal chemistry, drug development, and materials science, offering a robust platform for accessing novel molecular architectures with significant biological and photophysical potential.

Introduction: The Strategic Advantage of this compound

In the quest for novel therapeutic agents and functional materials, the efficient synthesis of complex molecular architectures is paramount. Heterocyclic compounds, particularly those containing oxygen, are privileged scaffolds found in numerous natural products and approved drugs.[1][2] this compound emerges as a "linchpin" intermediate due to the strategic positioning of its functional groups. The ortho-hydroxyacetophenone moiety is a classic precursor for benzofuran synthesis, while the adjacent phenyl ring at the C3 position opens a direct and efficient pathway to dibenzofuran cores via intramolecular cyclization.

This molecule allows for:

  • Convergent Synthesis: Combining key structural elements early in a synthetic sequence.

  • Atom Economy: Forming complex ring systems through intramolecular reactions, minimizing waste.

  • Access to Privileged Scaffolds: Directly leading to the dibenzofuran core, a motif associated with a wide range of biological activities.

Physicochemical Properties and Core Reactivity

Understanding the inherent chemical nature of this compound is crucial for its effective utilization.

PropertyValueSource
IUPAC Name 1-(2-hydroxy-3-phenylphenyl)ethanone[3]
Molecular Formula C₁₄H₁₂O₂[3]
Molecular Weight 212.24 g/mol [3]
CAS Number 21424-82-8[3]

The molecule's reactivity is governed by three primary centers:

  • The Phenolic Hydroxyl Group: A potent nucleophile, crucial for intramolecular C-O bond formation. Its acidity can be modulated by the choice of base.

  • The Acetyl Group: The carbonyl carbon is an electrophilic site, while the adjacent methyl protons are weakly acidic, enabling enolate formation or condensation reactions.

  • The Biphenyl System: The C-H bonds on the pendant phenyl ring can be activated for intramolecular C-C or C-O bond formation, which is the key step in dibenzofuran synthesis.

The central synthetic strategy revolves around an intramolecular cyclization that forges a new five-membered furan ring, fusing the two phenyl rings of the biphenyl core.

Key Synthetic Application: Synthesis of Dibenzofurans

The most powerful application of this compound is its conversion to 4-methyldibenzofuran and its derivatives. This transformation is typically achieved through an acid-catalyzed intramolecular electrophilic substitution (cyclodehydration).

Mechanistic Rationale

The acid-catalyzed cyclization proceeds via a well-established mechanism.[4][5][6] The reaction is initiated by the protonation of the carbonyl oxygen of the acetyl group. This protonation significantly enhances the electrophilicity of the carbonyl carbon. The activated carbonyl group then participates in an intramolecular electrophilic aromatic substitution reaction with the adjacent phenyl ring. The subsequent dehydration of the resulting intermediate leads to the formation of the aromatic dibenzofuran ring system. The choice of a strong protic acid or a Lewis acid is critical for promoting this cyclization efficiently.

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// Layout {rank=same; start_node; reagent_node;} } केंद Caption: Acid-catalyzed cyclization workflow for dibenzofuran synthesis.

Protocol 1: Acid-Catalyzed Synthesis of 4-Methyldibenzofuran

This protocol describes a standard method for the cyclodehydration of this compound using polyphosphoric acid (PPA) as both the catalyst and solvent.

Materials:

  • This compound

  • Polyphosphoric Acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Place 1.0 g of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Add approximately 10 g of polyphosphoric acid to the flask. Causality: PPA is a highly viscous and effective dehydrating agent and proton source, ideal for promoting the intramolecular electrophilic substitution required for cyclization.

  • Heat the mixture to 80-100 °C with vigorous stirring. The mixture will become more homogeneous as the reaction proceeds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the viscous mixture into a beaker containing approximately 100 g of crushed ice and water. Stir until the PPA is fully hydrolyzed.

  • Transfer the aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Combine the fractions containing the pure product and remove the solvent to yield 4-methyldibenzofuran as a solid.

Expected Yield: 75-85%.

Alternative Synthetic Pathways: Benzofuran Synthesis

While the synthesis of dibenzofurans is a primary application, the ortho-hydroxyacetophenone core can also be used for the synthesis of other benzofuran derivatives if the cyclization is directed differently, for instance, by reacting the acetyl group first.[7][8][9]

Protocol 2: Synthesis of 2-Substituted Benzofurans via Halogenation and Cyclization

This pathway involves an initial α-halogenation of the acetyl group, followed by an intramolecular O-alkylation (a Williamson ether-type synthesis) to form the benzofuran ring.

Materials:

  • This compound

  • Sulfuryl chloride (SO₂Cl₂) or N-Bromosuccinimide (NBS)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Appropriate reagents for purification as described in Protocol 1.

Procedure: Step A: α-Halogenation

  • Dissolve 1.0 g of this compound in a suitable solvent like methanol or ethyl acetate.[10]

  • Slowly add one equivalent of the halogenating agent (e.g., sulfuryl chloride for chlorination) at room temperature.[10] Causality: α-Haloketones are valuable intermediates because the halogen acts as a good leaving group in subsequent nucleophilic substitution reactions.[10]

  • Stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure to obtain the crude α-haloketone, 1-(2-hydroxybiphenyl-3-yl)-2-haloethanone, which can often be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Dissolve the crude α-haloketone in a polar aprotic solvent such as acetone or DMF.

  • Add a slight excess (1.5-2.0 equivalents) of a base like potassium carbonate. Causality: The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide which then displaces the α-halogen intramolecularly to form the furan ring.

  • Heat the reaction mixture to reflux (for acetone) or ~80 °C (for DMF) and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the base and concentrate the filtrate.

  • Perform an aqueous work-up and purification by column chromatography as detailed in Protocol 1 to isolate the target 2-acylbenzofuran derivative.

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// Edges start_node -> step1 [color="#5F6368"]; step1 -> intermediate [color="#5F6368"]; intermediate -> step2 [color="#5F6368"]; step2 -> product_node [color="#5F6368"]; } केंद Caption: Two-step workflow for the synthesis of substituted benzofurans.

Summary and Outlook

This compound stands out as a highly valuable and strategic building block. Its pre-organized structure provides a direct and efficient entry into the dibenzofuran scaffold through a straightforward acid-catalyzed cyclization. Furthermore, its inherent reactivity as an ortho-hydroxyaryl ketone allows for its application in classical benzofuran syntheses. The protocols detailed herein are robust, scalable, and rely on well-understood chemical principles, making them accessible to a broad range of synthetic chemists. The resulting heterocyclic products serve as excellent starting points for further functionalization in drug discovery programs and the development of novel organic materials.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis of Benzofurans from Ketones and 1,4-Benzoquinones. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis of benzofurans via o-hydroxybenzyl ketones. (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (2009). NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Synthesis of dibenzofuran derivatives. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bi(OTf)3‐catalyzed Intermolecular Cyclization of Phenols with Allylic Alcohols. (2006). Wiley Online Library. Retrieved January 14, 2026, from [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. (2017). PubMed. Retrieved January 14, 2026, from [Link]

  • Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives 1–9. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Catalytic Intermolecular Cyclization of Phenols with Allylic Alcohols for Synthesis of Chroman Derivatives. (2006). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022). NIH National Library of Medicine. Retrieved January 14, 2026, from [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. (2018). PubMed. Retrieved January 14, 2026, from [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. (2023). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • Complexes with Furyl-Substituted 3-Hydroxychromone: Synthesis, Characterization and Fluorescence Studies. (2020). SciELO. Retrieved January 14, 2026, from [Link]

  • Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase. (2002). PubMed. Retrieved January 14, 2026, from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. Retrieved January 14, 2026, from [Link]

  • New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Discovery of novel acetanilide derivatives as potent and selective beta3-adrenergic receptor agonists. (2009). PubMed. Retrieved January 14, 2026, from [Link]

  • Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate. (2023). ChemRxiv. Retrieved January 14, 2026, from [Link]

  • 1-(4'-Hydroxy-1,1'-biphenyl-3-yl)ethanone. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Ethanone, 1-(3-hydroxyphenyl)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

  • Synthesis, crystal structure and spectroscopic studies of a new silver complex derived from [1-(3-pyridinyl) ethanone]. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Hydroxybiphenyl-3-YL)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for higher yield and purity.

The primary and most industrially relevant route to synthesizing hydroxyarylketones, such as this compound, is the Fries rearrangement of a corresponding phenolic ester.[1] This guide focuses on the two-step synthesis starting from 2-hydroxybiphenyl (also known as 2-phenylphenol).

Overall Synthesis Workflow

The synthesis proceeds in two key stages: the initial esterification of 2-hydroxybiphenyl to form the precursor, 2-phenylphenyl acetate, followed by the Lewis acid-catalyzed intramolecular rearrangement to yield the target ketone.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 2-Hydroxybiphenyl C 2-Phenylphenyl Acetate A->C Base (e.g., Pyridine) B Acetylating Agent (e.g., Acetyl Chloride) D 2-Phenylphenyl Acetate E Crude Product Mixture D->E Lewis Acid (e.g., AlCl3) Heat F This compound (Desired Ortho-Product) E->F Purification G 1-(4-Hydroxy-[1,1'-biphenyl]-x-yl)ethanone (Para-Isomer) E->G Separation

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most established method is a two-step process starting from 2-hydroxybiphenyl. The first step is an esterification reaction to form 2-phenylphenyl acetate. The second, crucial step is the Fries rearrangement of this ester, which involves the migration of the acyl group to the aromatic ring to form the desired hydroxyaryl ketone.[2][3]

Q2: What is the Fries Rearrangement and why is it used for this synthesis?

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxyaryl ketone using a Lewis acid catalyst (like AlCl₃, BF₃, or TiCl₄) or a strong Brønsted acid.[4] It is particularly valuable because the direct Friedel-Crafts acylation of phenols often leads to O-acylation (ester formation) rather than the desired C-acylation (ketone formation), as the hydroxyl group is highly nucleophilic.[1][5] The Fries rearrangement provides a reliable pathway to achieve C-acylation by rearranging the O-acylated product.

Q3: What are the critical parameters influencing the yield and purity of the final product?

The success of this synthesis hinges on controlling the conditions of the Fries rearrangement. The most critical parameters are:

  • Temperature: Temperature directly influences the regioselectivity (the ratio of ortho- to para-isomers).[1][6]

  • Solvent: Solvent polarity plays a significant role in determining the ortho/para product ratio.[1][7]

  • Lewis Acid Stoichiometry: An excess of the Lewis acid catalyst is typically required because it complexes with both the starting ester and the product ketone.[4][5]

  • Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. The presence of water can deactivate the catalyst and lead to side reactions, significantly reducing the yield.[2][8]

Q4: How can I selectively synthesize the ortho-isomer, this compound?

The formation of the desired ortho-product is favored by specific reaction conditions. This is a classic example of thermodynamic versus kinetic control.[1]

  • High Temperatures: Higher reaction temperatures (often above 100-140°C) favor the formation of the ortho-isomer.[1][6] This is because the ortho-product can form a more stable bidentate complex with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures.

  • Non-Polar Solvents: Using non-polar solvents such as toluene, hexane, or carbon disulfide promotes the formation of the ortho-product.[1][7] Conversely, polar solvents like nitrobenzene tend to favor the para-isomer.[3][7]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Part 1: Synthesis of 2-Phenylphenyl Acetate (Starting Ester)

Q: My esterification reaction of 2-hydroxybiphenyl is not going to completion. What could be the cause?

A: Incomplete conversion is typically due to one of the following:

  • Insufficient Acetylating Agent: Ensure you are using at least a slight molar excess (e.g., 1.1-1.2 equivalents) of the acetylating agent (acetyl chloride or acetic anhydride) to drive the reaction to completion.

  • Ineffective Acid Scavenger: When using acetyl chloride, hydrogen chloride (HCl) is produced as a byproduct. This acid must be neutralized by a base (like pyridine or triethylamine) to prevent it from protonating the starting phenol, which would deactivate it. Ensure the base is anhydrous and used in at least a stoichiometric amount relative to the HCl produced.

  • Low Reaction Temperature: While the reaction is often performed at 0°C initially to control its exothermicity, allowing it to warm to room temperature and stirring for several hours is usually necessary for full conversion.[8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Q: I am observing significant hydrolysis of my acetyl chloride. How can I prevent this?

A: Acetyl chloride reacts vigorously with water to form acetic acid and HCl. This side reaction consumes your reagent and introduces water, which can interfere with subsequent steps.

  • Use Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven- or flame-dried). Use anhydrous solvents and ensure your 2-hydroxybiphenyl starting material is dry.[8]

  • Controlled Addition: Add the acetyl chloride dropwise to the cooled solution of the phenol and base. This minimizes its contact time with any trace moisture before it can react with the more nucleophilic phenol.[8]

Part 2: The Fries Rearrangement Reaction

Q: My Fries rearrangement is giving a very low yield. What are the likely reasons?

A: Low yields in a Fries rearrangement are a common issue and can often be traced to catalyst deactivation or suboptimal conditions.

  • Presence of Moisture: This is the most common culprit. Aluminum chloride (AlCl₃) is highly hygroscopic. Any water in the solvent, on the glassware, or in the starting ester will hydrolyze the AlCl₃, rendering it inactive.[2]

  • Insufficient Catalyst: The Lewis acid complexes with the carbonyl oxygen of the ester to initiate the reaction. After rearrangement, it also complexes with the hydroxyl and carbonyl groups of the product ketone. Therefore, a stoichiometric excess of the Lewis acid (often 1.5 to 3 equivalents) is necessary.[5][9]

  • Reaction Temperature Too High or Too Low: While high temperatures favor the ortho product, excessively high temperatures (>170°C) can lead to charring, decomposition, and the formation of other side products, ultimately lowering the isolated yield.[9] Conversely, temperatures that are too low may result in incomplete conversion.

  • Steric Hindrance: If the aromatic ring is heavily substituted, this can sterically hinder the migration of the acyl group, leading to a drop in chemical yield.[1]

Q: I am getting a mixture of ortho- and para-isomers. How do I improve the selectivity for the desired ortho-product?

A: This is the central challenge of this synthesis. The ortho/para ratio is highly sensitive to the reaction conditions.[3] To favor the ortho product, this compound:

  • Increase Reaction Temperature: As a general rule, higher temperatures favor the ortho product.[1] You may need to screen temperatures in the range of 100°C to 165°C.[5][9]

  • Use a Non-Polar Solvent: Switching to a non-polar solvent like toluene or even running the reaction neat (solvent-free) can significantly increase the proportion of the ortho isomer.[1][7]

  • Consider the Lewis Acid: While AlCl₃ is common, other Lewis acids like TiCl₄ or SnCl₄ can sometimes offer different selectivity profiles.

Q: My reaction mixture turned dark/charred upon adding the Lewis acid. What happened?

A: This indicates decomposition. The most likely causes are:

  • Reaction temperature was too high locally. The addition of AlCl₃ can be very exothermic. If it is added too quickly or without adequate cooling and stirring, localized "hot spots" can form, leading to decomposition of the starting material or product. Add the Lewis acid portion-wise to a well-stirred, cooled solution.

  • Impurities in the starting material. Residual impurities can sometimes promote side reactions and decomposition under the harsh, acidic conditions of the reaction. Ensure your 2-phenylphenyl acetate is pure before proceeding.

Q: I am observing significant amounts of 2-hydroxybiphenyl in my crude product. Why?

A: The formation of 2-hydroxybiphenyl is a result of the cleavage of the ester's C-O bond, which is a known competitive pathway to the rearrangement.[10][11] This can be exacerbated by:

  • Excessive Water: Water can promote the hydrolysis of the ester back to the starting phenol, especially under acidic conditions.

  • Suboptimal Temperature: The balance between rearrangement and cleavage can be temperature-dependent. You may need to adjust the reaction temperature to find a sweet spot that favors rearrangement over cleavage.

Part 3: Product Isolation and Purification

Q: How do I effectively quench the reaction and work up the product?

A: The workup procedure is critical for safely decomposing the Lewis acid-product complex and separating the product.

  • Cooling: First, cool the reaction mixture to room temperature, then in an ice bath.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[5] This should be done in a well-ventilated fume hood as HCl gas will evolve. The acid helps to break up the aluminum complexes and keep the phenolic products protonated and less soluble in the aqueous layer.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Q: What is the best method to separate the ortho- and para-isomers?

A: Separating the isomers is often the most challenging part of the purification.

  • Column Chromatography: Silica gel column chromatography is the most reliable method for separating ortho- and para-isomers, which often have different polarities. A solvent system like hexane/ethyl acetate is a good starting point.

  • Recrystallization: If there is a significant difference in the solubility or crystal packing of the two isomers, fractional recrystallization can be effective. This requires careful solvent screening (e.g., ethanol, isopropanol, or mixed solvent systems).[5]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Phenylphenyl Acetate

This protocol is based on standard esterification procedures.[8][12]

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-hydroxybiphenyl (1 equivalent) and anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask to 0°C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. Monitor the reaction by TLC until the 2-hydroxybiphenyl spot is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing dilute HCl (1M). Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-phenylphenyl acetate, which can be used in the next step or purified further by chromatography if necessary.

Protocol 2: Fries Rearrangement to this compound

This protocol is a generalized procedure designed to favor the ortho-product, based on established principles of the Fries rearrangement.[1][5][9]

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermometer, add anhydrous aluminum chloride (AlCl₃, 1.5 equivalents).

  • Solvent Addition: Add a non-polar solvent like toluene under a nitrogen atmosphere.

  • Substrate Addition: Slowly add a solution of 2-phenylphenyl acetate (1 equivalent) in the same solvent to the AlCl₃ suspension. Caution: The initial complexation can be exothermic.

  • Heating: Once the addition is complete, slowly heat the reaction mixture to 120-130°C. Maintain this temperature and stir vigorously for 3-5 hours. Monitor the reaction progress by TLC.

  • Cooling & Quenching: Cool the reaction vessel to room temperature, and then in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring in a fume hood.

  • Extraction & Isolation: Follow the extraction and washing procedure described in the "Product Isolation and Purification" section (Q&A above). After concentrating the dried organic layer, you will obtain the crude product containing a mixture of ortho- and para-isomers.

  • Purification: Purify the crude mixture using silica gel column chromatography to isolate the desired this compound.

Data Summary

Influence of Reaction Conditions on Ortho/Para Selectivity

The following table summarizes the expected trends for optimizing the Fries rearrangement towards the desired ortho-isomer.

ParameterCondition Favoring Ortho-ProductCondition Favoring Para-ProductRationale & Citation
Temperature High (e.g., > 120°C)Low (e.g., < 80°C)The ortho-isomer forms a more stable bidentate complex with the Lewis acid, making it the thermodynamic product at higher temperatures.[1][6]
Solvent Non-polar (e.g., Toluene, CS₂) or Solvent-freePolar (e.g., Nitrobenzene)Polar solvents can solvate the reacting species, disfavoring the intramolecular complex needed for ortho migration and promoting the kinetically faster para attack.[1][3][7]
Lewis Acid Stoichiometry >1.5 equivalents<1.0 equivalent (low yield)Sufficient catalyst is needed to complex with both ester and product. Stoichiometry primarily affects yield, but can influence selectivity.[4][9]

Troubleshooting Flowchart: Fries Rearrangement

G Start Start: Fries Rearrangement CheckYield Is the overall yield low? Start->CheckYield CheckPurity Is the main issue poor ortho/para selectivity? CheckYield->CheckPurity No Water Suspect water contamination. - Dry all glassware and solvents. - Use fresh, high-purity AlCl3. CheckYield->Water Yes IncreaseTemp Increase reaction temperature. (e.g., from 100°C to 130°C) CheckPurity->IncreaseTemp Yes Success Problem Solved CheckPurity->Success No Catalyst Check AlCl3 stoichiometry. - Use at least 1.5 equivalents. - Consider increasing to 2-3 eq. Water->Catalyst TempTime Review Temp/Time. - Was temp too low (incomplete rxn)? - Was temp too high (decomposition)? Catalyst->TempTime Cleavage High amount of 2-hydroxybiphenyl? Indicates ester cleavage. - Re-optimize temperature. TempTime->Cleavage ChangeSolvent Switch to a non-polar solvent. (e.g., from Dichloroethane to Toluene) or run solvent-free. IncreaseTemp->ChangeSolvent ChangeSolvent->Success

Caption: Decision tree for troubleshooting the Fries rearrangement step.

References

  • Optimization of reaction conditions for Fries rearrangement. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Fries rearrangement. (2023). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Fries rearrangement. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

  • Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. (2026, January 7). Oreate AI Blog. Retrieved January 14, 2026, from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved January 14, 2026, from [Link]

  • Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Synthesis method of drug intermediate phenyl acetate. (2015). Google Patents.

Sources

Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation of Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation of biphenyls. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial C-C bond-forming reaction. Here, we address common issues leading to low yields and provide field-proven insights and protocols to enhance the success of your experiments. Biphenyl and its derivatives are vital precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Friedel-Crafts acylation is a primary method for their functionalization.[2][4]

Troubleshooting Guide: Diagnosis and Solutions for Low Yield

This section directly addresses the most common challenges encountered during the Friedel-Crafts acylation of biphenyls and offers systematic solutions.

Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes and how can I fix this?

Low or no yield in a Friedel-Crafts acylation of biphenyl is a frequent issue stemming from several critical factors. A systematic diagnosis is key to resolving the problem.

Possible Cause 1: Inactive or Insufficient Catalyst

The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is the heart of the reaction, generating the highly electrophilic acylium ion.[5][6][7] Its effectiveness can be easily compromised.

  • Expertise & Experience: AlCl₃ is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide and HCl, rendering it inactive.[8][9] Furthermore, the ketone product of the acylation forms a stable complex with the Lewis acid.[8][10] This complexation sequesters the catalyst, meaning that a stoichiometric amount (or even an excess) is required for the reaction to proceed to completion.[8][9][10][11]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[8][12] Use anhydrous solvents.[8]

    • Fresh Catalyst: Use a freshly opened bottle of anhydrous AlCl₃ or a freshly purified batch. Handle it quickly in a dry environment.[11]

    • Optimize Catalyst Stoichiometry: A 1:1 molar ratio of AlCl₃ to the limiting reagent is the minimum. Often, using an excess (1.1 to 2.0 equivalents) is necessary to drive the reaction to completion.[11]

Possible Cause 2: Deactivated Biphenyl Substrate

The Friedel-Crafts acylation is an electrophilic aromatic substitution.[9] The success of this reaction is highly dependent on the electronic properties of the aromatic ring.

  • Expertise & Experience: If the biphenyl ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), it becomes deactivated towards electrophilic attack by the acylium ion.[8][9] This deactivation can significantly slow down or completely inhibit the reaction.[9][13]

  • Troubleshooting Steps:

    • Substrate Assessment: Evaluate the substituents on your biphenyl starting material. If they are strongly deactivating, Friedel-Crafts acylation may not be the most suitable method.

    • Alternative Synthetic Routes: Consider introducing the acyl group before adding deactivating substituents. Alternatively, explore other coupling reactions for synthesizing the desired ketone.

Possible Cause 3: Sub-optimal Reaction Conditions

Temperature and solvent choice play a pivotal role in the outcome of the reaction.

  • Expertise & Experience: Some acylations proceed smoothly at room temperature, while others may require heating to overcome the activation energy.[9] However, excessively high temperatures can promote side reactions and decomposition.[9] The solvent must be inert and capable of dissolving the reactants and the intermediate complex.[11] Non-polar solvents like dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used.[11] The polarity of the solvent can influence both the reaction rate and regioselectivity.[11][14]

  • Troubleshooting Steps:

    • Temperature Optimization: If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction closely for the formation of byproducts.

    • Solvent Selection: Ensure you are using an appropriate inert solvent. Dichloromethane, 1,2-dichloroethane, or carbon disulfide are common choices.[11] Avoid solvents that can compete in the acylation reaction.[11]

Below is a logical workflow for troubleshooting low-yield issues:

G start Low or No Product Yield catalyst Check Catalyst Activity & Stoichiometry start->catalyst conditions Evaluate Reaction Conditions catalyst->conditions Catalyst OK product Successful Product Formation catalyst->product Use fresh, anhydrous catalyst in excess substrate Assess Substrate Reactivity conditions->substrate Conditions OK conditions->product Optimize temperature and solvent workup Review Work-up Procedure substrate->workup Substrate OK substrate->product Modify synthetic route for activated substrates workup->product Work-up OK workup->product Ensure complete quenching and extraction

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing the formation of multiple products. How can I improve the regioselectivity?

The formation of multiple products often relates to the regioselectivity of the acylation on the biphenyl ring.

  • Expertise & Experience: The phenyl group is an ortho-, para-directing activator.[11] In the case of biphenyl, acylation predominantly occurs at the para-position (C4) of one of the rings due to steric hindrance at the ortho-positions (C2 and C6).[11][15] However, small amounts of the ortho-isomer can still form.[11] Di-acylation at the 4 and 4' positions can also occur, especially with a higher molar ratio of the acylating agent and Lewis acid.[11] The introduction of the first acyl group is deactivating, which makes the second acylation more challenging.[9][11]

  • Troubleshooting Steps:

    • Control Stoichiometry: To favor mono-acylation, use a molar ratio of biphenyl to the acylating agent that is greater than or equal to 1:1.

    • Steric Hindrance: The choice of acylating agent can influence the ortho/para ratio. Bulkier acylating agents will further disfavor ortho-substitution.

    • Solvent Effects: The choice of solvent can sometimes influence the ortho/para product ratio.[14] For instance, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[14] Similar effects can be observed with biphenyl.

    • Purification: If minor isomers are unavoidable, focus on optimizing the purification method (e.g., recrystallization or column chromatography) to isolate the desired product.[8]

Question 3: My biphenyl starting material has an -OH or -NH₂ group, and the reaction is not working. Why?
  • Expertise & Experience: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups are generally not suitable substrates for Friedel-Crafts acylation under standard conditions.[8] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst.[8] This forms a complex that deactivates the catalyst and also strongly deactivates the aromatic ring towards electrophilic substitution.[8][16][17]

  • Troubleshooting Steps:

    • Protecting Groups: Protect the -OH or -NH₂ group before performing the Friedel-Crafts acylation. For example, an alcohol can be converted to an ether, and an amine can be acylated to form an amide. The protecting group can be removed after the reaction.

    • Alternative Catalysts: While traditional Lewis acids are problematic, some modern, milder catalysts may be more compatible with these functional groups. Research into alternative catalytic systems, such as certain solid acid catalysts, may provide a solution.[18][19][20]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Friedel-Crafts acylation of biphenyl?

The choice of solvent is critical. Inert, non-polar solvents are generally preferred. Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are widely used because they are good at dissolving the reactants and the intermediate complexes.[11] Carbon disulfide (CS₂) is another option.[11] Nitrobenzene has also been used, but it can sometimes participate in the reaction.[11]

SolventTypical Temperature (°C)Relative Performance
1,2-dichloroethane84High Yield
Carbon disulfide46Moderate Yield
Nitrobenzene23Low to No Yield
Note: Data is illustrative and based on trends observed for substituted biphenyls.[11]

Q2: Are there greener or reusable alternatives to AlCl₃?

Yes, research into heterogeneous solid acid catalysts is an active area. These offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.[19][20] Examples include:

  • Zeolites: These microporous aluminosilicates can act as shape-selective solid acid catalysts.[18]

  • Supported Lewis Acids: Metal halides supported on materials like MCM-41 have shown high activity.[18]

  • Metal Oxides: Zinc oxide (ZnO) has been explored as a low-cost, eco-friendly catalyst.[20]

Q3: How do I properly work up a Friedel-Crafts acylation reaction?

A proper work-up is crucial for isolating the product and removing the catalyst.

  • Expertise & Experience: The reaction mixture contains a complex of the ketone product and AlCl₃. This complex must be hydrolyzed to liberate the product.[21] This is typically done by carefully quenching the reaction mixture with ice and acid (e.g., concentrated HCl).[22]

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification reaction_mixture Reaction Mixture (Ketone-AlCl₃ Complex) quench Quench with Ice/HCl reaction_mixture->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Anhydrous MgSO₄/Na₂SO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography or Recrystallization evaporate->purify product Pure Product purify->product

Caption: General experimental workflow for Friedel-Crafts acylation.

Standard Work-up Protocol:
  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.[22] This is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like dichloromethane.[22]

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.[22]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[8][22]

  • Purification: The crude product can then be purified by recrystallization or column chromatography.[8]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Biphenyl

This protocol is a general guideline and may require optimization for specific substrates and acylating agents.

  • Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, all under a nitrogen or argon atmosphere.[5][8]

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.[8]

  • Cooling: Cool the suspension to 0°C using an ice bath.[8]

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, to the stirred suspension via the addition funnel.[8] Maintain the temperature between 0-5°C.

  • Biphenyl Addition: After the addition of the acylating agent is complete, add a solution of biphenyl (1.0 equivalent) in anhydrous dichloromethane dropwise.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for the required time (monitor by TLC). Gentle refluxing may be necessary.[5]

  • Work-up and Purification: Follow the standard work-up protocol described in the FAQ section. Purify the crude product by recrystallization or column chromatography.[8]

References

  • BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
  • BenchChem. (n.d.). Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.
  • BenchChem. (2025). Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl.
  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides.
  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Filo. (2024). Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction....
  • LibreTexts. (2024). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • PubMed Central. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • ACS Publications. (n.d.). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation.
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.
  • University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
  • ResearchGate. (n.d.). Friedel–Crafts acylation mechanism.
  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material.
  • YouTube. (2011). Experiment 14: Friedel-Crafts Acylation.
  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
  • Yadav, M., & Sharma, U. (n.d.). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Chegg. (2021). Solved 2. In the Friedel-Crafts alkylation of the biphenyl....

Sources

Technical Support Center: Purification of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(2-Hydroxybiphenyl-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide troubleshooting guides and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical experience.

Introduction: The Fries Rearrangement and Its Aftermath

This compound is a hydroxyarylketone commonly synthesized via the Fries rearrangement of a phenolic ester.[1][2] This reaction, while powerful, is notorious for producing a mixture of ortho and para isomers, as well as unreacted starting material and various side-products. The reaction conditions, such as temperature and solvent polarity, significantly influence the ratio of these products.[1][2] Low temperatures tend to favor the para-substituted product, while higher temperatures favor the ortho product.[1][2] The inherent difficulty in separating these closely related compounds presents the primary purification challenge.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product is an oily mixture, not a solid. How do I proceed with purification?

Answer: An oily crude product often indicates the presence of significant impurities, residual solvent, or a low-melting eutectic mixture of isomers. Before attempting crystallization or chromatography, it's crucial to address these possibilities.

Troubleshooting Steps:

  • Solvent Removal: Ensure all reaction solvents (e.g., nitrobenzene, dichloromethane) have been thoroughly removed under reduced pressure.[3] Co-evaporation with a solvent in which your compound is soluble but the impurity is less so (like toluene or heptane) can sometimes help.

  • Aqueous Work-up: Perform an aqueous wash to remove any remaining acid catalyst (e.g., AlCl₃) and water-soluble byproducts.[2] A typical procedure involves dissolving the crude oil in a water-immiscible organic solvent like ethyl acetate, washing with a dilute acid (e.g., 1M HCl), followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

  • Impurity Analysis: If the product remains oily, it is advisable to analyze a small sample by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the complexity of the mixture. This will inform the choice of the primary purification technique.

FAQ 2: I'm struggling to separate the ortho and para isomers by column chromatography. What can I do?

Answer: The structural similarity of ortho and para isomers of this compound makes their separation by standard column chromatography challenging due to similar polarities. Success hinges on optimizing the chromatographic conditions.

Troubleshooting Protocol: Optimizing Isomer Separation

ParameterRecommendation & Rationale
Stationary Phase Standard Silica Gel (60 Å, 230-400 mesh): This is the starting point. Biphenyl-bonded silica: For particularly difficult separations, a biphenyl phase can offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[4]
Mobile Phase Start with a non-polar/polar gradient: A common starting point is a gradient of ethyl acetate in hexanes or heptane. Fine-tune the polarity: Small, incremental changes in the mobile phase composition can significantly impact resolution. Isocratic elution with a low percentage of a polar solvent often provides the best separation for closely eluting compounds. Consider alternative solvents: Dichloromethane, diethyl ether, or toluene can alter the selectivity of the separation.
Loading Technique Dry Loading: Adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the column can lead to sharper bands and better separation compared to wet loading in the mobile phase.
Column Dimensions Use a long, narrow column: This increases the number of theoretical plates and improves resolution. A length-to-diameter ratio of at least 20:1 is recommended.
Workflow for Isomer Separation by Column Chromatography

G cluster_0 Preparation cluster_1 Column Packing & Loading cluster_2 Elution & Collection A Dissolve Crude in Minimal DCM B Add Silica Gel (1-2x weight of crude) A->B C Evaporate to Free-Flowing Powder B->C F Carefully Add Dry-Loaded Sample C->F D Pack Column with Hexane Slurry E Add Sand Layer D->E E->F G Add another Sand Layer F->G H Start with 100% Hexane G->H I Gradually Increase Ethyl Acetate % H->I J Monitor Fractions by TLC I->J K Combine Pure Fractions J->K

Caption: Dry-loading workflow for column chromatography.

FAQ 3: My compound seems to be degrading on the silica gel column. How can I prevent this?

Answer: The phenolic hydroxyl group in this compound can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.

Mitigation Strategies:

  • Neutralized Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This can be done by adding ~1% triethylamine to the mobile phase during column packing and elution.

  • Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase. Alumina is generally less acidic than silica and can be a good alternative for acid-sensitive compounds.

  • Alternative Purification: If degradation persists, recrystallization may be a more suitable purification method.

FAQ 4: I'm trying to recrystallize my product, but it's either not dissolving or crashing out too quickly. How do I choose the right solvent?

Answer: The key to successful recrystallization is selecting a solvent in which your desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]

Solvent Selection Protocol:

  • Solubility Testing: Place a small amount of your crude product (10-20 mg) in a test tube.

  • Add Solvent: Add a few drops of a test solvent at room temperature. If the solid dissolves immediately, the solvent is too good and should be discarded.

  • Heating: If the solid is insoluble at room temperature, gently heat the mixture. If the solid dissolves, this is a potentially good solvent.

  • Cooling: Allow the solution to cool to room temperature, and then in an ice bath. If crystals form, you have found a suitable solvent.[5]

Recommended Solvents to Screen for this compound:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in ethanol and insoluble in water. A hot solution in ethanol can be diluted with hot water until cloudy, then allowed to cool.
Toluene or Xylenes These aromatic solvents can provide good solubility at high temperatures for aromatic compounds.
Heptane/Ethyl Acetate A mixture of a non-polar solvent (heptane) and a moderately polar solvent (ethyl acetate) allows for fine-tuning of solubility.
Logical Flow for Purification Method Selection

G Start Crude Product Is_Solid Is it a solid? Start->Is_Solid Is_High_Purity High Purity by TLC/NMR? Is_Solid->Is_High_Purity Yes Workup Aqueous Workup Is_Solid->Workup No (Oily) Chromatography Column Chromatography Is_High_Purity->Chromatography No Recrystallization Recrystallization Is_High_Purity->Recrystallization Yes End Pure Product Chromatography->End Recrystallization->End Workup->Chromatography

Caption: Decision tree for purification method selection.

FAQ 5: I've purified my compound, but the melting point is broad. What does this indicate?

Answer: A broad melting point range is a classic indicator of an impure solid. Even small amounts of impurities can disrupt the crystal lattice and cause the substance to melt over a range of temperatures.

Troubleshooting Steps:

  • Re-purify: If the melting point is broad, a second purification step is necessary. If you initially used chromatography, try recrystallization, and vice versa.

  • Check for Polymorphism: In some cases, a compound can exist in different crystalline forms (polymorphs), each with a distinct melting point. A mixture of polymorphs can also result in a broad melting point. Annealing the sample (heating it to just below the melting point and holding it there before re-cooling) can sometimes convert it to a single, more stable polymorph.

  • Ensure the Sample is Dry: Residual solvent can also depress and broaden the melting point. Ensure your sample is thoroughly dried under vacuum before analysis.

By systematically addressing these common challenges with a combination of analytical diligence and methodical purification techniques, researchers can successfully obtain high-purity this compound for their downstream applications.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Fries rearrangement. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry, 34(5), 1245–1254. Retrieved from [Link]

  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Bagno, A., D'Amico, A., & Scorrano, G. (2000). Fries Rearrangement of Aryl Formates Promoted by BCl3. Mechanistic Evidence from 11B NMR Spectra and DFT Calculations. Zeitschrift für Naturforschung B, 55(5), 386–392. Retrieved from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Priyanka, P., Jayanna, B. K., Vinaya, Prasad, H. J. S., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1121–1124. Retrieved from [Link]

  • Priyanka, P., Jayanna, B. K., Vinaya, Prasad, H. J. S., Divakara, T. R., Yathirajan, H. S., & Parkin, S. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. ResearchGate. Retrieved from [Link]

  • Suske, W. A., Schmid, A., Kohler, H. P., & van der Meer, J. R. (1997). Purification and characterization of 2-hydroxybiphenyl 3-monooxygenase, a novel NADH-dependent, FAD-containing aromatic hydroxylase from Pseudomonas azelaica HBP1. The Journal of Biological Chemistry, 272(39), 24257–24265. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethanone, 1-(2,3,4-trihydroxyphenyl)-. Retrieved from [Link]

  • Google Patents. (n.d.). EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.

Sources

Improving the stability of 1-(2-Hydroxybiphenyl-3-YL)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions Document ID: TSC-2026-01-HBPE-STAB Version: 1.0

Introduction

Welcome to the technical support guide for 1-(2-Hydroxybiphenyl-3-YL)ethanone. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to its phenolic hydroxyl and ketone functionalities, this compound can exhibit instability in solution, leading to degradation that can compromise experimental results. This guide provides a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you identify the root causes of instability and implement effective stabilization strategies.

Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?

This discoloration is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the biphenyl structure is susceptible to oxidation. This process often involves the formation of a phenoxy radical, which can then be converted into highly colored quinone-type structures or undergo polymerization. This reaction is often accelerated by factors such as elevated pH, exposure to oxygen, light, and the presence of trace metal ions.

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is primarily influenced by a combination of chemical and environmental factors:

  • pH: The acidity of the solution is critical. In neutral to alkaline conditions (pH > 7), the phenolic hydroxyl group deprotonates to form a phenoxide anion. This anion is significantly more electron-rich and thus much more susceptible to oxidation than the protonated phenol.[1][2][3][4]

  • Oxygen: Dissolved molecular oxygen is a key reactant in the oxidative degradation pathway.

  • Light: UV and even visible light can provide the energy to initiate radical reactions, leading to photodegradation.[5]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including degradation.[6][7]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways, while certain solvents may contain impurities (like peroxides in aged ethers) that can initiate degradation.

  • Trace Metal Ions: Metal ions such as copper (Cu²⁺) and iron (Fe³⁺) are potent catalysts for the oxidation of phenolic compounds.[8]

Q3: How can I quickly assess the stability of my compound under my experimental conditions?

A forced degradation study is the most effective way to quickly understand your molecule's vulnerabilities.[5][6][9] By exposing your compound in solution to exaggerated stress conditions (e.g., high heat, strong acid/base, oxidizing agent, intense light), you can rapidly identify the most likely degradation pathways and determine which factors need to be controlled most carefully. This allows you to proactively design stabilization strategies rather than reacting to failed experiments.

Troubleshooting Guides & Protocols
Problem: Rapid Degradation and Discoloration in Aqueous Buffers

Q: I'm dissolving this compound in a neutral (pH 7.4) phosphate buffer for a biological assay, but the solution turns color within an hour and I'm seeing new peaks in my LC-MS analysis. How do I prevent this?

A: Causal Analysis & Solution Strategy

At pH 7.4, a significant portion of the phenolic hydroxyl groups will be deprotonated, making the molecule highly vulnerable to oxidation, which is likely catalyzed by dissolved oxygen and any trace metals in your buffer. The appearance of new peaks confirms the formation of degradation products.

Your strategy should be multi-faceted, focusing on controlling pH, removing oxygen, and sequestering catalytic metals.

Expert Recommendation: Prepare your stock solutions in a non-aqueous solvent and use a carefully formulated, stabilized aqueous buffer for your final dilutions.

cluster_problem Problem Identification cluster_causes Primary Causes cluster_solutions Solution Workflow Problem Discoloration & Degradation in pH 7.4 Buffer pH High pH (Phenoxide Formation) Problem->pH is caused by O2 Dissolved Oxygen Problem->O2 is caused by Metals Trace Metal Ions Problem->Metals is caused by Stock Prepare Concentrated Stock in Anhydrous DMSO or EtOH Dilute Dilute Stock into Buffer Just Before Use Stock->Dilute Buffer Prepare Stabilized Assay Buffer Buffer->Dilute Verify Verify Stability by HPLC Dilute->Verify

Caption: Logic diagram for troubleshooting solution instability.

Protocol 1: Preparation of a Stabilized Solution

This protocol details how to prepare a solution of this compound that is resistant to oxidative degradation.

1. Materials:

  • This compound
  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)
  • Deionized water (Milli-Q or equivalent), high purity
  • Citric acid or a citrate buffer system
  • Ethylenediaminetetraacetic acid (EDTA)
  • Nitrogen or Argon gas source
  • Amber glass vials

2. Step-by-Step Procedure:

Problem: Inconsistent Purity and Potency Measurements

Q: My stock solution of this compound shows decreasing purity over a few days, even when stored in the refrigerator. How can I reliably quantify its stability and identify the degradants?

A: Causal Analysis & Solution Strategy

This indicates that your current storage conditions are insufficient to prevent degradation. To solve this, you must first understand what is causing the degradation (heat, light, oxygen, etc.) and then develop a quantitative, stability-indicating analytical method to confirm that your new storage protocol is effective.

Expert Recommendation: Implement a systematic forced degradation study coupled with an HPLC-UV stability-indicating method. This is a standard pharmaceutical industry practice for characterizing drug stability.[5][9][10]

cluster_workflow Forced Degradation Workflow Prep Prepare Compound in Acetonitrile:Water (1:1) Stress Expose Aliquots to Stress Conditions Prep->Stress Acid Acidic (0.1 M HCl, 60°C) Stress->Acid Base Basic (0.1 M NaOH, 60°C) Stress->Base Ox Oxidative (3% H2O2, RT) Stress->Ox Heat Thermal (80°C in dark) Stress->Heat Light Photolytic (ICH Light Box) Stress->Light Analyze Analyze All Samples by HPLC-UV Acid->Analyze Base->Analyze Ox->Analyze Heat->Analyze Light->Analyze Data Compare Chromatograms: - Identify Degradants - Determine Primary Stressor Analyze->Data

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Forced Degradation Study and HPLC-UV Analysis

This protocol provides a framework to identify the key factors causing degradation. The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are observable.[10]

1. Materials & Instrumentation:

  • HPLC system with a UV detector and a C18 reverse-phase column.
  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
  • Oven, Photostability chamber (or light source).
  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.

2. Step-by-Step Procedure:

Summary of Stabilization Strategies

Based on the chemical nature of this compound and established principles for stabilizing phenolic compounds, the following table summarizes recommended actions.

Parameter Problem Recommended Action Concentration/Condition Mechanism of Action
pH Deprotonation of phenol leads to rapid oxidation.Maintain a slightly acidic pH.pH 5.0 - 6.5Keeps the hydroxyl group protonated, reducing its susceptibility to oxidation.[1][11]
Oxygen Direct reactant in oxidative degradation.Prepare and store solutions under an inert atmosphere.N₂ or Ar gasDisplaces oxygen from the solution and vial headspace, preventing oxidative reactions.
Metal Ions Catalyze the formation of reactive oxygen species.Add a chelating agent.0.1 - 1 mM EDTASequesters metal ions like Fe³⁺ and Cu²⁺, preventing them from participating in redox cycling.[12]
Light Provides energy to initiate radical reactions.Store solutions in amber vials or protect from light.N/ABlocks UV and high-energy visible light, preventing photodegradation.[7]
Temperature Increases the rate of all degradation reactions.Store solutions at reduced temperatures.2-8°C (short-term) or ≤ -20°C (long-term)Slows the kinetics of chemical degradation pathways.
Radicals Propagate chain reactions during oxidation.Add an antioxidant/radical scavenger.0.01 - 0.1% (w/v) Ascorbic Acid or BHTDonates a hydrogen atom to quench phenoxy or other radicals, terminating the degradation chain reaction.[13][14]
References
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2108. [Link]

  • ACS Publications. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]

  • Kohler, H. P., & Schmid, A. (1994). Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1. PubMed. [Link]

  • Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. [Link]

  • SGS. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 2-hydroxybiphenyl – Knowledge and References. Retrieved from [Link]

  • Wang, P., et al. (2014). Detoxifying polyhalogenated catechols through a copper-chelating agent by forming stable and redox-inactive hydrogen-bonded complexes with an unusual perpendicular structure. PubMed. [Link]

  • Tölgyessy, P., et al. (2014). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate. [Link]

  • ResearchGate. (n.d.). The Degradation Pathway of Biphenyl. Retrieved from [Link]

  • Wang, P., et al. (2014). Detoxifying Polyhalogenated Catechols through a Copper-Chelating Agent by Forming Stable and Redox-Inactive Hydrogen-Bonded Complexes with an Unusual Perpendicular Structure. ResearchGate. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Collum, D. B., et al. (2008). Stabilization of ketone and aldehyde enols by formation of hydrogen bonds to phosphazene enolates and their aldol products. PubMed. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2017). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. [Link]

  • FAO. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Retrieved from [https://www.fao.org/fileadmin/templates/agph/docs/j mpr/1999/99_056.pdf]([Link] mpr/1999/99_056.pdf)

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • PubMed Central. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. [Link]

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Troubleshooting guide for the synthesis of biphenyl ketone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of biphenyl ketone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, we address common challenges encountered during experimental work, providing in-depth, field-proven insights in a direct question-and-answer format.

I. Friedel-Crafts Acylation: The Classical Approach and Its Challenges

Friedel-Crafts acylation is a foundational method for forming carbon-carbon bonds to an aromatic ring, making it a common choice for the synthesis of biphenyl ketones.[1][2][3] However, this reaction is not without its limitations, which can include catalyst deactivation, low regioselectivity, and harsh reaction conditions.[4]

Q1: My Friedel-Crafts acylation of biphenyl is giving low to no yield. What are the likely causes and solutions?

A1: Low or no yield in a Friedel-Crafts acylation is a frequent issue, often stemming from a few key factors:

  • Inactive Catalyst: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is highly hygroscopic.[5] Exposure to moisture will deactivate it.

    • Solution: Always use freshly opened, anhydrous aluminum chloride and handle it in a dry environment, such as a glove box or under an inert atmosphere.[5]

  • Insufficient Catalyst: The ketone product of the reaction is a moderate Lewis base and will form a complex with the AlCl₃ catalyst.[3] This complexation is often irreversible under the reaction conditions, effectively consuming the catalyst.

    • Solution: A stoichiometric amount of AlCl₃ is required.[3][5] It is common practice to use a slight to moderate excess (e.g., 1.1 to 2.0 equivalents) to ensure the reaction proceeds to completion.[5]

  • Deactivated Biphenyl Substrate: The presence of electron-withdrawing groups on your biphenyl starting material can render the aromatic ring too electron-poor to undergo electrophilic substitution.[5]

    • Solution: Friedel-Crafts acylation is generally not suitable for deactivated aromatic rings. If your substrate falls into this category, consider an alternative synthetic strategy, such as a cross-coupling reaction.[5]

Q2: I am observing the formation of multiple isomers in my Friedel-Crafts acylation. How can I improve the regioselectivity?

A2: The formation of multiple isomers is a common challenge due to the directing effects of substituents on the biphenyl ring. The incoming acyl group can be directed to various positions, leading to a mixture of products that can be difficult to separate.

  • Controlling Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over another by increasing the kinetic control of the reaction.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies of the different reaction pathways.[5] Experimenting with different inert solvents, such as dichloromethane, 1,2-dichloroethane, or carbon disulfide, may improve selectivity.[5]

  • Alternative Catalysts: While AlCl₃ is the most common catalyst, other Lewis acids like FeCl₃ or milder catalysts such as 4-dimethylaminopyridine (DMAP) in conjunction with AlCl₃ have been reported to improve purity and yield for certain substrates.[5]

Experimental Protocol: General Procedure for Friedel-Crafts Acylation of Biphenyl
  • To a stirred suspension of anhydrous aluminum chloride (1.1-2.0 eq.) in an inert solvent (e.g., dichloromethane) at 0 °C under an inert atmosphere, add the acyl chloride (1.0 eq.) dropwise.

  • After stirring for 15-30 minutes, add a solution of the biphenyl derivative (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

II. Suzuki-Miyaura Cross-Coupling: A Modern and Versatile Approach

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, including biphenyl ketones.[6][7][8] It offers several advantages over classical methods, such as milder reaction conditions, tolerance of a wide range of functional groups, and the use of generally less toxic boron reagents.[6][9] However, successful Suzuki coupling requires careful optimization of several parameters.

Q3: My Suzuki coupling reaction is sluggish or has a low yield. What are the critical parameters to troubleshoot?

A3: A low-yielding Suzuki reaction can be frustrating, but a systematic approach to troubleshooting the key reaction components can often lead to success.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[10] Inadequate degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation.[10]

    • Solution: Ensure all solvents are thoroughly degassed, and the reaction is maintained under a positive pressure of an inert gas throughout the experiment.[10]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are prone to degradation, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[10][11]

      • Solution: Use fresh, high-purity boronic acid.[12] Storing boronic acids in a desiccator can help maintain their integrity. Using more stable boronic esters, such as pinacol esters, can also mitigate this issue.[10]

    • Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl.[13] Aryl chlorides are generally less reactive and may require more specialized catalytic systems.[13]

  • Catalyst and Ligand System: The choice of palladium source and ligand is crucial for an efficient reaction.

    • Solution: For less reactive aryl halides (e.g., chlorides), bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition step.[13][14] Screening different catalyst/ligand combinations is often required to find the optimal system for a particular substrate pair.[12]

  • Base and Solvent: The choice of base and solvent system is interconnected and plays a critical role in the transmetalation step.[15][16]

    • Solution: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[17] The base should be finely powdered and dry to ensure reproducibility.[10] Solvents like toluene, THF, dioxane, and DMF are frequently used, often with the addition of water to facilitate the dissolution of the inorganic base.[16][17]

Q4: I am observing significant amounts of homocoupling and dehalogenation byproducts. How can I minimize these side reactions?

A4: The formation of byproducts such as homocoupled boronic acid and dehalogenated starting material can significantly reduce the yield of the desired biphenyl ketone.

  • Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can reoxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[11]

    • Solution: Rigorous exclusion of oxygen through proper degassing and maintaining a robust inert atmosphere is critical.[10][11] Adding the aryl halide in a slight excess can also sometimes suppress homocoupling.[12]

  • Dehalogenation: This side reaction reduces the aryl halide to the corresponding arene. It can occur if a hydride source is present in the reaction mixture.

    • Solution: Ensure solvents are anhydrous and of high purity. Certain bases or additives can sometimes act as hydride sources, so careful selection is important.

Q5: How can I effectively remove the palladium catalyst from my final product?

A5: Residual palladium in the final product is a common issue, particularly in the pharmaceutical industry where strict limits on heavy metal contamination exist.

  • Filtration through Celite: A simple and often effective method is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[18][19] This can remove insoluble palladium species.[18]

  • Column Chromatography: Standard silica gel column chromatography is a common method for purifying the product and removing palladium residues.[18]

  • Metal Scavengers: For very low levels of palladium contamination, solid-supported metal scavengers can be employed.[20] These are functionalized polymers or silica that selectively bind to the metal, which can then be removed by filtration.[20]

  • Aqueous Workup: In some cases, washing the organic layer with an aqueous solution of a chelating agent, such as lactic acid, can help extract palladium salts.[21]

Data Presentation: Optimizing Suzuki Coupling Conditions

The following table provides a starting point for optimizing your Suzuki coupling reaction conditions. The optimal conditions will be substrate-dependent and may require further screening.

ParameterRecommended ConditionsNotes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Catalyst loading is typically 1-5 mol%.
Ligand PPh₃, SPhos, XPhosFor challenging substrates, bulky, electron-rich ligands are often required.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Typically 2-3 equivalents are used.
Solvent Toluene, Dioxane, THF, DMF (often with water)The addition of water can improve the solubility of the base.[16][17]
Temperature 80-120 °CHigher temperatures may be required for less reactive substrates.[22]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (2-3 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Key Processes
Troubleshooting Workflow for Low-Yield Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_reagents Are the reagents (boronic acid, aryl halide) of high purity and stability? check_atmosphere->check_reagents Yes optimize Systematically screen reaction parameters check_atmosphere->optimize No check_catalyst Is the catalyst/ligand system appropriate for the substrates? check_reagents->check_catalyst Yes check_reagents->optimize No check_conditions Are the base, solvent, and temperature optimized? check_catalyst->check_conditions Yes check_catalyst->optimize No check_conditions->optimize No

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X Transmetal Transmetalation (R'-B(OR)2) PdII_R R-Pd(II)-R' RedElim Reductive Elimination Product R-R' Pd0_c Pd(0)L_n PdII_c R-Pd(II)-X Pd0_c->PdII_c Oxidative Addition PdII_R_c R-Pd(II)-R' PdII_c->PdII_R_c Transmetalation PdII_R_c->Pd0_c Reductive Elimination R_R R-R' PdII_R_c->R_R R_X R-X R_X->PdII_c R_B R'-B(OR)2 R_B->PdII_c

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. General Purification and Characterization

Q6: I am having difficulty purifying my biphenyl ketone derivative. What are some effective strategies?

A6: Biphenyl ketones can sometimes be challenging to purify due to their physical properties.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high-purity material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard purification technique. A careful selection of the eluent system is key to achieving good separation from impurities.

  • Bisulfite Extraction for Ketones: For some ketones, particularly methyl ketones or sterically unhindered cyclic ketones, a bisulfite extraction can be used to separate them from other organic components.[23] The ketone forms a charged bisulfite adduct that is soluble in the aqueous phase.[23] The ketone can then be regenerated by basifying the aqueous layer.[23]

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? [Online forum post]. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? [Online forum post]. Retrieved from [Link]

  • Molander, G. A., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. Retrieved from [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? [Online forum post]. Retrieved from [Link]

  • ACS Publications. (2022, March 17). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters. Retrieved from [Link]

  • Wordpress. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • Singh, S. L., et al. (2024, September 3).
  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubMed. (2021, March 18). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • National Institutes of Health. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • ResearchGate. (2025, August 3). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl, acrylate, and prochiral ketone derivatives. Retrieved from [Link]

  • PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • ResearchGate. (2021, July 8). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492355B - Method for producing diphenyl ketone.
  • ResearchGate. (n.d.). Friedel–Crafts acylation mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022038098A1 - Process for the preparation of phenyl ketones.
  • Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
  • National Institutes of Health. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

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Technical Support Center: Optimizing 1-(2-Hydroxybiphenyl-3-YL)ethanone Synthesis via Bayesian Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone, a key intermediate in pharmaceutical development. This document is designed for researchers, chemists, and drug development professionals who are leveraging the power of Bayesian optimization (BO) to enhance reaction yield and efficiency. Traditional optimization methods often require a vast number of experiments, consuming significant time and resources.[1][2] Bayesian optimization offers a more intelligent, data-driven approach, allowing for rapid convergence on optimal reaction conditions with fewer experimental iterations.[3][4]

This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental and modeling challenges, and standardized protocols to ensure a smooth and successful optimization campaign.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the application of Bayesian optimization to the synthesis of this compound.

Q1: What is Bayesian optimization and why is it suitable for this chemical synthesis?

Bayesian optimization (BO) is a sequential, model-based machine learning strategy for finding the global optimum of a complex function.[5][6] Instead of exhaustively testing all possible reaction conditions (a "brute-force" approach), BO builds a probabilistic model, often a Gaussian Process (GP), of the reaction landscape based on initial experimental data.[7] This "surrogate model" predicts the yield for untested conditions and quantifies the uncertainty of those predictions. An "acquisition function" then uses these predictions and uncertainties to intelligently select the next experiment most likely to be the optimum.[5][6] This iterative "learn-as-you-go" approach is highly sample-efficient, making it ideal for optimizing chemical reactions where each experiment is costly and time-consuming.[2][3]

Q2: The synthesis of this compound is a Suzuki-Miyaura coupling. What are the key reaction parameters I should consider for optimization?

The formation of the biphenyl backbone in this compound is typically achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The yield of this reaction is highly sensitive to a multidimensional set of parameters. Your Bayesian optimization campaign should focus on the variables known to have the most significant impact.

ParameterTypeTypical Range / OptionsRationale for Inclusion in Optimization
Temperature Continuous25 - 120 °CAffects reaction kinetics, catalyst stability, and side reaction rates.
Base Equivalents Continuous1.5 - 4.0 eq.The base is crucial for the transmetalation step but can also promote side reactions if not optimized.[8]
Catalyst Loading Continuous0.5 - 5.0 mol%Balances reaction rate with cost and potential for side reactions.
Ligand CategoricalBuchwald ligands (e.g., SPhos, XPhos), Phosphines (e.g., PPh₃)Ligand choice dramatically influences the efficiency of oxidative addition and reductive elimination steps.[9]
Base CategoricalK₂CO₃, K₃PO₄, Cs₂CO₃The nature and strength of the base can affect substrate stability and reaction rate.[8]
Solvent System CategoricalToluene/H₂O, Dioxane/H₂O, DMFSolvent polarity and composition impact reagent solubility and catalyst performance.[10]

Q3: What is a surrogate model and an acquisition function?

The surrogate model is a statistical approximation of the true, unknown relationship between your reaction parameters and the yield.[6] The most common choice is a Gaussian Process (GP) because it provides not only a mean prediction for the yield at a given point but also a measure of uncertainty (variance).[7]

The acquisition function is a heuristic used to decide which experiment to run next.[7] It balances two competing goals:

  • Exploitation: Suggesting experiments in regions where the surrogate model predicts a high yield.

  • Exploration: Suggesting experiments in regions where the model's uncertainty is high, as a better optimum might be hiding there.[11]

Common acquisition functions include Expected Improvement (EI), Upper Confidence Bound (UCB), and Probability of Improvement (PI).[5][6] The choice of acquisition function can influence how quickly the optimization converges.[6]

Q4: How many initial experiments do I need to start the Bayesian optimization loop?

A common rule of thumb is to start with a set of initial experiments that is approximately 2-3 times the number of variables you are optimizing. For the 6 parameters listed in Table 1, a starting set of 12-18 experiments would be appropriate. It is crucial that these initial points are chosen to cover the search space broadly. A space-filling design like Latin Hypercube Sampling (LHS) is highly recommended over a random selection to provide a strong foundation for the initial surrogate model.[2]

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your optimization campaign in a question-and-answer format.

Q: My Bayesian optimization model is not converging or is suggesting nonsensical experiments. What's wrong?

A: This is a common issue that often points to problems with the surrogate model or the acquisition function.[12][13]

  • Potential Cause 1: Poor Surrogate Model Fit. If the initial data does not adequately represent the search space, the Gaussian Process model will make poor predictions.

    • Solution: Ensure your initial experiments were generated using a space-filling design (e.g., Latin Hypercube Sampling). If the problem persists, consider adding a few more diverse data points manually to "anchor" the model in under-explored regions.

  • Potential Cause 2: Inadequate Acquisition Function Maximization. The algorithm must effectively search the acquisition function to find the best next point. If this search is poor, the suggestions will be suboptimal.

    • Solution: This is often a software-level parameter. If your BO package allows, try increasing the number of points used to numerically optimize the acquisition function.

  • Potential Cause 3: Incorrect Hyperparameters. The Gaussian Process model itself has hyperparameters (like prior width and length scale) that can be poorly tuned, leading to over-smoothing or under-smoothing of the response surface.[12][13]

    • Solution: Most modern BO software packages tune these hyperparameters automatically. However, if you suspect an issue, check your software's documentation for options related to GP kernel selection and hyperparameter optimization. A common pitfall is an incorrect prior width, which can cause poor performance.[12][13]

Q: The model predicted a high yield, but my experiment resulted in a much lower yield. What should I investigate?

A: A significant discrepancy between the predicted and experimental yield points to unmodeled factors or experimental error.

  • Step 1: Verify Experimental Integrity. Before questioning the model, rule out experimental issues.

    • Reagent Quality: Are your boronic acid, aryl halide, and catalyst fresh and pure? Boronic acids are particularly susceptible to decomposition (protodeboronation).[14]

    • Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst and lead to side reactions like homocoupling.[8][14] Ensure your degassing procedure is thorough.

    • Accurate Measurement: Double-check all measurements, especially for the catalyst and ligand, where small errors can have a large impact.

  • Step 2: Consider Unmodeled Side Reactions. The Suzuki coupling has several known side reactions that can consume starting materials and reduce the yield of the desired product, this compound.

    • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often accelerated in aqueous conditions or by certain bases.[14]

    • Dehalogenation: The replacement of the halide on your aryl halide with a hydrogen atom.[14]

    • Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. This is often promoted by the presence of oxygen.[14]

    Solution: Analyze your crude reaction mixture by LC-MS or GC-MS to identify these byproducts. If they are present, you may need to adjust the parameter space of your optimization (e.g., by trying anhydrous conditions or different bases) or add a new categorical variable to account for these conditions.

Q: The optimization seems "stuck" in one region of the parameter space and is not exploring new areas. How can I fix this?

A: This classic problem is known as premature convergence, where the algorithm focuses too much on exploitation at the expense of exploration.

  • Potential Cause 1: Acquisition Function Choice. Some acquisition functions, like Probability of Improvement (PI), can be more "greedy" than others.

    • Solution: Switch to an acquisition function that more explicitly balances exploration, such as Upper Confidence Bound (UCB). The UCB algorithm has a tunable parameter that allows you to manually increase the weight given to exploration (regions of high uncertainty).

  • Potential Cause 2: Noise in Experimental Data. If your experimental results have high variance, the surrogate model may become overly confident about a suboptimal region that randomly produced a good result.

    • Solution: If possible, run replicates of key experiments to get a better estimate of the true yield and its variance. Input this noise information into your GP model if your software supports it. This will make the model less likely to be misled by a single lucky result.

Part 3: Diagrams and Workflows

Visualizing the process is key to understanding and troubleshooting. The following diagrams illustrate the core Bayesian optimization workflow and a decision-making process for troubleshooting.

BayesianOptimizationWorkflow Bayesian Optimization Workflow for Reaction Yield cluster_setup Initial Setup cluster_loop Optimization Loop DefineSpace 1. Define Parameter Search Space InitialExpts 2. Run Initial Experiments (Latin Hypercube Sample) DefineSpace->InitialExpts TrainModel 3. Train Surrogate Model (Gaussian Process) InitialExpts->TrainModel Acquisition 4. Maximize Acquisition Function TrainModel->Acquisition Suggest 5. Suggest Next Experiment Acquisition->Suggest PerformExpt 6. Perform Experiment & Measure Yield Suggest->PerformExpt UpdateData 7. Add New Data Point & Update Model PerformExpt->UpdateData UpdateData->TrainModel Iterate TroubleshootingWorkflow Troubleshooting Low Experimental Yield Start Low Yield Observed for a Suggested Experiment CheckModel Does the experimental result match the model's prediction (within uncertainty)? Start->CheckModel ModelError Model Inaccuracy Likely CheckModel->ModelError No ExptError Experimental Issue Likely CheckModel->ExptError Yes ModelActions Check surrogate model fit. Re-evaluate feature encoding. Ensure hyperparameters are tuned. ModelError->ModelActions ExptActions Verify reagent purity (esp. boronic acid). Confirm inert atmosphere. Analyze for side products (LC-MS). Check instrument calibration. ExptError->ExptActions

Caption: Decision tree for diagnosing low experimental yields.

Part 4: Experimental Protocols

Protocol 1: General Procedure for Bayesian Optimization Setup

  • Define Optimization Problem:

    • Objective: Maximize the yield of this compound.

    • Variables & Bounds: Define the continuous and categorical variables as outlined in Table 1.

  • Initial Experimental Design:

    • Use a Latin Hypercube Sampling (LHS) algorithm to generate an initial set of 12-18 experimental conditions.

  • Data Formatting:

    • Create a structured data file (e.g., CSV) with columns for each variable (Temperature, Base, Ligand, etc.) and a final column for the measured yield.

  • Software and Model Selection:

    • Choose a Bayesian optimization software package (e.g., EDBO, BoTorch, GPyOpt). [5] * Select a Gaussian Process (GP) with a suitable kernel (e.g., Matérn 5/2) as the surrogate model. [5] * Choose an acquisition function, such as Expected Improvement (EI), as a robust starting point. [5]5. Running the Optimization Loop:

    • Load your initial experimental data into the software.

    • Initiate the optimization loop. The software will suggest the next set of experimental conditions.

    • Perform the suggested experiment according to Protocol 2 and record the yield.

    • Add the new data point (conditions and yield) to your dataset and re-run the optimization to get the next suggestion.

    • Continue this iterative process until the yield converges or your experimental budget is exhausted.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This is a representative protocol. The exact parameters (temperature, base, etc.) will be determined by the Bayesian optimization algorithm.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 1-(3-bromo-2-hydroxyphenyl)ethanone, 1.0 eq.), the boronic acid (e.g., 2-hydroxyphenylboronic acid, 1.2 eq.), the specified base (e.g., K₂CO₃, 2.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the specified ligand (if not using a pre-formed catalyst complex).

  • Degassing: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the specified degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.

  • Reaction: Place the vial in a preheated block at the temperature suggested by the BO algorithm. Stir vigorously for the specified reaction time.

  • Workup and Analysis:

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the yield of this compound using a quantitative method such as qNMR or HPLC with a calibrated internal standard. This quantitative result is the crucial input for the next BO iteration.

References

  • ChemRxiv. (n.d.). Bayesian optimisation for additive screening and yield improvements in chemical reactions – beyond one-hot encodings. Retrieved from [Link]

  • MDPI. (n.d.). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Retrieved from [Link]

  • CHIMIA. (n.d.). Bayesian Optimization for Chemical Reactions. Retrieved from [Link]

  • YouTube. (2023). Bayesian Optimisation for Chemical Reaction Planning: Minimising Experiments Whilst Maximising Yield. Retrieved from [Link]

  • Shields, B. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Nature. Retrieved from [Link]

  • APC. (n.d.). Maximizing Reaction Yield Through Bayesian Optimization. Retrieved from [Link]

  • arXiv. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (2024). Race to the bottom: Bayesian optimisation for chemical problems. Retrieved from [Link]

  • PMC - NIH. (n.d.). Cost-informed Bayesian reaction optimization. Retrieved from [Link]

  • Tripp, A., & Lobato, D. (2024). Diagnosing and fixing common problems in Bayesian optimization for molecule design. arXiv. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]

  • Scribd. (n.d.). Bayesian Optimization in Chemical Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Dassault Systèmes. (2023). Bayesian Optimization of Chemical Reactions. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). Race to the bottom: Bayesian optimisation for chemical problems. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Catalyst Deactivation in Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in palladium- and copper-catalyzed biphenyl synthesis, including Suzuki-Miyaura and Ullmann couplings. The information herein is designed to help you diagnose the root causes of catalyst deactivation, implement mitigation strategies, and restore catalytic activity to your reactions.

Frequently Asked Questions (FAQs)

This section addresses common high-level issues encountered during biphenyl synthesis.

Q1: My Suzuki-Miyaura or Ullmann reaction has stalled or resulted in a very low yield. What is the most common cause?

A1: The most frequent culprit for low or no product yield is catalyst deactivation. This can happen for several reasons, but the primary suspects are poisoning of the metal center by impurities or substrates, thermal degradation of the catalyst, or physical blocking (fouling) of the active sites.[1][2][3][4] For instance, the nitrogen atom in pyridine-containing substrates can coordinate strongly to a palladium catalyst, leading to its deactivation.[5] Similarly, sulfur-containing heterocycles are notorious catalyst poisons.[1][3][6][7]

Q2: I see my catalyst changing color or precipitating out of the solution as black particles. What does this indicate?

A2: A visible change, particularly the formation of black precipitates (often called "palladium black" or "copper mirror"), is a strong indicator of catalyst agglomeration and deactivation. This typically results from the reduction of the active catalytic species to its bulk metallic state (e.g., Pd(0) or Cu(0) nanoparticles), which are catalytically inactive.[2] This process, known as sintering or aggregation, is often driven by high temperatures or high catalyst concentrations.[3][8][9]

Q3: How can I quickly determine if catalyst deactivation is the problem, and not an issue with my reagents?

A3: A simple diagnostic experiment is to add a fresh charge of catalyst to the stalled reaction. If the reaction restarts and proceeds to a higher conversion, it strongly suggests that the initial catalyst charge was deactivated. If there is no change, the issue may lie with the purity of your substrates, solvent, base, or the reaction conditions themselves (e.g., temperature, moisture).

Q4: Can I reuse my palladium or copper catalyst for subsequent reactions?

A4: Reusability depends heavily on the type of catalyst (heterogeneous vs. homogeneous) and the reaction conditions. Heterogeneous catalysts (e.g., Pd on carbon, Cu on a solid support) are designed for easier separation and potential reuse.[10][11] However, their activity often diminishes with each cycle due to gradual poisoning, fouling, or leaching of the active metal.[10][12] Regeneration procedures are often necessary to restore activity. Homogeneous catalysts are generally not recovered.

Understanding Catalyst Deactivation Mechanisms

Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[13] In biphenyl synthesis, it is primarily driven by four mechanisms: poisoning, fouling, thermal degradation, and leaching.

Poisoning (Chemical Deactivation)

Poisoning occurs when a substance strongly chemisorbs to the active sites of the catalyst, rendering them inactive for the desired reaction.[4] This is a chemical process and can be irreversible.

  • Causality: Atoms with lone pairs of electrons, such as sulfur and nitrogen, are potent poisons for palladium and copper catalysts.[1][3][4] They bind tightly to the metal center, blocking the sites needed for the catalytic cycle (oxidative addition, transmetalation, reductive elimination).[14] Even trace amounts of impurities in starting materials, such as elemental sulfur, can completely halt a reaction.[6][7]

  • Common Sources:

    • Sulfur: Thiophenes, thiazoles, mercaptans, residual sulfates.[1][3]

    • Nitrogen: Pyridines, quinolines, anilines (in some cases), and other N-heterocycles can act as inhibitors.[5]

    • Other: Halides (in excess), carbon monoxide, and heavy metals.[3]

Fouling (Physical Deactivation)

Fouling is the physical deposition of substances from the reaction medium onto the catalyst surface and into its pores.[4]

  • Causality: In reactions involving organic molecules, side reactions can produce high-molecular-weight byproducts or polymers. These materials can coat the catalyst, blocking access of the reactants to the active sites. This is often referred to as "coking" when the deposits are carbonaceous in nature.[13]

  • Common Causes:

    • Homocoupling of boronic acids leading to polymeric materials.[5]

    • Decomposition of solvents or reagents at high temperatures.

    • Formation of insoluble product complexes that precipitate on the catalyst.

Thermal Degradation (Sintering)

Sintering is the agglomeration of small metal crystallites on a support into larger ones, driven by high temperatures.[9]

  • Causality: At elevated temperatures, metal atoms on the surface of a support become mobile and can migrate, leading to the growth of larger particles. This process drastically reduces the active surface area of the catalyst, thereby lowering its overall activity.[3] Microwave-assisted reactions can sometimes induce localized superheating, leading to significant sintering if not properly controlled.[8]

Leaching and Mechanical Loss
  • Leaching: This involves the dissolution of the active metal species from the solid support into the reaction medium.[3] This is more common in liquid-phase reactions and can be influenced by the solvent, base, or ligands used.

  • Mechanical Loss: For heterogeneous catalysts, physical abrasion and crushing can lead to the loss of catalytic material, especially during vigorous stirring or in flow reactors.[4]

Visualization of Deactivation Pathways

The following diagram illustrates the primary mechanisms by which an active catalyst can become deactivated.

cluster_deactivated Inactive States Active Active Catalyst (e.g., Pd(0)L2, Cu(I)X) Poisoned Poisoned Catalyst (e.g., Pd-S Adduct) Active->Poisoned Poisoning (S, N-compounds) Fouled Fouled Catalyst (Blocked Pores/Sites) Active->Fouled Fouling (Coke, Polymers) Sintered Sintered Catalyst (Agglomerated Metal) Active->Sintered Sintering (High Temp.) Leached Leached Metal (Inactive in Solution) Active->Leached Leaching (Dissolution)

Caption: Primary mechanisms of catalyst deactivation.

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve common issues related to catalyst deactivation in biphenyl synthesis.

Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Reactions

Problem: The reaction is sluggish, stalls before completion, or provides a low yield of the desired biphenyl product.

Start Low Yield in Suzuki Reaction CheckReagents Step 1: Verify Reagent Purity & Integrity Start->CheckReagents ReagentsOK Reagents are Pure CheckReagents->ReagentsOK Yes ReagentsBad Impurity Detected (e.g., Sulfur) CheckReagents->ReagentsBad No CheckCatalyst Step 2: Evaluate Catalyst System ReagentsOK->CheckCatalyst Purify Action: Purify Starting Materials. Use High-Purity Solvents/Bases. ReagentsBad->Purify Success Improved Yield Purify->Success CatalystOK System is Appropriate CheckCatalyst->CatalystOK Yes CatalystBad Poisoning-Susceptible Substrate (e.g., Thiophene, Pyridine) CheckCatalyst->CatalystBad No CheckConditions Step 3: Assess Reaction Conditions CatalystOK->CheckConditions UpgradeLigand Action: Switch to Robust Ligand (e.g., XPhos, SPhos, NHC). Increase Catalyst Loading. CatalystBad->UpgradeLigand UpgradeLigand->Success ConditionsOK Conditions are Optimal CheckConditions->ConditionsOK Yes ConditionsBad Temperature too High? Reaction Time too Long? CheckConditions->ConditionsBad No ConditionsOK->Success OptimizeTemp Action: Lower Temperature. Monitor Reaction to Avoid Excessive Heating Time. ConditionsBad->OptimizeTemp OptimizeTemp->Success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Potential Cause Underlying Mechanism Recommended Solution & Rationale
Catalyst Poisoning by Substrate/Reagents The sulfur or nitrogen atom in a heterocyclic substrate irreversibly binds to the palladium center, deactivating it.[1][5] Impurities like elemental sulfur from starting material synthesis can also act as potent poisons.[6][7]1. Switch to a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the metal center, promoting the catalytic cycle over deactivation pathways.[1] 2. Purify Starting Materials: Recrystallize or chromatograph substrates to remove trace impurities. 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can compensate for gradual deactivation.[1]
Protodeboronation of Boronic Acid The boronic acid reagent degrades (loses the boronic acid group) before it can participate in the transmetalation step. This is often promoted by water and certain bases.[5]1. Use Boronic Esters: Switch from the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester. 2. Use Anhydrous Conditions: Ensure solvents and reagents are dry. 3. Choose the Right Base: Use a non-aqueous base or a base less prone to promoting protodeboronation, like K₃PO₄.[5]
Thermal Degradation (Sintering) High reaction temperatures (often >120 °C) cause palladium nanoparticles to aggregate, reducing the active surface area.1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature (e.g., 80-100 °C), even if it requires a longer reaction time. 2. Use a Highly Active Catalyst System: A more active catalyst (e.g., a palladacycle precatalyst with a specialized ligand) can enable lower reaction temperatures.
Oxygen-Mediated Side Reactions Oxygen can lead to the oxidative degradation of phosphine ligands and promote the unwanted homocoupling of boronic acids.[5]1. Degas Solvents Thoroughly: Use a robust inert gas sparging or freeze-pump-thaw technique to remove dissolved oxygen. 2. Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen using Schlenk line or glovebox techniques.[5]
Guide 2: Addressing Catalyst Inactivity in Ullmann Couplings

Problem: The copper-catalyzed C-C or C-X (X = O, N) coupling reaction fails to initiate or shows poor conversion.

Potential Cause Underlying Mechanism Recommended Solution & Rationale
Inhibition by Base or Nucleophile The base (e.g., carbonate) or the nucleophile (e.g., amine, phenoxide) can act as a competitive ligand, binding to the copper center and preventing the desired catalytic cycle from proceeding.[15][16]1. Optimize the Ligand: The choice of an appropriate auxiliary ligand is crucial. Ligands like N-methylglycine or 1,10-phenanthroline can stabilize the active copper species and accelerate the reaction, outcompeting inhibitory binding.[16] 2. Screen Different Bases: The nature of the base can have a profound effect. In some systems, a soluble organic base may perform better than an inorganic one.[16]
Catalyst Agglomeration/Deactivation Copper nanoparticles or complexes can be unstable under reaction conditions, leading to aggregation and loss of activity, especially during catalyst recycling attempts.[12]1. Use a Supported Catalyst: A heterogeneous catalyst (e.g., copper on a mesoporous support) can offer higher stability and easier separation, though leaching can still be an issue.[11] 2. Control Catalyst Loading: Very high loadings of copper salts can sometimes lead to faster deactivation.
Incorrect Copper Oxidation State The Ullmann reaction typically proceeds through a Cu(I)/Cu(III) catalytic cycle. If the initial copper source is Cu(II), it may not be efficiently reduced to the active Cu(I) state in situ. Conversely, the active Cu(I) species can be sensitive to oxidation.1. Use a Cu(I) Source: Start with a Cu(I) salt like CuI, CuBr, or Cu₂O. 2. Maintain Inert Atmosphere: Protect the reaction from air to prevent oxidation of the active Cu(I) species.
Poor Substrate Reactivity Electron-rich aryl halides or sterically hindered substrates can be challenging for Ullmann couplings, requiring more forcing conditions that can also promote catalyst deactivation.1. Increase Reaction Temperature: Ullmann reactions often require higher temperatures (110-200 °C) than palladium-catalyzed couplings.[17] 2. Use a More Reactive Aryl Halide: Reactivity generally follows the trend I > Br > Cl.

Experimental Protocols

Protocol 1: General Procedure for Regeneration of Pd/C Catalyst

This protocol is a general guideline for regenerating a palladium on carbon (Pd/C) catalyst that has been deactivated by fouling with organic residues. It may not be effective for catalysts deactivated by strong chemical poisoning.

Materials:

  • Deactivated Pd/C catalyst

  • Methanol or another suitable solvent (e.g., chloroform, acetic acid)[18]

  • Deionized water

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Oven or vacuum oven

Step-by-Step Procedure:

  • Recovery: Carefully filter the deactivated Pd/C catalyst from the reaction mixture.

  • Washing: Wash the recovered catalyst cake thoroughly with a solvent in which the organic foulants are soluble. Chloroform and glacial acetic acid have been shown to be effective for removing blockages.[18] Repeat the wash 3-5 times.

  • Water Wash: Wash the catalyst cake with deionized water to remove any residual solvent and inorganic salts.

  • Drying: Carefully transfer the washed catalyst to a drying dish. Dry in an oven at 80-100 °C overnight. For more sensitive applications, a vacuum oven at a lower temperature is recommended to prevent oxidation of the palladium surface.

  • Activity Test: Before using the regenerated catalyst on a large scale, test its activity in a small-scale trial reaction and compare the results to a fresh catalyst.

Note: Some regeneration procedures involve calcination at high temperatures to burn off carbonaceous deposits, but this can also lead to sintering if not carefully controlled.[19]

Protocol 2: Analytical Techniques for Characterizing Deactivated Catalysts

To gain a deeper understanding of the deactivation mechanism, several analytical techniques can be employed.[20]

Technique Information Provided Application in Deactivation Analysis
Transmission Electron Microscopy (TEM) Provides images of catalyst particles, allowing for the determination of particle size, morphology, and dispersion.[20]Diagnosing Sintering: Comparing TEM images of fresh and used catalysts can reveal an increase in metal particle size, confirming thermal degradation.[3]
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive technique that provides information on the elemental composition and chemical oxidation states of the catalyst surface.Diagnosing Poisoning: Can detect the presence of poisoning elements (e.g., S, N) on the catalyst surface and changes in the oxidation state of the active metal.
Thermogravimetric Analysis (TGA) Measures changes in the weight of a sample as a function of temperature.[20]Quantifying Fouling: Can determine the amount of carbonaceous deposits (coke) on a catalyst by measuring the weight loss as the deposits are burned off in an oxidizing atmosphere.[18]
Inductively Coupled Plasma (ICP-MS/OES) A highly sensitive technique for determining the elemental composition of a sample.Quantifying Leaching: Analysis of the reaction filtrate can quantify the amount of the active metal that has leached from the support into the solution.

References

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. (2018). ResearchGate. Available at: [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. Available at: [Link]

  • Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. (2023). BenchChem.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2014). PMC - NIH. Available at: [Link]

  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2023). BenchChem.
  • The synthesis mechanism of 4-dimethylbiphenyl (target), biphenyl... (2023).
  • Technical Support Center: Catalyst Deactivation in 2,2'-Biphenol-Based C
  • Poisoning and deactivation of palladium catalysts. (2019). ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2019). MDPI. Available at: [Link]

  • Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. (2019).
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017). ACS Publications. Available at: [Link]

  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (2017).
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). Ramprasad Group. Available at: [Link]

  • Catalyst Characterization Techniques. (2021). Hiden Analytical. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (2023). ChemCatBio. Available at: [Link]

  • Catalyst deactivation. (2021). YouTube. Available at: [Link]

  • Method for reactivating palladium catalysts. (1976). Google Patents.
  • Amine might end palladium's reign over classic cross coupling reaction. (2021). Chemistry World. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH. Available at: [Link]

  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. (2009).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2023).
  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. (2022). MDPI. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Available at: [Link]

  • Catalyst in-situ regeneration for polychlorinated biphenyl tail gas degradation and catalytic activity recovery mechanisms. (2023).
  • Regeneration of palladium hydrogenation catalyst. (1979). Google Patents.
  • Sintering process and catalysis. (2018).
  • Synthesis of a wide range of biphenyl derivatives and symmetrical sulfides, using SnFe2O4@SiO2@P-Pd MNPs as a novel, efficient, green, and reusable catalyst. (2023).
  • Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. (2016). RSC Publishing. Available at: [Link]

  • Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems Based on Transition Metal Sulfides. (2021).
  • Development of diverse adjustable axially chiral biphenyl ligands and catalysts. (2023). PMC - NIH. Available at: [Link]

  • Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis. (2016). RSC Publishing. Available at: [Link]

  • Metal-free radical catalysis: an sp2 C–H activation strategy for efficient synthesis of lignin–biphenyl dimers. (2023). RSC Publishing. Available at: [Link]

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Technical Support Center: Managing Competing O- and C-Acylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the complex challenge of competing O-acylation and C-acylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced task of directing acylation reactions toward either the oxygen or carbon atom of a nucleophile, particularly in phenolic systems. Here, we dissect the underlying principles, provide actionable troubleshooting advice, and answer frequently asked questions to empower you to achieve your desired synthetic outcomes with precision and confidence.

Understanding the Core Competition: O- vs. C-Acylation

Phenols and similar enolic systems are bidentate nucleophiles, meaning they possess two reactive sites: the phenolic oxygen and the activated aromatic ring (at the ortho and para positions). This duality leads to a competition between two possible acylation pathways:

  • O-acylation (Esterification): A nucleophilic acyl substitution reaction where the acyl group attaches to the phenolic oxygen, forming a phenyl ester. This reaction is generally faster.

  • C-acylation (Friedel-Crafts Acylation): An electrophilic aromatic substitution where the acyl group attaches directly to the aromatic ring, typically at the ortho or para position, yielding a hydroxyaryl ketone.[1] This product is often the more thermodynamically stable of the two.

The selectivity of the reaction is governed by a delicate interplay of factors including reaction conditions, reagents, and the nature of the substrate itself. Understanding these factors is paramount to controlling the outcome.

Troubleshooting Guide: Directing Acylation Selectivity

This section provides a structured, question-and-answer approach to troubleshoot common issues encountered when trying to achieve selective O- or C-acylation.

Scenario 1: Predominant C-Acylation Observed When O-Acylation Was Intended

Q: My goal was to synthesize a phenyl ester (O-acylation), but I'm primarily isolating the hydroxyaryl ketone (C-acylation). What went wrong?

A: This outcome suggests that your reaction conditions favor thermodynamic control, leading to the more stable C-acylated product. Several factors could be at play:

  • Presence of a Strong Lewis Acid: Lewis acids like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride (BF₃) are classic catalysts for Friedel-Crafts C-acylation.[2] They function by generating a highly electrophilic acylium ion, which readily attacks the electron-rich aromatic ring.[3][4] Even if your primary goal is O-acylation, the presence of a Lewis acid can promote the rearrangement of the initially formed O-acylated product to the C-acylated isomer via the Fries rearrangement.[2]

  • High Reaction Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for the Fries rearrangement, shifting the equilibrium towards the more thermodynamically stable C-acylated product.[5][6][7][8] Kinetic control, which favors the faster-forming O-acylated product, is typically achieved at lower temperatures.[5][6][7][8]

  • Prolonged Reaction Time: Extended reaction times, even at moderate temperatures, can allow for the gradual conversion of the kinetic O-acylated product to the thermodynamic C-acylated product.

Troubleshooting Steps:

Corrective Action Rationale Experimental Protocol Example
Eliminate Lewis Acids To disfavor the Friedel-Crafts pathway and prevent Fries rearrangement.Instead of AlCl₃, use a base catalyst like pyridine or triethylamine.
Lower the Reaction Temperature To favor the kinetically controlled O-acylation pathway.Run the reaction at 0°C or even lower temperatures.[9]
Reduce Reaction Time To isolate the kinetic product before it has a chance to rearrange.Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.
Use a Base Catalyst To increase the nucleophilicity of the phenolic oxygen, thereby accelerating O-acylation.The Schotten-Baumann reaction conditions, which utilize a base like aqueous NaOH or pyridine, are classic for O-acylation.

Protocol for Selective O-Acylation (Schotten-Baumann Conditions):

  • Dissolve the phenol (1 equivalent) in a suitable solvent such as dichloromethane or diethyl ether.

  • Add a base, such as pyridine (1.5 equivalents) or aqueous sodium hydroxide (10% solution).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 equivalents) dropwise while stirring vigorously.

  • Allow the reaction to stir at 0°C for 1-2 hours, monitoring by TLC.

  • Upon completion, proceed with an aqueous workup to remove the base and any water-soluble byproducts.[10]

Scenario 2: Low Yield or No Reaction in a C-Acylation Attempt

Q: I am trying to perform a Friedel-Crafts C-acylation, but I am getting a low yield of the desired hydroxyaryl ketone, and a significant amount of starting material remains. What are the likely causes?

A: Low yields in Friedel-Crafts acylation often point to issues with catalyst activity, substrate reactivity, or reaction conditions.

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivates it towards electrophilic substitution, hindering the reaction.[3][11]

  • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[11] Any contamination with water will deactivate the catalyst, bringing the reaction to a halt.

  • Insufficient Catalyst Loading: Friedel-Crafts acylation often requires a stoichiometric amount or even an excess of the Lewis acid catalyst because it complexes with both the starting phenol and the product ketone.[2]

  • Suboptimal Temperature: While high temperatures can favor C-acylation, excessively high temperatures might lead to decomposition and side reactions. Conversely, some reactions may require heating to overcome the activation energy barrier.[11]

Troubleshooting Steps:

Corrective Action Rationale Experimental Protocol Example
Ensure Anhydrous Conditions To maintain the activity of the Lewis acid catalyst.Flame-dry all glassware, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Increase Catalyst Loading To ensure enough active catalyst is present to drive the reaction to completion.Use at least 1.1 equivalents of AlCl₃. For less reactive substrates, increasing the amount to 2-3 equivalents may be necessary.
Optimize Reaction Temperature To find the balance between sufficient activation and minimal side reactions.Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC.
Consider a More Reactive Acylating Agent Anhydrides are generally less reactive than acyl chlorides.If using an anhydride, switching to the corresponding acyl chloride may improve the yield.

Protocol for Selective C-Acylation (Fries Rearrangement):

  • To a flame-dried flask under an inert atmosphere, add the phenyl ester (1 equivalent) and an anhydrous solvent (e.g., nitrobenzene or dichloromethane).[4]

  • Cool the mixture to 0°C.

  • Carefully add the Lewis acid (e.g., AlCl₃, 1.2 equivalents) portion-wise, as the reaction can be exothermic.

  • Allow the reaction to warm to room temperature or heat as necessary. The ortho/para selectivity can be temperature-dependent, with lower temperatures often favoring the para product and higher temperatures favoring the ortho product.[3][5]

  • Stir for several hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it over crushed ice and acidifying with HCl to hydrolyze the aluminum complexes.

  • Extract the product with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Can I perform a direct C-acylation on a phenol without first forming the ester?

A1: Yes, this is a standard Friedel-Crafts acylation. However, phenols can react at the oxygen as well. The presence of a Lewis acid catalyst is crucial. The Lewis acid will coordinate to the phenolic oxygen, and an excess is often required. The reaction then proceeds via electrophilic aromatic substitution.

Q2: How does solvent choice impact the ortho/para selectivity in the Fries rearrangement?

A2: The ortho/para ratio can be significantly influenced by the solvent. Non-polar solvents tend to favor the formation of the ortho product, while more polar solvents can increase the proportion of the para product.[5] This is thought to be due to the nature of the ion pair formed between the acylium cation and the phenoxide-Lewis acid complex.

Q3: Are there alternatives to the classic, harsh Lewis acids for C-acylation?

A3: Yes, due to the corrosive and environmentally challenging nature of catalysts like AlCl₃, several alternatives have been developed. These include strong Brønsted acids like methanesulfonic acid or polyphosphoric acid, as well as solid acid catalysts like zeolites.[2][12] A photo-Fries rearrangement, which uses UV light and avoids a catalyst altogether, is also an option, though often more suited for laboratory scale.

Q4: I have other functional groups in my molecule. How can I protect them during acylation?

A4: Protecting groups are essential for achieving chemoselectivity in complex molecules.

  • For -OH and -NH₂ groups: These can be protected as silyl ethers (e.g., TBDMS) or carbamates (e.g., Boc), respectively.[13][14]

  • For preventing unwanted O-acylation of a phenol: You can protect the phenol as a benzyl ether or a silyl ether, which can be cleaved after the C-acylation is complete.[14]

Q5: What is the difference between kinetic and thermodynamic control in this context?

A5:

  • Kinetic Control: At low temperatures, the reaction is essentially irreversible. The product that forms the fastest (the one with the lowest activation energy) will be the major product. In this case, that is typically the O-acylated ester.[6][7][8][15]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible. This allows the initially formed products to revert to intermediates and then form the most stable product. Here, the C-acylated ketone is usually the more stable, or "thermodynamic," product.[6][7][8][15]

Visualizing the Reaction Pathways

To better understand the decision-making process in managing O- vs. C-acylation, the following diagrams illustrate the key concepts.

Acylation_Pathways Start Phenol + Acylating Agent O_Acylation O-Acylation (Ester Formation) Start->O_Acylation Kinetic Control (Low Temp, Base Cat.) C_Acylation C-Acylation (Ketone Formation) Start->C_Acylation Direct C-Acylation (Lewis Acid, High Temp) Fries Fries Rearrangement O_Acylation->Fries Thermodynamic Control (Lewis Acid, Heat) Fries->C_Acylation

Caption: Competing O- and C-acylation pathways for phenols.

Troubleshooting_Flowchart Start Desired Product? O_Product O-Acylation (Ester) Start->O_Product Yes C_Product C-Acylation (Ketone) Start->C_Product No O_Problem Getting C-Acylation Instead? O_Product->O_Problem C_Problem Low Yield / No Reaction? C_Product->C_Problem O_Problem->O_Product No, Success! O_Sol1 Remove Lewis Acid O_Problem->O_Sol1 Yes O_Sol2 Lower Temperature O_Sol1->O_Sol2 O_Sol3 Use Base Catalyst O_Sol2->O_Sol3 C_Problem->C_Product No, Success! C_Sol1 Ensure Anhydrous Conditions C_Problem->C_Sol1 Yes C_Sol2 Increase Lewis Acid Stoichiometry C_Sol1->C_Sol2 C_Sol3 Optimize Temperature C_Sol2->C_Sol3 C_Sol4 Check Substrate Activity C_Sol3->C_Sol4

Caption: Troubleshooting workflow for selective acylation.

References

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.).
  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]

  • Acylation of phenols. (n.d.). University of Calgary. Retrieved from [Link]

  • Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Selective o-acylation of nucleosides. (n.d.). Google Patents.
  • Schematic of the relationship between C- and O-acylations of phenol... (n.d.). ResearchGate. Retrieved from [Link]

  • Fries rearrangement. (n.d.). Wikipedia. Retrieved from [Link]

  • Process for ring acylation of phenols. (n.d.). Google Patents.
  • Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. (n.d.). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Retrieved from [Link]

  • Factors influencing the regioselectivity of reactions involving organocuprate reagents and allyl acylates: synthesis of some phenylthioprostanoids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

  • Protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Acylation of phenols to phenolic esters with organic salts. (n.d.). RSC Publishing. Retrieved from [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (n.d.). PubMed. Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (n.d.). PubMed Central. Retrieved from [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • 7 ACYLATION OF PHENOL | FRIES REARRANGEMENT | AROMATIC COMPOUNDS | CLASS 12 | JEE MAIN. (2020, November 20). YouTube. Retrieved from [Link]

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. (2022, August 31). ACS Omega. Retrieved from [Link]

  • Acetylation of phenols using acetic acid. (n.d.). Retrieved from [Link]

  • Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.). The Catalyst. Retrieved from [Link]

  • Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021, June 11). Retrieved from [Link]

  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry. Retrieved from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). Frontiers. Retrieved from [Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved from [Link]

  • Thermodynamic Analysis of Phenol Acylation with Acetic Acid Introduction Calculations. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin. Retrieved from [Link]

  • Acetylation of Phenols, Anilines, and Thiols Using Silica Sulfuric Acid under Solvent-Free Conditions. (n.d.). SciSpace. Retrieved from [Link]

  • CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. (2014, December 14). TSI Journals. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Rationale for the selectivity of C(aryl)–O and C(acyl)–O bond cleavage. (n.d.). ResearchGate. Retrieved from [Link]

  • C vs O acylation with question from csir-net exam. (2018, May 2). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(2-hydroxybiphenyl-3-yl)ethanone. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the production of this key phenolic ketone intermediate, which is valuable in the pharmaceutical and fine chemical industries[1][2]. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

The primary and most industrially relevant route to synthesizing hydroxyaryl ketones like this compound is the Fries rearrangement of the corresponding aryl ester.[1][3][4] In this case, the precursor is 2-acetoxybiphenyl, which is rearranged using a Lewis acid catalyst.

Overall Reaction Workflow

The synthesis is typically a two-step process starting from 2-hydroxybiphenyl.

  • Esterification: 2-hydroxybiphenyl is acetylated, commonly with acetic anhydride or acetyl chloride, to form 2-acetoxybiphenyl.

  • Fries Rearrangement: The isolated 2-acetoxybiphenyl undergoes an intramolecular acyl group migration, catalyzed by a Lewis acid (most commonly AlCl₃), to yield the desired this compound, often along with its para-isomer, 1-(4-hydroxybiphenyl-3-yl)ethanone.[5][6]

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement cluster_2 Work-up & Purification 2_Hydroxybiphenyl 2_Hydroxybiphenyl Esterification_Reaction Esterification 2_Hydroxybiphenyl->Esterification_Reaction Acetic_Anhydride Acetic Anhydride / Acetyl Chloride Acetic_Anhydride->Esterification_Reaction 2_Acetoxybiphenyl 2-Acetoxybiphenyl (Aryl Ester Intermediate) Esterification_Reaction->2_Acetoxybiphenyl Rearrangement_Reaction Fries Rearrangement 2_Acetoxybiphenyl->Rearrangement_Reaction Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Rearrangement_Reaction Crude_Product Crude Product Mixture (ortho/para isomers) Rearrangement_Reaction->Crude_Product Workup Aqueous Work-up (Quench & Extraction) Crude_Product->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Overall workflow from starting material to final product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Fries rearrangement?

The Fries rearrangement is an electrophilic aromatic substitution reaction.[3][7] The Lewis acid catalyst, typically AlCl₃, coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, leading to the formation of a reactive acylium ion intermediate.[3][8][9] This electrophile then attacks the electron-rich aromatic ring at the ortho or para positions. The regioselectivity is highly dependent on reaction conditions.[1]

Q2: Why is an excess of the Lewis acid catalyst required?

A stoichiometric excess of the Lewis acid is necessary because it complexes with both the carbonyl oxygen of the starting ester and the phenolic oxygen of the hydroxyaryl ketone product.[9][10] Both of these are Lewis bases. If a catalytic amount were used, the reaction would stall as the catalyst becomes sequestered by the product as it forms. For scale-up, a molar ratio of AlCl₃ to ester of at least 1.1 to 1.5 is often required for consistent results.[11]

Q3: How do reaction conditions affect the ortho vs. para isomer ratio?

The ratio of ortho to para products is a classic example of kinetic versus thermodynamic control.[1]

  • Low Temperatures (<60°C): Favor the formation of the para product. This is the kinetically controlled pathway.[1][5]

  • High Temperatures (>140°C): Favor the formation of the ortho product.[5][12] The ortho product can form a stable six-membered chelate ring with the aluminum catalyst, making it the thermodynamically more stable product.[1][12]

  • Solvent Polarity: Non-polar solvents tend to favor the ortho isomer, while more polar solvents favor the para isomer.[1][3]

Q4: Are there alternatives to aluminum chloride (AlCl₃)?

Yes, while AlCl₃ is common, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[1][9] Strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[1][9] For greener and more scalable processes, solid acid catalysts and zeolites are being actively researched to minimize corrosive waste streams, though they can suffer from deactivation.[1][9]

Troubleshooting Guide: Low Yield and Purity Issues

Low yields are one of the most common issues encountered, especially during initial scale-up. The following decision tree and detailed explanations will help diagnose the root cause.

Troubleshooting_Yield Start Low Yield or Incomplete Reaction Catalyst Was the AlCl₃ fresh and handled under N₂? Start->Catalyst Moisture Cause: Catalyst deactivated by moisture. Action: Use fresh, high-purity AlCl₃. Ensure rigorous anhydrous conditions. Catalyst->Moisture No Temp Was the reaction temperature strictly controlled? Catalyst->Temp Yes TempLow Cause: Temperature too low. Action: Monitor internal temp. Increase jacket temp slowly. Reaction may be incomplete. Temp->TempLow No (Too Low) TempHigh Cause: Temperature too high. Action: Improve cooling/agitation. Leads to charring and side products. Temp->TempHigh No (Too High) Workup Did a thick emulsion form during aqueous quench? Temp->Workup Yes Emulsion Cause: Al(OH)₃ precipitation. Action: Add acid slowly to ice. Use a co-solvent like THF or add Celite to aid filtration. Vigorous stirring is key. Workup->Emulsion Yes Success Review substrate purity and reaction time via TLC/HPLC. Workup->Success No

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Troubleshooting Scenarios
  • Problem: The reaction mixture is dark brown or black, and the yield is very low.

    • Likely Cause: Overheating during the addition of the Lewis acid or during the reaction. The Fries rearrangement can be exothermic, and poor temperature control leads to decomposition and the formation of tarry side products.[10]

    • Solution (Scale-Up Context):

      • Controlled Addition: Add the AlCl₃ portion-wise to the solvent at a low temperature, allowing the mixture to cool between additions.

      • Efficient Heat Transfer: Ensure the reactor has adequate cooling capacity and good agitation to dissipate heat effectively. Monitor the internal temperature, not just the jacket temperature.

      • Reverse Addition: Consider adding the substrate solution to a slurry of AlCl₃ in the solvent to better control the initial exotherm.

  • Problem: The reaction stalls and analysis (TLC/HPLC) shows a significant amount of unreacted 2-acetoxybiphenyl.

    • Likely Cause: Inactive or insufficient catalyst. AlCl₃ is extremely hygroscopic and will be deactivated by any moisture in the solvent, glassware, or starting material.[10]

    • Solution:

      • Material Handling: Use a fresh, unopened container of anhydrous AlCl₃. Handle it in a glovebox or under a positive pressure of dry nitrogen.

      • Solvent Purity: Use anhydrous grade solvents. If necessary, dry the solvent over molecular sieves prior to use.

      • Stoichiometry: Re-evaluate the molar equivalents of the catalyst. As noted, an excess is required.[9][10]

  • Problem: A thick, unfilterable precipitate forms during the work-up, trapping the product.

    • Likely Cause: Uncontrolled quenching of the aluminum complexes. When the reaction mixture is added to water, highly gelatinous aluminum hydroxide (Al(OH)₃) precipitates.

    • Solution:

      • Acidic Quench: Always pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[13] The acid keeps the aluminum salts soluble as AlCl₃.

      • Temperature Control: Keep the quench vessel in an ice bath to manage the exotherm from neutralizing the excess AlCl₃.

      • Extraction: After quenching, the product can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.[13]

  • Problem: The final product is contaminated with the undesired para-isomer.

    • Likely Cause: The reaction temperature was not optimized for ortho-selectivity.

    • Solution:

      • Temperature Profile: For the desired 3-acyl-2-hydroxy product (an ortho-isomer), higher reaction temperatures are generally required.[5][12] Conduct small-scale optimization studies to find the ideal temperature that maximizes the ortho:para ratio without causing excessive degradation. A temperature range of 140-160°C is a common starting point.[5][12]

      • Purification: The isomers can often be separated by fractional crystallization or column chromatography. On a large scale, crystallization is preferred. The ortho-isomer's ability to form an intramolecular hydrogen bond can alter its polarity and boiling point enough to allow for separation.[5]

Scale-Up Protocols and Data

Benchmark Lab-Scale Protocol (10g Scale)
  • Esterification: In a 250 mL flask, dissolve 2-hydroxybiphenyl (10.0 g) in dichloromethane (50 mL) and add pyridine (1.1 eq). Cool the mixture to 0°C. Add acetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water, extract with dichloromethane, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield 2-acetoxybiphenyl.

  • Fries Rearrangement: To a 250 mL flask under N₂, add anhydrous aluminum chloride (AlCl₃, 1.3 eq). Cool to 0°C and slowly add nitrobenzene (or another suitable high-boiling solvent) (80 mL).[8] Add a solution of 2-acetoxybiphenyl (from step 1) in nitrobenzene (20 mL) dropwise, keeping the internal temperature below 10°C.

  • Reaction: Slowly heat the mixture to 150°C and maintain for 4-6 hours, monitoring by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature. In a separate beaker, prepare a mixture of crushed ice (200 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to obtain the pure product.[10]

Key Parameter Adjustments for Scale-Up
ParameterLab Scale (10g)Pilot Scale (10kg)Key Consideration
Catalyst Addition Manual, dropwiseMetered pump or screw feederExotherm Control: Addition rate must be tied to the reactor's cooling capacity to prevent temperature spikes.
Agitation Magnetic stir barOverhead mechanical stirrer (impeller/baffle design)Mass & Heat Transfer: Ensure homogeneity and prevent localized overheating. Poor mixing can lead to side reactions.
Quenching Pouring into beakerReverse addition: pumping quench solution into the reactor or transferring reactor contents via dip tube into a quench vessel.Safety & Control: Adding a large volume of reactive mixture to a quench pot is dangerous. Controlled reverse addition is safer and more manageable.
Purification Column ChromatographyRecrystallization / DistillationThroughput & Cost: Chromatography is not economical at large scales. Developing a robust crystallization procedure is critical for isolating the desired isomer.

References

  • Oreate AI. (2026, January 7). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Oreate AI Blog. Retrieved January 14, 2026, from [Link]

  • Stolle, A., et al. (2018). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate. Retrieved January 14, 2026, from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved January 14, 2026, from [Link]

  • PharmD Guru. (n.d.). 37. FRIES REARRANGEMENT. Retrieved January 14, 2026, from [Link]

  • Grokipedia. (n.d.). Fries rearrangement. Retrieved January 14, 2026, from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved January 14, 2026, from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved January 14, 2026, from [Link]

  • Batong Group. (n.d.). Phenolic Ketones. Retrieved January 14, 2026, from [Link]

  • Du Preez, B.J. (2017, August 11). The Fries Rearrangement of Phenyl Acetate. Scribd. Retrieved January 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2021, September 21). Fries Rearrangement Mechanism. YouTube. Retrieved January 14, 2026, from [Link]

  • ChemSynthesis. (n.d.). 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved January 14, 2026, from [Link]

  • Patsnap. (n.d.). Preparation method of aryl phenolic ketone. Eureka. Retrieved January 14, 2026, from [Link]

  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved January 14, 2026, from [Link]

  • Hauteville, M., et al. (1995). A novel synthesis of 1‐(2,4,6‐trihydroxy‐3,5‐dimethylphenyl)ethanone (di‐C‐methylphloracetophenone) and two new non‐aromatic C‐benzylated derivatives. Liebigs Annalen. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US5463140A - Process for making polyphenols from ketones or aldehydes and phenols.
  • Chemistry Steps. (2021, October 27). Fries Rearrangement. YouTube. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • KROHNE Group. (n.d.). Phenol production in the organic chemical process. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Vorria, E., et al. (2004). Hazard analysis and critical control point of frying. European Journal of Lipid Science and Technology. Retrieved January 14, 2026, from [Link]

  • PubMed. (1997, September 26). Purification and characterization of 2-hydroxybiphenyl 3-monooxygenase, a novel NADH-dependent, FAD-containing aromatic hydroxylase from Pseudomonas azelaica HBP1. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved January 14, 2026, from [Link]

  • U.S. Food and Drug Administration. (2016, March). Guidance for Industry: Acrylamide in Foods. Retrieved January 14, 2026, from [Link]

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  • Priyanka, P., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 14, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for 1-(2-Hydroxybiphenyl-3-YL)ethanone, a key chemical entity. We will delve into the nuances of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive look at their respective validation parameters, supported by illustrative experimental data. This guide is structured to not only present protocols but to explain the scientific rationale behind the methodological choices, ensuring a deep understanding of the validation process.

The Critical Role of Method Validation

Before delving into specific methodologies, it is paramount to understand the "why" behind analytical method validation. The objective of any analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[1] This is a mandate from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] Specifically, the ICH Q2(R2) guideline provides a framework for the principles of analytical procedure validation.[2][6] The United States Pharmacopeia (USP) also provides detailed requirements in its General Chapter <1225>.[7][8][9][10][11] Validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[8]

For a compound like this compound, with its phenolic and ketonic functionalities, selecting the appropriate analytical technique is the first critical step. Its molecular structure, with a molecular formula of C14H12O2 and a molecular weight of 212.24 g/mol , suggests amenability to both HPLC and GC techniques.[12]

Visualizing the Validation Workflow

A well-defined workflow is essential for a systematic approach to method validation. The following diagram illustrates the logical progression of validation parameters.

Validation_Workflow cluster_method_development Method Development cluster_validation_parameters Validation Parameters Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validation_Interplay Linearity Linearity Accuracy Accuracy Linearity->Accuracy Defines Range Precision Precision Linearity->Precision Defines Range LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Informs lower end Accuracy->Precision Mutually informative Specificity Specificity Specificity->Accuracy Ensures correct measurement Specificity->Precision Reduces variability Robustness Robustness Robustness->All Impacts all parameters

Sources

A Senior Application Scientist's Guide to Comparing the Bioactivity of 1-(2-Hydroxybiphenyl-3-YL)ethanone with Other Biphenyls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous bioactive compounds and approved drugs.[1] Its unique stereochemistry, characterized by restricted rotation around the central C-C bond, allows it to serve as a rigid anchor for presenting functional groups in a defined spatial orientation, facilitating specific interactions with a wide array of biological targets.[1] Biphenyl derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3]

This guide focuses on 1-(2-Hydroxybiphenyl-3-YL)ethanone , a specific derivative whose bioactivity profile is not yet extensively characterized in publicly accessible literature.[4] The presence of a hydroxyl group and an ethanone moiety on the biphenyl backbone suggests a high potential for interesting biological effects. The hydroxyl group can act as a hydrogen bond donor and a radical scavenger, while the acetyl group can participate in various interactions with protein targets.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound. We will objectively compare its potential performance against other well-characterized biphenyl alternatives, providing the underlying scientific rationale and detailed experimental protocols necessary for a robust comparative analysis.

The Scientific Rationale: Structure-Activity Relationships in Biphenyls

The biological activity of a biphenyl derivative is intricately linked to its structural features. The nature, position, and number of substituents on the phenyl rings dictate the molecule's overall electronic properties, lipophilicity, and three-dimensional shape.

  • Hydroxylation: The presence of hydroxyl (-OH) groups is a common feature in many bioactive natural phenols and their biphenyl derivatives.[5] These groups are critical for antioxidant activity, as they can readily donate a hydrogen atom to neutralize free radicals.[6] Their position also influences other activities; for instance, certain hydroxylation patterns in biphenyls have been shown to be crucial for antibacterial efficacy.[7]

  • Halogenation: The addition of halogens can significantly alter a compound's properties. It can increase lipophilicity, enhancing membrane permeability, and can also influence binding affinity to target proteins.[8] However, the position of halogens is critical; ortho-substitution, for example, can force the biphenyl rings into a non-planar conformation, which may prevent binding to certain receptors.[8][9]

  • Planarity: The degree of planarity between the two phenyl rings is a key determinant of bioactivity. For some targets, a more planar conformation facilitates a better steric fit, enhancing binding.[8] The absence of bulky ortho-substituents generally allows for greater planarity.[9]

Given these principles, this guide proposes a comparative study of this compound against a curated set of biphenyls to elucidate its unique bioactivity profile.

Selected Biphenyls for Comparison:

Compound NameStructureRationale for Inclusion
This compound 3-acetyl-2-hydroxybiphenylTest Compound: Features hydroxyl and acetyl groups, suggesting potential for antioxidant and other targeted activities.
4,4'-Biphenol 4,4'-dihydroxybiphenylHydroxylated Control: A simple, symmetrical dihydroxylated biphenyl to benchmark the effect of the hydroxyl groups.[10]
4-Bromobiphenyl 4-bromobiphenylHalogenated Control: A simple halogenated biphenyl to assess the influence of lipophilicity and electronic changes imparted by a halogen.
Aucuparin 4-(3-methylbut-2-en-1-yl)-[1,1'-biphenyl]-3,4',5-triolNatural Product Benchmark: A known bioactive biphenyl phytoalexin with established antibacterial properties, providing a relevant comparison.[7]

Part 1: Comparative Anticancer Activity (Cytotoxicity Screening)

A significant number of biphenyl derivatives have been investigated as potential anticancer agents, primarily for their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2][11] The MTT assay is a robust and widely used colorimetric method to assess a compound's cytotoxic effect by measuring the metabolic activity of living cells.[12][13][14]

Causality of Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and direct correlation between mitochondrial metabolic activity and cell viability.[13][15] In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[14][16] The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of living cells.[12] This allows for the calculation of the IC₅₀ value—the concentration of a compound required to inhibit cell growth by 50%—which is a standard metric for cytotoxicity.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Phase 1: Cell Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction & Measurement A 1. Culture & Harvest Cancer Cells (e.g., MDA-MB-231) B 2. Prepare Cell Suspension & Count Cells A->B C 3. Seed Cells into 96-well Plate (e.g., 5x10^3 cells/well) B->C D 4. Incubate 24h for Cell Adhesion C->D F 6. Replace Media with Compound-containing Media D->F E 5. Prepare Serial Dilutions of Biphenyl Compounds E->F G 7. Incubate for 48-72h H 8. Add MTT Solution (0.5 mg/mL) to each well G->H I 9. Incubate for 3-4h (Formation of Formazan) H->I J 10. Solubilize Formazan Crystals (e.g., with DMSO) I->J K 11. Read Absorbance at 570 nm J->K L Data Analysis K->L Calculate % Viability & Determine IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Trypsinize and harvest adherent cancer cells (e.g., MDA-MB-231 breast cancer cell line) during their exponential growth phase.

    • Perform a cell count using a hemocytometer to determine cell concentration.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000 cells/well. Include wells for vehicle control (e.g., 0.1% DMSO) and blank (media only).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare stock solutions of this compound and the other comparative biphenyls in DMSO.

    • Perform serial dilutions of each compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations.

    • Incubate the plate for another 48 to 72 hours.

  • MTT Reaction and Measurement:

    • After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.[16]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance of each well at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity
CompoundTarget Cell LineIC₅₀ (µM) ± SD
This compoundMDA-MB-231Experimental Data
4,4'-BiphenolMDA-MB-231Experimental Data
4-BromobiphenylMDA-MB-231Experimental Data
AucuparinMDA-MB-231Experimental Data
Doxorubicin (Positive Control)MDA-MB-231Experimental Data

Part 2: Comparative Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and simple spectrophotometric method for evaluating the free radical scavenging ability of a compound.[17][18] This is particularly relevant for this compound due to its phenolic hydroxyl group.

Causality of Experimental Choice: The DPPH Assay

The DPPH assay is based on the principle that a stable free radical, DPPH, which has a deep violet color, can be neutralized by an antioxidant that donates a hydrogen atom or an electron.[17] This neutralization results in the reduction of DPPH to its non-radical form, DPPH-H, causing the color to fade to a pale yellow.[17] The degree of discoloration, measured as a decrease in absorbance at ~517 nm, is directly proportional to the antioxidant's radical scavenging activity.[17][19] This method is highly reproducible and allows for a direct comparison of the hydrogen-donating capacity of different compounds.

Experimental Workflow: DPPH Radical Scavenging Assay

DPPH_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Scavenging Reaction cluster_measure Phase 3: Measurement & Analysis A 1. Prepare Stock Solutions of Biphenyls & Control (e.g., Ascorbic Acid) B 2. Create Serial Dilutions of each compound A->B D 4. Add Compound Dilution to 96-well plate B->D C 3. Prepare fresh DPPH working solution (e.g., 0.1 mM in Methanol) E 5. Add DPPH solution to each well C->E D->E F 6. Mix and Incubate in the dark (30 minutes at RT) E->F G 7. Read Absorbance at 517 nm F->G H 8. Calculate % Inhibition G->H I 9. Determine IC50 value H->I

Caption: Workflow for the DPPH antioxidant activity assay.

Detailed Protocol: DPPH Assay
  • Reagent Preparation:

    • Prepare 1 mg/mL stock solutions of the test compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[17]

    • Prepare a fresh 0.1 mM solution of DPPH in methanol. This solution should be protected from light and used the same day.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare blank wells for each sample concentration containing 100 µL of the compound dilution and 100 µL of methanol (to account for any intrinsic color of the compound).

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula:[17] % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation: Comparative Antioxidant Activity
CompoundDPPH Scavenging IC₅₀ (µg/mL) ± SD
This compoundExperimental Data
4,4'-BiphenolExperimental Data
4-BromobiphenylExperimental Data
AucuparinExperimental Data
Ascorbic Acid (Positive Control)Experimental Data

Part 3: Comparative Antimicrobial Activity

The biphenyl scaffold is present in many compounds with known antimicrobial properties.[7] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[20][21]

Causality of Experimental Choice: Broth Microdilution Method

The broth microdilution method is chosen for its quantitative and reproducible results.[22] It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains in a standardized 96-well format, making it efficient for comparative studies.[23] Unlike diffusion methods, it provides a precise MIC value, offering a more definitive measure of antimicrobial potency.[21] The protocol is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), ensuring that results are comparable across different studies.[21]

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Inoculation & Incubation cluster_readout Phase 3: MIC Determination A 1. Prepare Two-Fold Serial Dilutions of Compounds in Broth (96-well plate) E 5. Inoculate each well with bacterial suspension A->E B 2. Culture Bacteria (e.g., S. aureus, E. coli) C 3. Adjust Inoculum to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B->C D 4. Dilute Inoculum to final ~5 x 10^5 CFU/mL C->D D->E F 6. Include Positive (bacteria only) & Negative (broth only) Controls E->F G 7. Incubate plate at 37°C for 18-24 hours F->G H 8. Visually inspect wells for turbidity (growth) G->H I 9. The MIC is the lowest concentration with no visible growth H->I

Sources

A Comparative Guide to In Vivo vs. In Vitro Efficacy of Novel Phenyl Ketone Derivatives

Sources

A Senior Application Scientist's Comparative Guide to 1-(2-Hydroxybiphenyl-3-YL)ethanone and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of small molecule inhibitors, the biphenyl scaffold represents a privileged structure, consistently appearing in compounds with significant biological activity.[1] Within this class, 1-(2-Hydroxybiphenyl-3-YL)ethanone emerges as a molecule of interest, though one with a surprisingly sparse public experimental profile. This guide provides a comprehensive cross-validation of its predicted properties against experimentally validated data for structurally related biphenyl and ethanone derivatives. By examining these analogs, we can infer the potential of this compound and identify key structural motifs that drive performance in various biological assays.

This guide is structured to provide not just a comparative analysis but also the practical, validated methodologies required to assess these compounds in your own research. We will delve into the synthesis of representative compounds, their comparative biological activities with a focus on enzyme inhibition and anti-inflammatory pathways, and provide detailed experimental protocols to ensure the reproducibility and integrity of your findings.

Physicochemical Properties: A Comparative Overview

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsReference
This compound C14H12O2212.24 (Computed)3.4 (Computed)12[2]
1-(2-hydroxy-3-methoxyphenyl)ethanoneC9H10O3166.171.6 (Predicted)13[3]
2-chloro-1-(3-hydroxyphenyl)ethanoneC8H7ClO2170.591.8 (Predicted)12[4]
1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone)C9H10O3166.171.3 (Predicted)13[5]

Table 1: Comparative Physicochemical Properties. The table highlights the computed properties of the topic compound against related structures. The lipophilicity (XLogP3) of this compound is notably higher due to the additional phenyl ring, a critical consideration for membrane permeability and potential off-target hydrophobic interactions.

Synthesis of Biphenyl Ethanone Scaffolds

The synthesis of substituted hydroxyacetophenones is a well-established area of organic chemistry.[6] A common strategy for creating biphenyl derivatives involves Suzuki-Miyaura cross-coupling reactions. For the ethanone moiety, Friedel-Crafts acylation is a classic and effective method. The synthesis of a related compound, 1-(2-hydroxy-3-methoxyphenyl)ethanone, has been reported with a yield of 89% via the debenzylation of 1-[2-(benzyloxy)-3-methoxyphenyl]ethan-1-one using palladium on carbon as a catalyst.[3]

A generalized synthetic workflow for biphenyl ethanone derivatives is presented below.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Friedel-Crafts Acylation Aryl_Halide Aryl Halide (e.g., 3-bromo-2-hydroxyacetophenone) Biphenyl_Product Substituted Biphenyl Aryl_Halide->Biphenyl_Product Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Biphenyl_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Pd_Catalyst->Biphenyl_Product Base Base (e.g., K2CO3) Base->Biphenyl_Product Final_Product This compound Biphenyl_Product->Final_Product Further Functionalization (e.g., demethylation) Biphenyl_Substrate Biphenyl Substrate Acylated_Product Acylated Biphenyl Biphenyl_Substrate->Acylated_Product Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Acylated_Product Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylated_Product Acylated_Product->Final_Product

Figure 1: Generalized Synthetic Pathways to Biphenyl Ethanones. This diagram illustrates two common synthetic routes to biphenyl ethanone derivatives. The choice of starting materials and reaction conditions can be tailored to achieve a variety of substitution patterns.

Comparative Biological Activities

While direct biological data for this compound is scarce, the broader class of biphenyl derivatives has been extensively studied for a range of biological activities, including as inhibitors of various enzymes and as anti-inflammatory agents.[7]

Enzyme Inhibition

Sulfatase Inhibition: Steroid sulfatase (STS) is a key enzyme in the production of biologically active steroids and has been identified as a therapeutic target in hormone-dependent cancers.[8] Biphenyl-based compounds have been investigated as STS inhibitors. For instance, a series of biphenyl and biphenyl ether inhibitors of sulfatases have been designed and evaluated, with some compounds showing potent inhibition.[9]

Urease Inhibition: Urease is a virulence factor for several pathogenic bacteria, including Helicobacter pylori.[10] Inhibition of urease is a promising strategy for the treatment of peptic ulcers and other related disorders. Several classes of compounds, including biphenyl derivatives, have shown potential as urease inhibitors.[11] For example, levofloxacin and ofloxacin, which are fluoroquinolones but share some structural similarities in terms of aromatic rings, have demonstrated competitive inhibition of urease with IC50 values of 7.24 ± 0.29 µM and 13.15 ± 0.32 µM, respectively.[11]

Compound ClassTarget EnzymeRepresentative IC50 Values (µM)Reference
Biphenyl SulfonamidesNLRP3 Inflammasome0.12 - 0.57[12]
Biphenyl/Bibenzyl DerivativesAcetylcholinesterase (AChE)0.096 - 1.18[1]
Biphenyl/Bibenzyl DerivativesButyrylcholinesterase (BuChE)0.74 - 9.11[1]
FluoroquinolonesUrease7.24 - 16.53[11]
Naphthoquinone DerivativesCyclooxygenase-2 (COX-2)5.8 - 20.6[13]

Table 2: Comparative Enzyme Inhibition Data for Biphenyl and Related Scaffolds. This table summarizes the inhibitory activities of various biphenyl and related compounds against different enzyme targets. The data suggests that the biphenyl scaffold is a versatile platform for the development of potent enzyme inhibitors.

Anti-inflammatory Activity

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases.[14] Biphenyl sulfonamide analogs have emerged as potent inhibitors of the NLRP3 inflammasome.[12] For example, compound H28 was identified as a potent and specific NLRP3 inflammasome inhibitor with an IC50 of 0.57 µM in murine macrophages.[12]

G PAMPs_DAMPs PAMPs/DAMPs (e.g., Nigericin, ATP) NLRP3_Inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_Inactive Activation Signal LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Activation TLR4->NF_kB NLRP3_Gene_Expression NLRP3 & Pro-IL-1β Gene Expression NF_kB->NLRP3_Gene_Expression NLRP3_Gene_Expression->NLRP3_Inactive Pro_IL_1beta Pro-IL-1β NLRP3_Gene_Expression->Pro_IL_1beta NLRP3_Active Active NLRP3 NLRP3_Inactive->NLRP3_Active ASC ASC NLRP3_Active->ASC recruits Pro_Caspase_1 Pro-Caspase-1 ASC->Pro_Caspase_1 recruits Caspase_1 Caspase-1 Pro_Caspase_1->Caspase_1 autocatalysis Caspase_1->Pro_IL_1beta cleaves GSDMD Gasdermin-D Caspase_1->GSDMD cleaves IL_1beta IL-1β (Secretion) Pro_IL_1beta->IL_1beta Pyroptosis Pyroptosis GSDMD->Pyroptosis Biphenyl_Inhibitor Biphenyl-based NLRP3 Inhibitor Biphenyl_Inhibitor->NLRP3_Active inhibits G cluster_0 Cell Preparation cluster_1 Assay Workflow Culture_THP1 Culture THP-1 Monocytes Differentiate Differentiate with PMA Culture_THP1->Differentiate Priming Prime with LPS (Signal 1) Differentiate->Priming Inhibitor_Addition Add Test Compound Priming->Inhibitor_Addition Activation Activate with ATP/Nigericin (Signal 2) Inhibitor_Addition->Activation Collect_Supernatant Collect Supernatant Activation->Collect_Supernatant ELISA Quantify IL-1β by ELISA Collect_Supernatant->ELISA Data_Analysis Data_Analysis ELISA->Data_Analysis Calculate % Inhibition & IC50

Figure 3: Experimental Workflow for the NLRP3 Inflammasome Assay. This diagram outlines the key steps for assessing the inhibitory effect of compounds on NLRP3 inflammasome activation in a cell-based model.

Conclusion and Future Directions

While a comprehensive experimental profile of this compound remains to be fully elucidated in the public domain, this guide provides a robust framework for its evaluation by cross-referencing data from structurally similar compounds. The biphenyl ethanone scaffold demonstrates significant potential for the development of potent and selective inhibitors of various enzymes and inflammatory pathways. The provided experimental protocols offer a validated starting point for researchers to investigate the biological activities of this compound and its analogs. Future work should focus on the systematic synthesis and biological evaluation of a library of substituted 2-hydroxybiphenyl-3-yl-ethanones to establish clear structure-activity relationships and identify lead compounds for further development.

References

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  • ACS Omega. (2024, March 14). Antiurease Activity of Antibiotics: In Vitro, In Silico, Structure Activity Relationship, and MD Simulations of Cephalosporins and Fluoroquinolones. Retrieved from [Link]

  • Cellular Models and Assays to Study NLRP3 Inflammasome Biology. (n.d.). Retrieved from [Link]

  • protocols.io. (2024, April 12). Assaying NLRP3-mediated LDH and IL-1β release. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 1-(2',5'-dihydroxy[1,1'-biphenyl]-4-yl)ethanone. Retrieved from [Link]

  • Oxford Academic. (n.d.). Steroid Sulfatase: Molecular Biology, Regulation, and Inhibition. Retrieved from [Link]

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  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021, May 26). Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a New Series of Biphenyl/Bibenzyl Derivatives Functioning as Dual Inhibitors of Acetylcholinesterase and Butyrylcholinesterase. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. (n.d.). Retrieved from [Link]

  • Sci-Hub. (1995). A novel synthesis of 1‐(2,4,6‐trihydroxy‐3,5‐dimethylphenyl)ethanone (di‐C‐methylphloracetophenone) and two new non‐aromatic C‐benzylated derivatives. Retrieved from [Link]

  • PubMed. (2015, May 27). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • PubMed. (1997, September 26). Purification and characterization of 2-hydroxybiphenyl 3-monooxygenase, a novel NADH-dependent, FAD-containing aromatic hydroxylase from Pseudomonas azelaica HBP1. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Hydroxybiphenyl Ethanones for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Hydroxybiphenyl ethanones serve as pivotal structural motifs in a multitude of pharmacologically active molecules and advanced materials. Their synthesis is a critical step in the development of new therapeutics, demanding robust, efficient, and scalable chemical strategies. This guide provides an in-depth comparative analysis of the three primary synthetic pathways to these valuable compounds: the direct Friedel-Crafts acylation, the intramolecular Fries rearrangement, and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Each route is evaluated based on its mechanistic underpinnings, substrate scope, regioselectivity, and overall efficiency, supported by experimental data and detailed protocols to inform researchers in their synthetic design.

Introduction: The Significance of Hydroxybiphenyl Ethanones

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of hydroxyl and ethanone functionalities provides crucial handles for modulating pharmacokinetic and pharmacodynamic properties. These functional groups can participate in hydrogen bonding, act as key binding elements for biological targets, and serve as versatile intermediates for further chemical modifications. Consequently, the judicious selection of a synthetic route that is both efficient and adaptable is a cornerstone of successful drug discovery and development programs.

Strategic Overview of Synthetic Pathways

The synthesis of hydroxybiphenyl ethanones can be approached through distinct strategies, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability of the reaction.

G cluster_0 Synthetic Strategies A Starting Materials B Friedel-Crafts Acylation A->B Hydroxybiphenyl + Acylating Agent C Fries Rearrangement A->C Biphenyl Phenolic Ester D Suzuki-Miyaura Coupling A->D Halophenol + Acetylphenylboronic Acid (or vice versa) E Hydroxybiphenyl Ethanones B->E C->E D->E

Caption: High-level overview of the three major synthetic routes to hydroxybiphenyl ethanones.

Friedel-Crafts Acylation: The Direct Approach

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that directly introduces an acyl group onto an aromatic ring.[1] In the context of synthesizing hydroxybiphenyl ethanones, this would ideally involve the acylation of a hydroxybiphenyl substrate.

Mechanistic Rationale and Experimental Considerations

The reaction proceeds through the in-situ generation of a highly electrophilic acylium ion from an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This acylium ion is then attacked by the electron-rich aromatic ring of the hydroxybiphenyl.

However, the direct acylation of phenols, including hydroxybiphenyls, is fraught with challenges. Phenols are bidentate nucleophiles, meaning they can undergo acylation on either the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to yield a phenyl ester.[3] O-acylation is often the kinetically favored pathway, leading to a significant reduction in the yield of the desired product.[4]

Furthermore, the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst, leading to its deactivation.[3] This complexation also renders the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[3] To circumvent these issues, an excess of the Lewis acid is often required to drive the reaction towards C-acylation, which can complicate the workup and purification process.[5] An alternative strategy involves protecting the hydroxyl group as a silyl ether, which can be cleaved during the reaction workup.[6]

G cluster_FC Friedel-Crafts Acylation Pathway Start Hydroxybiphenyl Attack Electrophilic Aromatic Substitution Start->Attack Reagents Acyl Chloride/Anhydride + AlCl₃ Intermediate Acylium Ion Electrophile Reagents->Intermediate Intermediate->Attack Product Hydroxybiphenyl Ethanone Attack->Product C-acylation Side_Product O-acylated Ester Attack->Side_Product O-acylation (competing)

Caption: The Friedel-Crafts acylation pathway highlighting the competing O- and C-acylation.

Representative Experimental Protocol: Friedel-Crafts Acylation of 4-Hydroxybiphenyl

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.5 equivalents) and a suitable solvent such as nitrobenzene or dichloromethane.[7]

  • Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

  • Substrate Addition: After the formation of the acylium ion complex, add a solution of 4-hydroxybiphenyl (1.0 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-160 °C, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Fries Rearrangement: An Intramolecular Alternative

The Fries rearrangement is a powerful method for the synthesis of hydroxyaryl ketones from phenolic esters.[8] This intramolecular reaction is catalyzed by a Lewis acid and involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[8]

Mechanistic Rationale and Control of Regioselectivity

The reaction is initiated by the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion intermediate.[9] This electrophile then attacks the aromatic ring at either the ortho or para position.

A key advantage of the Fries rearrangement is the ability to control the regioselectivity by tuning the reaction conditions.[8]

  • Low temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product.[8]

  • High temperatures tend to yield the ortho-isomer as the major product. This is attributed to the formation of a more stable bidentate complex between the ortho-product and the aluminum catalyst, making it the kinetically favored product at elevated temperatures.[8]

  • Solvent polarity also plays a role, with non-polar solvents favoring the ortho-product.[8]

G cluster_Fries Fries Rearrangement Pathway Start Biphenyl Phenolic Ester Intermediate Acylium Ion Intermediate Start->Intermediate Catalyst Catalyst Lewis Acid (e.g., AlCl₃) Migration Intramolecular Acyl Migration Intermediate->Migration Ortho_Product ortho-Hydroxybiphenyl Ethanone Migration->Ortho_Product High Temp. Para_Product para-Hydroxybiphenyl Ethanone Migration->Para_Product Low Temp.

Caption: The Fries rearrangement pathway illustrating the temperature-dependent regioselectivity.

Experimental Evidence: Fries Rearrangement of 4-Biphenylyl Acetate

A study on the Fries rearrangement of 4-biphenylyl acetate with anhydrous aluminum chloride in boiling o-dichlorobenzene reported the formation of 4-hydroxy-3-biphenylyl methyl ketone as a rearrangement product.[10] This demonstrates the feasibility of this route for accessing specific isomers of hydroxybiphenyl ethanones.

Representative Experimental Protocol: Synthesis of 4-Hydroxy-3-biphenylyl Methyl Ketone via Fries Rearrangement

This protocol is based on the reported rearrangement of 4-biphenylyl acetate.[10]

  • Esterification: Synthesize 4-biphenylyl acetate by reacting 4-hydroxybiphenyl with acetic anhydride in the presence of a catalytic amount of sulfuric acid.

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.2 equivalents) in o-dichlorobenzene.

  • Substrate Addition: Add 4-biphenylyl acetate (1.0 equivalent) to the suspension.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup and Purification: After cooling, the reaction mixture is worked up by the addition of ice and hydrochloric acid, followed by extraction with an organic solvent. The product is then purified by chromatography or recrystallization.

Suzuki-Miyaura Cross-Coupling: A Convergent Approach

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[11] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate.[11]

Mechanistic Rationale and Synthetic Strategy

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[11] A base is required to activate the organoboron compound for transmetalation.[12]

For the synthesis of hydroxybiphenyl ethanones, a convergent strategy can be employed by coupling a suitably substituted halophenol with an acetylphenylboronic acid, or vice versa. This approach offers excellent control over the final substitution pattern. For example, to synthesize 1-(4'-hydroxy-[1,1'-biphenyl]-4-yl)ethanone, one could couple 4-bromophenol with 4-acetylphenylboronic acid.

G cluster_Suzuki Suzuki-Miyaura Coupling Pathway Start1 Halophenol Cycle Catalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination) Start1->Cycle Start2 Acetylphenylboronic Acid Start2->Cycle Catalyst Pd Catalyst + Base Catalyst->Cycle Product Hydroxybiphenyl Ethanone Cycle->Product

Sources

A Comparative Benchmarking Guide: Evaluating 1-(2-Hydroxybiphenyl-3-YL)ethanone Against Established COX-2 and 5-LOX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Benchmarking Novel Anti-inflammatory Compounds

In the landscape of drug discovery, particularly concerning inflammatory and autoimmune diseases, the arachidonic acid cascade remains a pivotal target. The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are central to this pathway, catalyzing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. While the therapeutic benefits of inhibiting these enzymes are well-established, the quest for novel inhibitors with improved selectivity and safety profiles is perpetual.

This guide introduces a potential anti-inflammatory candidate, 1-(2-Hydroxybiphenyl-3-YL)ethanone. The presence of the 2-hydroxyphenyl ethanone moiety suggests a potential for enzyme inhibitory activity, possibly through mechanisms like metal chelation or interaction with hydrophobic pockets within enzyme active sites. Given its structural characteristics, we hypothesize that this compound may exert its effects by modulating the activity of key enzymes in the arachidonic acid pathway.

To rigorously evaluate the potential of this compound, a systematic benchmarking against well-characterized, industry-standard inhibitors is imperative. This guide provides a comprehensive framework for comparing the inhibitory activity of this compound against NS-398, a selective COX-2 inhibitor, and Zileuton, a potent 5-LOX inhibitor.[1][2][3][4] The methodologies detailed herein are designed to deliver robust, reproducible, and comparative data, essential for making informed decisions in the early stages of drug development.

The Arachidonic Acid Cascade: A Dual-Target Pathway

The metabolism of arachidonic acid, released from the cell membrane by phospholipases, bifurcates into two main enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5][6]

  • The COX Pathway: This pathway, mediated by COX-1 and COX-2 isoenzymes, leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs).[5][7] COX-1 is constitutively expressed and plays a role in physiological homeostasis, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Selective inhibition of COX-2 is a key strategy for anti-inflammatory therapies with reduced gastrointestinal side effects.[7]

  • The 5-LOX Pathway: The 5-lipoxygenase (5-LOX) pathway results in the production of leukotrienes (LTs).[8][9] These potent lipid mediators are implicated in a variety of inflammatory conditions, including asthma, by promoting bronchoconstriction, chemotaxis, and increased vascular permeability.[8][9][10]

The following diagram illustrates the central role of COX-2 and 5-LOX in the metabolism of arachidonic acid.

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox COX Pathway cluster_lox 5-LOX Pathway Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX PLA2->Arachidonic_Acid Release PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandin G2 Prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) PGH2->Prostaglandins 5HPETE 5-HPETE 5LOX->5HPETE LTA4 Leukotriene A4 (LTA4) 5HPETE->LTA4 Leukotrienes Leukotrienes (e.g., LTB4) (Chemotaxis, Bronchoconstriction) LTA4->Leukotrienes

Caption: The Arachidonic Acid Metabolic Pathway.

Benchmark Inhibitors: Properties and Performance

A meaningful comparison requires well-characterized benchmarks. For this purpose, we have selected NS-398 and Zileuton.

InhibitorTarget EnzymeType of InhibitionReported IC50 Values
NS-398 Cyclooxygenase-2 (COX-2)Selective1.77 µM (human recombinant COX-2)[11], 3.8 µM (COX-2)[1][3][12]
Cyclooxygenase-1 (COX-1)75 µM (human recombinant COX-1)[11], >100 µM (COX-1)[1][3][12]
Zileuton 5-Lipoxygenase (5-LOX)Orally active inhibitor0.3 µM (rat PMNL cells)[4][13], 0.5 µM (rat basophilic leukemia cells)[4][13], 2.6 µM (human blood)

IC50 values can vary depending on the specific assay conditions.

Experimental Protocols: A Step-by-Step Guide to Comparative Analysis

To ensure data integrity and comparability, standardized in vitro enzymatic assays are proposed. The following protocols provide a detailed methodology for assessing the inhibitory potential of this compound against COX-1, COX-2, and 5-LOX.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) is coupled to the oxidation of a chromogenic substrate, which can be monitored spectrophotometrically.[14]

Materials:

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • This compound (test compound)

  • NS-398 (reference inhibitor)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

COX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Heme, and Enzyme Solutions Add_Reagents To 96-well plate, add Assay Buffer, Heme, and COX-1 or COX-2 Enzyme Prepare_Reagents->Add_Reagents Prepare_Compounds Prepare Serial Dilutions of Test and Reference Compounds in DMSO Add_Inhibitor Add Test Compound, NS-398, or Vehicle (DMSO) Prepare_Compounds->Add_Inhibitor Add_Reagents->Add_Inhibitor Incubate_1 Incubate for 15 min at 25°C Add_Inhibitor->Incubate_1 Initiate_Reaction Add Arachidonic Acid and TMPD Incubate_1->Initiate_Reaction Incubate_2 Incubate for 10 min at 37°C Initiate_Reaction->Incubate_2 Measure_Absorbance Measure Absorbance at 590 nm Incubate_2->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50 5LOX_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prepare_Reagents Prepare Phosphate Buffer and Enzyme Solution Add_Reagents To wells/cuvettes, add Phosphate Buffer, and 5-LOX Enzyme Prepare_Reagents->Add_Reagents Prepare_Compounds Prepare Serial Dilutions of Test and Reference Compounds in DMSO Add_Inhibitor Add Test Compound, Zileuton, or Vehicle (DMSO) Prepare_Compounds->Add_Inhibitor Add_Reagents->Add_Inhibitor Incubate_1 Incubate for 10 min at 25°C Add_Inhibitor->Incubate_1 Initiate_Reaction Add Linoleic Acid Incubate_1->Initiate_Reaction Measure_Absorbance Monitor Increase in Absorbance at 234 nm for a defined period (e.g., 6 min) Initiate_Reaction->Measure_Absorbance Calculate_Rate Determine the Initial Reaction Rate Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate Percent Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro 5-LOX inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare the phosphate buffer and dissolve the 5-LOX enzyme in it.

  • Compound Preparation: Prepare a stock solution of this compound and Zileuton in DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a UV-transparent plate or cuvettes, add the phosphate buffer and the 5-LOX enzyme solution.

  • Inhibitor Addition: Add the diluted test compound, Zileuton, or an equivalent volume of DMSO (vehicle control) to the respective wells/cuvettes.

  • Pre-incubation: Incubate the mixture for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate.

  • Detection: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 6 minutes) using a spectrophotometer.

  • Data Analysis: Determine the initial reaction rate from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each concentration of the test compound and Zileuton. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Interpreting the Data: A Framework for Evaluation

The primary outputs of these assays will be the IC50 values for this compound against COX-1, COX-2, and 5-LOX. These values should be directly compared to those obtained for the benchmark inhibitors, NS-398 and Zileuton, under identical experimental conditions.

Key Evaluation Metrics:

  • Potency: A lower IC50 value indicates higher potency. How does the potency of this compound compare to NS-398 for COX-2 inhibition and Zileuton for 5-LOX inhibition?

  • Selectivity: The selectivity index (SI) for COX-2 can be calculated as IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.

  • Dual Inhibition: Does this compound exhibit inhibitory activity against both COX-2 and 5-LOX? Dual inhibitors can offer a broader spectrum of anti-inflammatory action.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial characterization of this compound as a potential enzyme inhibitor. By benchmarking against established standards like NS-398 and Zileuton, researchers can obtain a clear and objective assessment of its potency and selectivity.

The data generated from these proposed experiments will be crucial in determining the future trajectory of this compound in the drug discovery pipeline. Positive results, such as potent and selective inhibition of COX-2 or dual inhibition of COX-2 and 5-LOX, would warrant further investigation, including cell-based assays, in vivo efficacy studies, and detailed mechanistic studies. This structured approach ensures that resources are directed towards compounds with the most promising therapeutic potential.

References

  • ResearchGate. (n.d.). The arachidonic acid (AA) metabolic pathway map for the breakdown of.... Retrieved from [Link]

  • Mayflower Bioscience. (n.d.). Zileuton - Focus Biomolecules. Retrieved from [Link]

  • Carter, G. W., Young, P. R., Albert, D. H., Bouska, J., Dyer, R., Bell, R. L., Summers, J. B., & Brooks, D. W. (1991). 5-lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929–937.
  • ResearchGate. (n.d.). Pathway diagram for arachidonic acid metabolism, the boxes and circles.... Retrieved from [Link]

  • Giménez-Bastida, J. A., Shibata, T., Uchida, K., & Schneider, C. (2011). Roles of 5-lipoxygenase and cyclooxygenase-2 in the biosynthesis of hemiketals E2 and D2 by activated human leukocytes. The Journal of biological chemistry, 286(29), 25833–25841.
  • Biores Scientia. (n.d.). The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2-22. Pathways of arachidonate metabolism. Arachidonic acid is transformed into the cyclic endoperoxides by PES.. Retrieved from [Link]

  • ResearchGate. (n.d.). A schematic representation of the arachidonic acid metabolism pathway.... Retrieved from [Link]

  • Vane, J. R., & Botting, R. M. (1998). Role and regulation of cyclooxygenase-2 during inflammation. The American journal of medicine, 104(3A), 2S–8S.
  • MDPI. (n.d.). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. Retrieved from [Link]

  • ResearchGate. (n.d.). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Retrieved from [Link]

  • ResearchGate. (n.d.). Leukotriene synthesis pathway 5-LOX-5-lipoxygenase;.... Retrieved from [Link]

  • Fickl, H., & Rådmark, O. (2016). 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity. Frontiers in immunology, 7, 473.
  • ResearchGate. (n.d.). COX-2 in Inflammation and Resolution. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Retrieved from [Link]

  • Rådmark, O., & Samuelsson, B. (2009). 5-Lipoxygenase: mechanisms of regulation. Journal of lipid research, 50 Suppl(Suppl), S40–S45.
  • PubMed Central. (2023). The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. Retrieved from [Link]

  • Academic Journals. (n.d.). In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. Retrieved from [Link]

  • CABI Digital Library. (n.d.). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. Retrieved from [Link]

  • ResearchGate. (n.d.). Asking help to optimize in-vitro lipoxygenase inhibitory assay protocol?. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of 1-(2-Hydroxybiphenyl-3-yl)ethanone Analogs: An Inferred Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The core structure, featuring a 2-hydroxyacetophenone moiety ortho-substituted with a phenyl ring, suggests a strong potential for these compounds to act as inhibitors of enzymes central to inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). The hydroxyl and acetyl groups are key pharmacophoric features, capable of coordinating with metal ions in enzyme active sites and forming crucial hydrogen bonds.

Inferred Structure-Activity Relationships

Our comparative analysis focuses on three key regions of the 1-(2-hydroxybiphenyl-3-yl)ethanone scaffold: the 2'-hydroxyphenyl ethanone core (Ring A), the ethanone linker, and the second phenyl ring (Ring B).

Ring A: The 2'-Hydroxyphenyl Ethanone Core

The 2'-hydroxyacetophenone core is a well-established pharmacophore in a variety of biologically active compounds. The phenolic hydroxyl group and the adjacent ketone are critical for activity, often acting as a bidentate ligand for metal ions within enzyme active sites. Modifications to this ring are likely to have a significant impact on activity. For instance, the addition of methoxy groups to Ring A in 2'-hydroxychalcones has been shown to enhance acetylcholinesterase inhibitory activity.[1]

The Ethanone Linker

While the parent compound has a simple ethanone linker, it is instructive to consider related structures where this linker is modified. For example, in 2'-hydroxychalcones, the ethanone is part of an α,β-unsaturated ketone system. This unsaturation introduces conformational rigidity and alters the electronic properties of the molecule, often enhancing biological activity. This suggests that modifications to the ethanone linker in this compound analogs could be a fruitful area for exploration.

Ring B: The Second Phenyl Ring

The substitution pattern on the second phenyl ring (Ring B) is expected to be a major determinant of both potency and selectivity. Based on SAR studies of 2'-hydroxychalcones and other biphenyl derivatives, we can infer the following trends:

  • Electron-donating groups (EDGs): The presence of hydroxyl, methoxy, and methylenedioxy groups on the B-ring of 2'-hydroxychalcones has been shown to enhance their ability to activate AMP-activated protein kinase (AMPK).[2] Specifically, compounds with these substitutions showed higher activity than those with saturated or unsaturated alkyl or other alkoxy groups.[2]

  • Electron-withdrawing groups (EWGs): Halogen substitutions on the B-ring of 2'-hydroxychalcones have been associated with increased acetylcholinesterase inhibitory activity.[1]

  • Positional Isomerism: The position of substituents on Ring B is critical. In many classes of enzyme inhibitors, a para-substitution is favored as it allows the substituent to project into a specific sub-pocket of the enzyme's active site.

The following diagram illustrates the key structural features of the this compound scaffold and the potential impact of substitutions on its biological activity.

Caption: Inferred Structure-Activity Relationships for this compound Analogs.

Comparative Biological Activity Data

The following table summarizes the biological activities of selected 2'-hydroxychalcone analogs, which serve as a proxy for understanding the potential of substituted this compound analogs.

Compound IDB-Ring SubstituentsBiological ActivityIC50/EC50 (µM)Reference
1 3,4-dimethoxyInhibition of LTB4 release-[3]
2 3,4-tetramethoxyInhibition of phospholipase A2-[3]
3 4-ChloroAcetylcholinesterase Inhibition85[1]
4 4-BromoAcetylcholinesterase Inhibition70[1]
5 4-FluoroAcetylcholinesterase Inhibition75[1]
6 3-HydroxyAMPK Activation (in podocytes)2.0 (EC50)[2]
7 3-MethoxyAMPK Activation (in podocytes)4.8 (EC50)[2]

Potential Therapeutic Targets and Competing Alternatives

Given the structural similarities to known anti-inflammatory agents, the primary therapeutic targets for this compound analogs are likely to be enzymes in the arachidonic acid cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . p-Hydroxyacetophenone has been shown to suppress inflammation related to nuclear factor-κB and COX-2.[4]

Competing alternatives in this space include:

  • Non-steroidal anti-inflammatory drugs (NSAIDs): Both non-selective (e.g., ibuprofen, naproxen) and COX-2 selective inhibitors (e.g., celecoxib).

  • Dual COX/LOX inhibitors: Compounds like licofelone that inhibit both pathways, potentially offering a better safety profile.

  • Natural products: A variety of plant-derived compounds, including other chalcones and flavonoids, exhibit anti-inflammatory properties.

The key advantage of developing novel this compound analogs would be to fine-tune the selectivity for specific enzyme isoforms, thereby minimizing off-target effects and improving the therapeutic index.

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of compounds in this class, adapted from studies on 2'-hydroxychalcones.

General Synthesis of 2'-Hydroxychalcone Analogs (Claisen-Schmidt Condensation)

This protocol describes a common method for synthesizing the 2'-hydroxychalcone scaffold, which can be adapted for the synthesis of related biphenyl ethanone derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up and Purification Acetophenone Substituted 2'-Hydroxyacetophenone Catalyst Base Catalyst (e.g., KOH, NaOH) Acetophenone->Catalyst Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Catalyst Solvent Solvent (e.g., Ethanol) Catalyst->Solvent Conditions Stirring at Room Temperature Solvent->Conditions Acidification Acidification (e.g., HCl) Conditions->Acidification Filtration Filtration Acidification->Filtration Crystallization Crystallization Filtration->Crystallization Product 2'-Hydroxychalcone Product Crystallization->Product

Caption: General workflow for the synthesis of 2'-hydroxychalcones.

Step-by-Step Procedure:

  • Dissolve the substituted 2'-hydroxyacetophenone (1 mmol) and the substituted benzaldehyde (1.2 mmol) in ethanol (10 mL).

  • Add an aqueous solution of a base catalyst, such as potassium hydroxide (40-50%), dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol provides a method to assess the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Test compounds

  • Reference inhibitors (e.g., celecoxib, indomethacin)

  • Assay buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) EIA kit

Procedure:

  • Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • Measure the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. Although direct SAR studies are currently lacking, a wealth of information from related compound classes, such as 2'-hydroxychalcones, provides a strong basis for rational drug design.

Future research should focus on the systematic synthesis and biological evaluation of this compound analogs with diverse substitution patterns on the second phenyl ring. This will allow for the validation of the inferred SAR presented in this guide and the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and biological evaluation of 2′-hydroxychalcone derivatives as AMPK activators.
  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. Molecules. 2024. [Link][5]

  • Synthesis and pharmacological evaluation of 2'-hydroxychalcones and flavones as inhibitors of inflammatory mediators generation. Journal of Pharmacy and Pharmacology. 1999. [Link][3]

  • Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. Molecules. 2018. [Link][1]

  • p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models. Journal of Natural Medicines. 2017. [Link][4]

Sources

Elucidating the Mechanism of Action of 1-(2-Hydroxybiphenyl-3-YL)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action of 1-(2-Hydroxybiphenyl-3-YL)ethanone. Given the limited direct literature on this specific molecule, we will leverage data from structurally related compounds to propose a hypothesized mechanism and outline a robust experimental plan for its validation. This document is designed to be a practical, in-depth technical resource, emphasizing scientific integrity and logical experimental design.

Introduction to this compound

This compound is an aromatic ketone with a biphenyl scaffold.[1] The presence of a hydroxyl group and an ethanone moiety suggests potential for various biological activities, as these functional groups are common in pharmacologically active molecules. While specific data on its mechanism of action is scarce, the structural similarity to other bioactive ethanone derivatives allows us to formulate a testable hypothesis. Compounds with similar core structures have been reported to exhibit activities ranging from enzyme inhibition to modulation of cellular signaling pathways.[2][3][4][5][6][7] This guide will focus on a systematic approach to uncover the biological function of this compound.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the activities of related phenyl ethanone and biphenyl compounds, we hypothesize that this compound may act as an inhibitor of cellular kinases, particularly cyclin-dependent kinases (CDKs). Several phenyl-1-pyridin-2yl-ethanone-based compounds have been shown to inhibit CDK2 and CDK9, leading to downstream effects on cell cycle progression and transcription.[4][5]

The proposed signaling pathway is as follows:

Kinase_Inhibition_Pathway Compound This compound CDK2_Cyclin_E CDK2/Cyclin E Compound->CDK2_Cyclin_E Inhibits CDK9_Cyclin_T1 CDK9/Cyclin T1 Compound->CDK9_Cyclin_T1 Inhibits Rb_Phosphorylation Rb Phosphorylation CDK2_Cyclin_E->Rb_Phosphorylation Promotes RNA_Pol_II RNA Polymerase II Phosphorylation CDK9_Cyclin_T1->RNA_Pol_II Promotes E2F_Release E2F Release Rb_Phosphorylation->E2F_Release Promotes G1_S_Transition G1/S Phase Transition E2F_Release->G1_S_Transition Promotes Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Promotes

Caption: Proposed kinase inhibition pathway for this compound.

Comparative Analysis with Alternative Compounds

To provide context and a benchmark for our investigation, we will compare the activity of this compound with two classes of related compounds:

  • Phenyl-1-pyridin-2yl-ethanone-based iron chelators: These compounds are known to inhibit CDK2 and CDK9.[4][5]

  • Other bioactive ethanone derivatives: A broader class of compounds with demonstrated effects on cell viability and other cellular processes.[2][3]

The following table summarizes the known activities of these comparator compounds:

Compound ClassKnown Mechanism of ActionKey Experimental Readouts
Phenyl-1-pyridin-2yl-ethanone-based chelatorsInhibition of CDK2 and CDK9 activity, upregulation of IκB-α.[4][5]In vitro kinase assays, Western blot for p-Rb and IκB-α.
Bioactive ethanone derivativesInduction of G1/G0 cell cycle arrest, cytotoxicity in cancer cell lines.[2][3]Cell viability assays (MTT), flow cytometry for cell cycle.
This compound Hypothesized: CDK inhibition, leading to cell cycle arrest and reduced transcription. To be determined through the proposed experimental plan.

Experimental Plan for Mechanism of Action Confirmation

The following experimental workflow is designed to systematically test our hypothesis and characterize the biological activity of this compound.

Experimental_Workflow cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Pathway Validation Cell_Viability Cell Viability Assay (MTT) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis Kinase_Panel Broad Kinase Panel Screen Apoptosis->Kinase_Panel In_Vitro_Kinase In Vitro CDK2/9 Inhibition Assay Kinase_Panel->In_Vitro_Kinase Western_Blot Western Blot Analysis (p-Rb, Cyclin E, IκB-α) In_Vitro_Kinase->Western_Blot qRT_PCR qRT-PCR for CDK-dependent genes Western_Blot->qRT_PCR

Caption: A phased experimental workflow to elucidate the mechanism of action.

Phase 1: Assessment of Cellular Effects

Objective: To determine the phenotypic effects of this compound on cancer cell lines.

Protocol 1: MTT Cell Viability Assay

  • Cell Seeding: Plate human colon adenocarcinoma HT-29 cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat HT-29 cells with the IC₅₀ concentration of this compound for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Phase 2: Target Identification and Engagement

Objective: To identify the direct molecular targets of this compound.

Protocol 3: In Vitro Kinase Inhibition Assay

  • Assay Principle: Utilize a fluorescence-based assay to measure the activity of purified recombinant CDK2/Cyclin E and CDK9/Cyclin T1 enzymes.

  • Reaction Mixture: Prepare a reaction mixture containing the kinase, its specific substrate peptide, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period.

  • Detection: Add a detection reagent that specifically binds to the phosphorylated substrate, generating a fluorescent signal.

  • Data Analysis: Measure the fluorescence intensity and calculate the IC₅₀ value for the inhibition of each kinase. A similar approach can be used for a broader kinase panel screen.

Phase 3: Pathway Validation in a Cellular Context

Objective: To confirm the engagement of the hypothesized signaling pathway within cells.

Protocol 4: Western Blot Analysis

  • Cell Lysis: Treat HT-29 cells with this compound at its IC₅₀ concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Retinoblastoma protein (p-Rb), total Rb, Cyclin E, and IκB-α. Use a loading control like β-actin.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Expected Results and Interpretation

The following table outlines the expected outcomes that would support our central hypothesis:

ExperimentExpected Outcome for this compoundInterpretation
MTT Assay Dose- and time-dependent decrease in cell viability.The compound exhibits cytotoxic or cytostatic effects.
Cell Cycle Analysis Accumulation of cells in the G1 phase of the cell cycle.[2]The compound likely interferes with the G1/S transition, consistent with CDK2 inhibition.
In Vitro Kinase Assay Low micromolar IC₅₀ values for CDK2 and/or CDK9 inhibition.The compound directly inhibits the activity of these kinases.
Western Blot Decreased levels of p-Rb and increased levels of IκB-α.Confirms target engagement in a cellular context and downstream pathway modulation.

Conclusion

This guide presents a structured and scientifically rigorous approach to elucidate the mechanism of action of this compound. By combining cellular assays, direct target engagement studies, and pathway analysis, researchers can build a comprehensive understanding of this compound's biological function. The proposed experiments are designed to be self-validating, with each phase providing the foundation for the next, ultimately leading to a confirmed mechanism of action.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13224008, this compound. Retrieved from [Link].

  • Abas, F., et al. (2014). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells. International Journal of Molecular Sciences, 15(1), 468-83. Retrieved from [Link].

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  • Molecules (2017). Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay. Retrieved from [Link].

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A Senior Application Scientist's Guide to Reproducibility in the Synthesis and Bioassay of Biphenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to navigating the complexities of synthesizing and evaluating biphenyl compounds. In the landscape of drug discovery and materials science, the biphenyl scaffold is a privileged structure, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] However, the journey from a synthetic scheme to reliable biological data is fraught with potential for variability. The well-documented "reproducibility crisis" in scientific research underscores the urgent need for robust, well-documented, and fundamentally understood protocols.[3]

This guide is structured to provide researchers, scientists, and drug development professionals with an in-depth, field-proven perspective on achieving reproducibility. We will dissect the critical parameters in both the chemical synthesis and the biological evaluation of biphenyls, moving beyond mere procedural steps to explain the causality behind experimental choices. Our objective is to empower you to build self-validating systems that generate trustworthy and replicable data.

Part 1: The Foundation of Reliability—Reproducible Synthesis of Biphenyl Scaffolds

The integrity of any biological data begins in the synthesis flask. An impure or poorly characterized compound will invariably yield misleading bioassay results. Among the myriad of methods for constructing the biaryl bond—including the Ullmann, Stille, and Negishi reactions—the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction remains a dominant strategy due to its mild conditions, functional group tolerance, and the general stability of its boronic acid or ester reagents.[4][5][6] However, its successful and reproducible application is not trivial.

Causality in Suzuki-Miyaura Coupling: Beyond the Reagents

Achieving high yield and purity hinges on a nuanced understanding of the reaction's components. The choice of catalyst, ligand, base, and solvent system is not arbitrary; it is a deliberate decision to control the catalytic cycle and suppress unwanted side reactions.

  • The Catalyst and Ligand System: The combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For sterically hindered or electron-poor substrates, which are common in complex biphenyl synthesis, standard ligands may fail. Bulky, electron-rich phosphine ligands are often required to promote the difficult reductive elimination step and prevent side reactions like homocoupling of the boronic acid partner.[4] The choice of ligand is paramount for preventing the formation of side products that can be difficult to separate from the desired biphenyl.[4]

  • The Role of the Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. Its strength, solubility, and nature can dramatically influence reaction rates and yields. An inappropriate base can lead to incomplete reactions or degradation of sensitive substrates.

  • Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between aqueous (containing the base) and organic phases. A mixture like THF/toluene/H₂O is often employed to balance these requirements.[4]

The challenge intensifies with more complex substrates, such as polyfluorinated biphenyls, where the electron-poor nature of the rings can make coupling difficult and promote unwanted homocoupling.[4] Overcoming this requires careful screening and optimization of the parameters mentioned above.

Workflow for Reproducible Biphenyl Synthesis

A reproducible synthesis is a well-documented and controlled process. The following workflow illustrates the key stages required to ensure the compound tested in a bioassay is precisely the compound intended.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control & Validation Reactants 1. Select & Verify Reactants (Aryl Halide, Boronic Acid) Reaction 2. Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) Reactants->Reaction Optimized Conditions Workup 3. Aqueous Workup & Extraction Reaction->Workup Purification 4. Chromatography (e.g., Column, Prep-HPLC) Workup->Purification Characterization 5. Structural Characterization (NMR, MS) Purification->Characterization Purity 6. Purity Analysis (HPLC, LC-MS) Characterization->Purity Final_Product 7. Pure, Characterized Biphenyl Compound (>95% Purity) Purity->Final_Product

Caption: A logical workflow for reproducible biphenyl synthesis.

Comparative Data: The Impact of Ligand Choice

As demonstrated in studies on challenging polyfluorinated biphenyls, ligand selection can be the difference between a successful reaction and a complex mixture.

LigandYield (%)Homocoupling Side ProductRationale for Performance
P(tBu)₃ 14%SignificantHighly active but can promote side reactions.
SPhos 99%Not DetectedBulky, electron-rich ligand that facilitates reductive elimination and stabilizes the catalyst, preventing side product formation.[4]
XPhos 88%Not DetectedSimilar properties to SPhos, offering high efficiency for difficult couplings.[4]
PCy₃ 31%SignificantLess effective for electron-poor substrates, leading to lower yields and competing reactions.[4]
Data is illustrative and based on trends reported in the literature for challenging Suzuki-Miyaura couplings.[4]
Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure. Crucially, it must be optimized for specific substrates. The principles of detailed reporting, as advocated by publications like Organic Syntheses, are essential for reproducibility.[7]

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1 mixture, 5 mL).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 90-110 °C) and stir vigorously for the predetermined time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Assess purity using HPLC, ensuring it meets the standard required for biological testing (typically >95%). Documenting these characterization data is non-negotiable.[8]

Part 2: Ensuring Trustworthy Data—Reproducible Bioassays

Once a pure, well-characterized biphenyl compound is secured, the focus shifts to biological evaluation. Cytotoxicity assays are frequently the first step in assessing the potential of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method, but its apparent simplicity belies numerous sources of potential variability.[9][10]

Understanding the MTT Assay: A Measure of Metabolic Activity

The core principle of the MTT assay is the reduction of the yellow, water-soluble MTT tetrazolium salt to purple, insoluble formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11] The amount of formazan produced, once solubilized, is proportional to the number of viable, metabolically active cells. It is critical to recognize that this is an indirect measure of cell viability; compounds that affect cellular metabolism without killing the cell can produce misleading results.[11][12]

Critical Parameters for a Reproducible MTT Assay

Reproducibility in cell-based assays requires strict control over numerous variables.[3][13]

  • Cell Line Integrity: Use of misidentified or contaminated cell lines is a primary cause of irreproducible data. Routine cell line authentication via Short Tandem Repeat (STR) profiling and testing for mycoplasma contamination are essential.[14][15]

  • Cell Seeding Density: The number of cells seeded per well is critical. If cells are too sparse, the signal may be weak.[11] If they are too dense and become confluent, their metabolic rate may decrease, leading to a non-linear relationship between cell number and absorbance.[9] This parameter must be optimized for each cell line.

  • MTT Concentration and Incubation Time: Both the concentration of the MTT reagent and the length of the incubation period affect the amount of formazan produced.[12] These must be optimized to ensure the reaction does not reach a plateau and that the MTT itself does not cause toxicity, which can occur with extended incubation times.[9][12]

  • Compound Interference: The test compound itself can interfere with the assay. Highly colored compounds can alter absorbance readings, while compounds with reducing properties may directly reduce MTT, leading to a false positive signal for viability. A "compound-only" control (wells with media, MTT, and the test compound, but no cells) is crucial to test for this.[9]

  • Formazan Solubilization: Incomplete solubilization of the formazan crystals is a common error, leading to artificially low absorbance readings.[11] The choice of solvent (e.g., DMSO, isopropanol with HCl) and ensuring adequate mixing are vital for accurate results.[10][11]

Workflow for a Validated Cytotoxicity Bioassay

A robust bioassay is not a single experiment but a workflow designed to minimize variability and include necessary controls.

G cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis & Validation Auth 1. Authenticate & Culture Cells (STR, Mycoplasma) Seed 2. Optimize & Seed Cell Density Auth->Seed Treat 3. Treat with Biphenyl Compound Series Seed->Treat Incubate 4. Incubate (e.g., 48-72h) Treat->Incubate AddMTT 5. Add MTT Reagent (Optimized Time/Conc.) Incubate->AddMTT Solubilize 6. Solubilize Formazan AddMTT->Solubilize Read 7. Read Absorbance (Spectrophotometer) Solubilize->Read Analyze 8. Calculate IC50 (Dose-Response Curve) Read->Analyze Validate 9. Validate with Controls (Vehicle, Positive Control) Analyze->Validate

Caption: A validated workflow for a cell-based cytotoxicity assay.

Protocol 2: Standard MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the biphenyl compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only controls (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.

  • Reading: Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10]

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Part 3: The Critical Synthesis-Bioassay Interface

True reproducibility is achieved when the synthesis and bioassay are viewed as an interconnected system. The output of the synthesis directly impacts the validity of the bioassay.

G cluster_syn Synthesis Outcome cluster_bio Bioassay Result HighPurity High Purity (>95%) Well-Characterized Reliable Reliable & Reproducible (True Activity of Compound) HighPurity->Reliable Leads to LowPurity Low Purity (<95%) Contains Impurities Unreliable Unreliable & Irreproducible (Confounded Results) LowPurity->Unreliable Leads to Impurity_Node Potential Impurities: - Residual Pd Catalyst - Unreacted Starting Materials - Homocoupled Byproducts Impurity_Node->Unreliable Cause

Caption: The impact of synthesis purity on bioassay reliability.

  • Catalyst Contamination: Residual palladium from the Suzuki coupling can be cytotoxic and may produce a false-positive result in a cytotoxicity assay, attributing toxicity to your compound when the contaminant is the culprit.

  • Reactive Impurities: Unreacted starting materials or byproducts from side reactions can be more (or less) biologically active than the desired biphenyl compound, completely skewing the dose-response curve and IC₅₀ value. For example, some biphenyl metabolites, such as phenyl-hydroquinone (PHQ), can be more reactive and genotoxic than the parent compound.[16][17]

  • Solubility Issues: The physical form (e.g., salt, polymorph, amorphous solid) of the final compound can affect its solubility in the assay medium. Poor solubility can lead to an underestimation of potency. Ensuring a consistent and well-defined solid form is crucial for obtaining reproducible results across different batches.

Ultimately, a self-validating system is one where the purity and identity of the compound are rigorously confirmed before it ever enters a biological workflow. The bioassay, in turn, must be validated with appropriate controls to ensure that the observed effect is a true and specific consequence of the test compound. This integrated approach is the cornerstone of generating authoritative and reproducible scientific data.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Experimental reporting. Available at: [Link]

  • Sapio Sciences (2025). Best Practices for Documenting Synthesis Steps and Managing Reagents. Available at: [Link]

  • Hinteregger, E., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]

  • ChemistryViews (2021). Best Practices in Reporting Flow Chemistry. Available at: [Link]

  • Wang, P., et al. (1994). A study of the reproducibility of the MTT test. Semantic Scholar. Available at: [Link]

  • Lab Manager Magazine (2025). Ensuring Reproducibility in Biological Research. Available at: [Link]

  • National Center for Biotechnology Information (2012). In Vivo Assay Guidelines - Assay Guidance Manual. Available at: [Link]

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  • Columbia University (2021). Reproducibility Resources and Guidelines by Topic. Available at: [Link]

  • Bitesize Bio (2022). How to Ensure Your Cell-Based Assays Are Reproducible. Available at: [Link]

  • EDRA Services (n.d.). A Practical Approach to Biological Assay Validation. Available at: [Link]

  • Baltus, C. (2011). Suzuki-Miyaura mediated biphenyl synthesis : a spotlight on the boronate coupling partner. Semantic Scholar. Available at: [Link]

  • ChemRxiv (2019). Aiming for a Standardized Protocol for Preparing a Process Green Synthesis Report and for Ranking Multiple Synthesis Plans to a Common Target Product. Available at: [Link]

  • MDPI (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. Available at: [Link]

  • National Institutes of Health (n.d.). Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents. Available at: [Link]

  • PubMed Central (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available at: [Link]

  • National Institutes of Health (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Available at: [Link]

  • ResearchGate (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Available at: [Link]

  • ResearchGate (n.d.). Anticancer efficacy of biphenyl‐based compounds in published research studies. Available at: [Link]

  • PubMed Central (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Available at: [Link]

  • National Institutes of Health (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Available at: [Link]

  • ResearchGate (n.d.). Comparison of four methods of biphenyl synthesis in terms of toxicity.... Available at: [Link]

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Bridging the Divide: A Guide to Comparing Computational Predictions with Experimental Outcomes for Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the biphenyl scaffold is a cornerstone of molecular design. Its unique conformational flexibility, governed by the torsional or dihedral angle between the two phenyl rings, dictates its electronic, optical, and biological properties.[1][2] This guide provides an in-depth technical framework for comparing in silico predictions with tangible experimental data, a critical process for validating molecular models and accelerating the development of novel biphenyl-based therapeutics and materials. We will move beyond a simple checklist of methods to explore the causality behind our choices, ensuring a robust and self-validating research workflow.

The Central Challenge: The Biphenyl Dihedral Angle

The core of the biphenyl system's character lies in the rotation around the central C1-C1' single bond. This rotation is a delicate balance between two opposing forces:

  • π-Conjugation: Favors a planar conformation (0° dihedral angle) to maximize the overlap of p-orbitals across the two rings, leading to electronic stabilization.

  • Steric Hindrance: Arises from the repulsion between the ortho-hydrogen atoms (or larger substituents), which favors a twisted, non-planar conformation to alleviate strain.[3][4]

In unsubstituted biphenyl, this balance results in an equilibrium dihedral angle of approximately 42-45° in the gas phase.[5][6] However, this angle is highly sensitive to substitution and the molecule's environment (gas, solution, or solid-state), making the synergy between computational and experimental approaches essential for an accurate understanding.[7]

The Computational Approach: In Silico Property Prediction

Density Functional Theory (DFT) has become the workhorse for modeling biphenyl systems, offering a favorable balance of computational accuracy and resource efficiency.[8] By calculating the potential energy surface as a function of the dihedral angle, we can predict the most stable conformation and its associated electronic properties.

Core Causality: Why DFT with B3LYP/6-31+G(d,p)? Our primary goal is to obtain reliable geometries and electronic properties. The B3LYP hybrid functional is widely used because it incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, providing good geometric predictions for many organic molecules.[9] The 6-31+G(d,p) basis set is chosen as a robust starting point. The '+' indicates the addition of diffuse functions, crucial for accurately describing the electron density far from the nuclei, while the '(d,p)' denotes the inclusion of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding environments.[10]

Key Computational Predictions:

  • Optimized Geometry: The dihedral angle at the minimum of the potential energy surface.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular reactivity and the energy required for electronic excitation.[10][11]

  • UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the maximum absorption wavelength (λmax). A key principle is that increased planarity enhances π-conjugation, which lowers the HOMO-LUMO gap and results in a bathochromic (red) shift to a longer λmax.[11][12] Conversely, increased twisting leads to a hypsochromic (blue) shift.

G cluster_0 Computational Workflow cluster_1 Predicted Outputs A Input Structure (Biphenyl Derivative) B Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Property Calculation (TD-DFT) C->D E Optimized Dihedral Angle D->E Geometric Analysis F HOMO-LUMO Energy Gap D->F Orbital Analysis G Predicted λmax (UV-Vis) D->G Excitation Analysis

Caption: Computational workflow for predicting biphenyl derivative properties.
The Experimental Workflow: Grounding Predictions in Reality

Computational data is theoretical until validated. A multi-pronged experimental approach is required to measure the actual properties of the synthesized molecule, providing the necessary ground truth to assess the accuracy of our in silico model.

Key Experimental Techniques:

  • Synthesis (e.g., Suzuki Coupling): The first step is the practical synthesis of the target molecule. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming the C-C bond between the two aryl rings.[13]

  • X-ray Crystallography: This is the gold standard for determining the precise three-dimensional structure of a molecule in its solid, crystalline state. It provides an unambiguous measurement of bond lengths, bond angles, and the crucial dihedral angle.[9] It is important to recognize that crystal packing forces can sometimes lock the molecule into a conformation that is not the lowest energy state in solution.[7]

  • NMR Spectroscopy: Nuclear Magnetic Resonance provides invaluable data on the molecule's structure and conformational dynamics in solution.[3] While not providing a direct single value for the dihedral angle, techniques like Nuclear Overhauser Effect (NOE) can provide through-space distance constraints between protons on the different rings, which can be correlated to the average solution-phase conformation.[14] This is often more biologically relevant than the static crystal structure.

  • UV-Vis Spectroscopy: This technique directly measures the electronic transitions that were predicted by TD-DFT. By dissolving the compound in a suitable solvent and measuring its absorbance spectrum, we obtain an experimental λmax that can be directly compared to the computational prediction.[15]

G cluster_0 Experimental Workflow cluster_1 Validation Data A Synthesis & Purification (e.g., Suzuki Coupling) B Structural Characterization A->B C Spectroscopic Analysis A->C D X-ray Crystallography B->D Solid-State Conformation E NMR Spectroscopy B->E Solution-State Conformation F UV-Vis Spectroscopy C->F Electronic Transitions G Experimental Dihedral Angle D->G H Experimental λmax F->H

Caption: Experimental workflow for the validation of biphenyl derivatives.

Case Study: 2,2'-Dimethylbiphenyl

Let's consider a practical example: 2,2'-dimethylbiphenyl. The ortho-methyl groups are expected to introduce significant steric hindrance, forcing a more twisted conformation compared to unsubstituted biphenyl.

Experimental Protocol 1: Synthesis via Suzuki Coupling

This protocol is a self-validating system. Successful formation of the product is confirmed by characterization (NMR, Mass Spec), which in turn validates the starting materials and reaction conditions.

  • Reactant Preparation: To a 100 mL round-bottom flask, add 2-iodotoluene (1.0 mmol), 2-methylphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Solvent & Catalyst Addition: Add a 3:1 mixture of Dimethoxyethane (DME) and water (20 mL). Purge the mixture with argon for 15 minutes to remove oxygen. Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) as the catalyst.

  • Reaction: Heat the mixture to 80°C and reflux with stirring under an argon atmosphere for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield pure 2,2'-dimethylbiphenyl.

  • Confirmation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocol 2: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the purified 2,2'-dimethylbiphenyl in spectroscopic grade cyclohexane at a concentration of 1x10⁻³ M. From this, prepare a dilute solution of ~1x10⁻⁵ M.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use pure cyclohexane in the reference cuvette.

  • Data Acquisition: Record the absorption spectrum from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Data Comparison: Prediction vs. Reality

The following table summarizes hypothetical but realistic data for 2,2'-dimethylbiphenyl, showcasing the comparative process.

ParameterComputational Prediction (DFT)Experimental OutcomeSource
Dihedral Angle (C1-C1') 68.5°70.1°X-ray Crystallography
λmax (UV-Vis) 232 nm228 nmUV-Vis Spectroscopy
HOMO-LUMO Gap 5.45 eVN/A (Indirectly probed by λmax)N/A

Analysis of Results: The DFT calculation predicted a dihedral angle of 68.5°, in excellent agreement with the experimental X-ray value of 70.1°. This high degree of twisting, caused by the ortho-methyl groups, significantly disrupts π-conjugation. Consequently, the predicted and experimental λmax values are blue-shifted relative to unsubstituted biphenyl (λmax ≈ 250 nm). The small 4 nm difference between the predicted and measured λmax is well within the expected accuracy for TD-DFT calculations, indicating our computational model is a reliable representation of the real molecule.

The Synergy Loop: Refining Models with Experimental Data

Discrepancies between prediction and experiment are not failures; they are opportunities for deeper insight. If a significant mismatch occurs, it prompts a critical re-evaluation of the computational model. Perhaps the solvent effects were not adequately captured, or a different functional is required to describe the system's electronics more accurately.[16][17] This iterative process of prediction, measurement, and refinement is the cornerstone of modern molecular design.

G A Computational Model (Hypothesis Generation) B In Silico Prediction (Dihedral Angle, λmax) A->B C Synthesis & Experiment (Validation) B->C D Compare Data (Prediction vs. Reality) C->D E Model Refinement (Adjust Functional/Basis Set) D->E Discrepancy F Validated Model (High Predictive Power) D->F Good Agreement E->A

Caption: The iterative feedback loop between computation and experiment.

For drug development professionals, this validated model becomes a powerful tool. It allows for the rapid in silico screening of hundreds of virtual derivatives, accurately predicting how subtle structural changes will impact conformation and, by extension, binding affinity to a biological target, long before a single compound is synthesized.[18][19]

Conclusion

The true power in understanding biphenyl derivatives lies not in choosing between computational and experimental methods, but in integrating them into a single, cohesive workflow. Computational chemistry provides a powerful, predictive lens to explore vast chemical spaces and rationalize complex behaviors. Experimental results provide the indisputable, real-world data that grounds these predictions in reality. By embracing the synergy between these two domains, researchers can build robust, validated models that accelerate discovery and lead to the rational design of next-generation molecules with precisely tailored functions.

References

  • Control of Molecular Conformation and Crystal Packing of Biphenyl Derivatives. (2022). Chemistry – A European Journal. [Link]

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2025). ChemRxiv. [Link]

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2025). ResearchGate. [Link]

  • DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. (2023). ChemRxiv. [Link]

  • Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. (2021). PubMed Central. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. (2022). PubMed Central. [Link]

  • The pressure dependence of the solid state structure of biphenyl from DFT calculations. (2013). SciSpace. [Link]

  • Conformational analysis of biphenyls: an upside-down view. (2010). Henry Rzepa's Blog. [Link]

  • Conformations of Biphenyls. (2023). Chemistry LibreTexts. [Link]

  • Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. (2008). Journal of Chemical Theory and Computation. [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). National Institutes of Health. [Link]

  • Rational Development of Remote C-H Functionalization of Biphenyl: Experimental and Computational Studies. (2020). PubMed. [Link]

  • Substituent and solvent effects on UV‐visible absorption spectra of liquid crystalline disubstituted biphenylcyclohexane derivatives – a computational approach. (2012). Semantic Scholar. [Link]

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2023). PubMed Central. [Link]

  • Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001). ResearchGate. [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2015). ResearchGate. [Link]

  • Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. (2023). PubMed. [Link]

  • Why does 4-biphenyl carbonyl azide have ultra-short lived excited states? An ultrafast UV-vis spectroscopic and computational study. (2018). RSC Publishing. [Link]

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  • Experimental UV?vis absorption spectra and computational spectra at the B3LYP/3-21G* level of the compounds I?VI. (2020). ResearchGate. [Link]

  • Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. (2021). Frontiers in Molecular Biosciences. [Link]

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Safety Operating Guide

Navigating the Disposal of 1-(2-Hydroxybiphenyl-3-YL)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Disposal Overview

1-(2-Hydroxybiphenyl-3-YL)ethanone, an aromatic ketone, should be handled as a hazardous chemical. Structurally related compounds, such as other hydroxyphenylethanones and biphenyl derivatives, exhibit aquatic toxicity, with some being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of down the drain or in regular solid waste. All waste containing this compound must be managed as hazardous waste and disposed of through an approved waste disposal plant.

Core Principles of Disposal

The responsible disposal of this compound is predicated on the principles of waste minimization, proper segregation, secure containment, and compliant disposal. Adherence to these principles is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.

Hazard Assessment and Classification (Based on Analogous Compounds)

Due to the absence of a specific SDS, a conservative hazard assessment based on analogous compounds is necessary.

Hazard ClassAnticipated Hazard based on Structural AnalogsCitation for Analogous Compounds
Acute Aquatic Toxicity Potentially toxic to aquatic life.[1]
Chronic Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.
Skin Corrosion/Irritation May cause skin irritation.[1]
Serious Eye Damage/Irritation May cause serious eye irritation.[1]
Specific Target Organ Toxicity May cause respiratory irritation.[1]

This information underscores the necessity of treating this compound as a hazardous substance requiring specialized disposal procedures.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste waste_type Determine Waste Type start->waste_type solid Solid Waste (e.g., contaminated labware, PPE) waste_type->solid Solid liquid Liquid Waste (e.g., reaction residues, solutions) waste_type->liquid Liquid containerize_solid Place in a designated, labeled hazardous solid waste container. solid->containerize_solid containerize_liquid Place in a designated, labeled hazardous liquid waste container. liquid->containerize_liquid storage Store in a designated Satellite Accumulation Area (SAA). containerize_solid->storage containerize_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup. storage->ehs_contact end End: Compliant Disposal by Licensed Contractor ehs_contact->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling any waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves

    • Safety glasses with side shields or goggles

    • A lab coat

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams.

  • Segregate waste into two categories:

    • Solid Waste: Contaminated personal protective equipment (gloves, etc.), weigh boats, absorbent pads, and empty containers.

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

3. Containerization:

  • Solid Waste:

    • Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the chemical name: "this compound contaminated debris."

  • Liquid Waste:

    • Collect all liquid waste in a compatible, screw-cap, and leak-proof container. Glass or polyethylene containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration or percentage of the compound in the solvent.

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).

  • The SAA should be a secondary containment bin located at or near the point of generation.

  • Ensure the containers are kept closed at all times, except when adding waste.

5. Disposal:

  • Once the waste container is full or you have completed the work, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide them with a complete and accurate description of the waste.

6. Decontamination of Empty Containers:

  • Empty containers that held pure this compound must be treated as hazardous waste unless they are triple-rinsed.

  • To triple-rinse, use a suitable solvent (e.g., ethanol or acetone) that will dissolve the compound.

  • Collect all rinsate as hazardous liquid waste.

  • After triple-rinsing, the container may be disposed of as non-hazardous solid waste, but be sure to deface the original label.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Personal Protection: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Collect the spilled material and absorbent into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Conclusion

The proper disposal of this compound is a critical component of responsible laboratory practice. By following these guidelines, which are based on the precautionary principle and data from analogous compounds, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Phenylphenol. (2025-09-12).
  • Sigma-Aldrich. Safety Data Sheet for a 2-hydroxy-1-phenylethanone derivative. (2025-09-13).
  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Hazard Communication. [Link]

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Personal protective equipment for handling 1-(2-Hydroxybiphenyl-3-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for 1-(2-Hydroxybiphenyl-3-YL)ethanone, ensuring that laboratory professionals can manage this compound with the highest degree of safety and scientific integrity.

Guiding Principles for Safe Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is synthesized from an analysis of its constituent chemical moieties: an aromatic ketone, a phenol, and a biphenyl structure. This approach, grounded in established chemical safety principles, allows for a robust risk assessment and the formulation of comprehensive personal protective equipment (PPE) and handling protocols. The recommendations herein are benchmarked against authoritative sources such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5]

Hazard Analysis: A Triad of Chemical Functionalities

The potential hazards of this compound are best understood by examining its three primary functional components:

  • Aromatic Ketone: Ketones, as a class, can vary widely in toxicity.[6][7] Some are volatile and can have narcotic or anesthetic effects if inhaled.[7] They can also be irritating to the eyes and skin.[8] Low-molecular-weight ketones are often flammable.[7]

  • Phenol: The phenolic hydroxyl group is a significant source of potential hazards. Phenol is corrosive and can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity affecting the central nervous system, liver, and kidneys.[9][10][11] Repeated or prolonged exposure can lead to a range of adverse health effects.[9][10]

  • Biphenyl: Biphenyl and its hydroxylated derivatives have been shown to exhibit cytotoxicity.[12] Studies suggest that biphenyl can cause kidney toxicity and provides suggestive evidence of carcinogenicity in animal models.[13] Its metabolites may be more genotoxic than the parent compound.[13]

Based on this composite analysis, this compound should be handled as a substance that is potentially corrosive to the skin and eyes, toxic upon absorption, and may pose long-term health risks.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound.[14][15][16]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work with or around this compound.[14]

  • Splash Hazard: When there is a potential for splashing, such as during solution preparation or transfer of larger quantities, chemical splash goggles must be worn.[9][14] For enhanced protection, a face shield should be used in conjunction with splash goggles.[14][17]

Hand Protection

The selection of appropriate gloves is critical due to the high absorption risk associated with the phenolic moiety.[10][17]

  • Recommended Materials: Butyl rubber or neoprene gloves are recommended for handling aromatic and polar organic compounds, including ketones and phenols.[11][18][19][20]

  • Double Gloving: For incidental contact, double gloving with nitrile gloves can provide an additional layer of protection, but gloves should be changed immediately upon any sign of contamination.[9][17]

  • Glove Selection Guide: The following table provides a summary of glove resistance to the chemical classes present in this compound.

Glove MaterialResistance to Aromatic CompoundsResistance to KetonesResistance to Phenols
Butyl Rubber GoodExcellent Good
Neoprene Fair to GoodFairExcellent
Nitrile FairPoor to GoodFair
Natural Rubber (Latex) PoorFairPoor

Data synthesized from various chemical resistance guides.[18][19][21][22]

Skin and Body Protection
  • Laboratory Coat: A properly fitting, fully buttoned laboratory coat is mandatory to protect against splashes and contamination of personal clothing.[9][14]

  • Protective Clothing: For procedures with a higher risk of significant splashes, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[9][11]

  • Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[9][14]

Respiratory Protection
  • Engineering Controls: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, a NIOSH-approved respirator may be necessary. A written respiratory protection program that includes medical evaluation and fit testing is required under such circumstances.[8][23]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Hazard Assessment: Before beginning any work, conduct a thorough hazard assessment for the specific procedure.[16]

  • Engineering Controls: Ensure a certified chemical fume hood is operational and available for use.[9][10]

  • PPE Donning: Put on all required PPE, including a lab coat, appropriate gloves, and eye protection, before handling the chemical.

  • Chemical Handling:

    • Dispense the chemical in the fume hood, avoiding the generation of dust if it is a solid.

    • Keep containers tightly closed when not in use.[17]

    • Transport the chemical in secondary containment.[17]

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution.[17] Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[10]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[24] Seek immediate medical attention.[9][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and excess chemical, in a clearly labeled, sealed container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[17]

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling this compound Assess_Splash Potential for Splash? Start->Assess_Splash Assess_Inhalation Solid Form or Aerosol Generation? Start->Assess_Inhalation Hand_Protection Butyl or Neoprene Gloves (Double glove with Nitrile for incidental contact) Start->Hand_Protection Body_Protection Lab Coat (Add Chemical Apron for high splash risk) Start->Body_Protection Eye_Protection Minimum: Safety Glasses with Side Shields Assess_Splash->Eye_Protection No Enhanced_Eye_Protection Goggles and Face Shield Assess_Splash->Enhanced_Eye_Protection Yes Respiratory_Protection Work in a Chemical Fume Hood Assess_Inhalation->Respiratory_Protection

Caption: PPE selection workflow for handling this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. (2015). National Institutes of Health. Retrieved from [Link]

  • Phenol Standard Operating Procedure. (2022). Yale Environmental Health & Safety. Retrieved from [Link]

  • Phenol Hazard and Controls Fact Sheet. (n.d.). UC Berkeley Environmental Health & Safety. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland. Retrieved from [Link]

  • Phenol. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes. (1995). PubMed. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Biphenyl. (n.d.). Wikipedia. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (NPG). (n.d.). Amnautical. Retrieved from [Link]

  • Biphenyl (CICADS). (n.d.). Inchem.org. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems. Retrieved from [Link]

  • Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems. (1994). National Institutes of Health. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. Retrieved from [Link]

  • Gloves - Tables of Properties and Resistances. (n.d.). University of California, Berkeley College of Chemistry. Retrieved from [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025). MCR Safety. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pennsylvania Environmental Health and Safety. Retrieved from [Link]

  • Chemical Resistant Glove Guide. (n.d.). University of Connecticut Environmental Health and Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Ketones Group - information sheet. (2019). Government of Canada. Retrieved from [Link]

  • Acetophenone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.